3-chloro-N-(2-isopropylphenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNYPWZRZDETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408854 | |
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560078-34-4 | |
| Record name | 3-chloro-N-(2-isopropylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-(2-isopropylphenyl)propanamide (Propachlor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a chemical compound more commonly known as Propachlor. We will delve into its chemical and physical properties, synthesis, mechanism of action, metabolic pathways, toxicological profile, and analytical methodologies for its detection. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or study this compound.
Chemical Identity and Properties
This compound, with the chemical formula C₁₁H₁₄ClNO, is a member of the chloroacetanilide class of compounds.[1] It is recognized for its herbicidal properties.[2][3]
Chemical Structure
Caption: Chemical structure of this compound (Propachlor).
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 227.7 g/mol | |
| Appearance | Light tan solid | [2] |
| Melting Point | 77 °C | |
| Water Solubility | 580 mg/L at 20 °C | |
| Vapor Pressure | 2.3 x 10⁻⁴ mmHg at 25 °C |
Synthesis of Propachlor
The commercial synthesis of Propachlor is a two-step process that involves the acylation of N-isopropylaniline with chloroacetyl chloride.[1]
Synthetic Pathway
Caption: Simplified reaction scheme for the synthesis of Propachlor.
Experimental Protocol
The following is a generalized protocol for the synthesis of Propachlor:
-
Reaction Setup: A reaction vessel is charged with N-isopropylaniline and an appropriate organic solvent, such as toluene.[1]
-
Addition of Acylating Agent: While stirring the mixture continuously, chloroacetyl chloride is added dropwise.[1]
-
Reaction Conditions: The reaction mixture is then heated to a temperature of approximately 100-105 °C and maintained at reflux for a period of 4.5 to 6 hours to ensure the completion of the acylation process.[1]
-
Workup: After cooling, the reaction mixture is washed with water to remove any acidic byproducts.[1] This is followed by phase separation and drying of the organic layer to isolate the crude Propachlor.[1]
-
Purification: Further purification can be achieved through recrystallization or column chromatography to obtain a product of high purity.
Mechanism of Action
Propachlor's primary mode of action as a herbicide is the inhibition of protein biosynthesis in susceptible plants.[4] This disruption of protein synthesis occurs before any observable reduction in RNA synthesis, suggesting it is the primary effect.[4]
Additionally, Propachlor is known to affect cell formation and inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1] The inhibition of VLCFA synthesis is a characteristic of chloroacetanilide herbicides and leads to a disruption of cell division and growth.
Caption: Proposed mechanism of action for Propachlor as a herbicide.
Metabolism and Environmental Fate
Propachlor is metabolized in both mammals and plants, and its fate in the environment is a subject of concern due to the potential for groundwater contamination.[5]
Metabolism in Mammals
In mammals, Propachlor is readily absorbed through the gastrointestinal tract.[6] It is then rapidly metabolized and excreted, primarily in the urine (68%) and feces (19%).[6] The initial step in its metabolism is conjugation with glutathione.[2] This conjugate can then be further processed through the mercapturic acid pathway, leading to the formation of various metabolites that are excreted.[2]
Caption: Simplified metabolic pathway of Propachlor in mammals.
Metabolism in Plants
The primary mode of metabolism in plants involves the nucleophilic displacement of the alpha-chloro group of Propachlor by the sulfhydryl group of peptides like glutathione.[7] This reaction can occur both enzymatically and non-enzymatically.[7] The resulting glutathione conjugate is often a transient intermediate that is further metabolized within the plant.[7]
Environmental Fate
Propachlor is hydrolytically stable.[7] Its degradation in the environment is influenced by factors such as microbial activity in the soil and photodegradation.[7] Due to its water solubility and the presence of its metabolites in groundwater, its use has been restricted in some regions.[5]
Toxicology and Safety
A thorough understanding of the toxicological profile of Propachlor is essential for risk assessment and safe handling.
Acute and Chronic Toxicity
Propachlor exhibits low acute oral and dermal toxicity.[6] However, it is classified as a skin sensitizer.[6] Long-term dietary studies in animals have shown effects on the liver and thyroid glands at higher doses.[6]
Carcinogenicity and Genotoxicity
Based on long-term studies in mice, rats, and dogs, there is no evidence of carcinogenicity for propachlor.[6] Propachlor is not considered to be genotoxic based on in vitro and in vivo short-term studies.[6] However, it was added to California's Proposition 65 list as a carcinogen in 2001.[5]
Analytical Methods
The detection and quantification of Propachlor and its metabolites in various matrices are crucial for monitoring its environmental presence and exposure levels.
Sample Preparation and Extraction
Extraction methods vary depending on the sample type. For soil and plant samples, extraction with organic solvents like chloroform or benzene is common, often followed by a clean-up step using techniques like column chromatography.[7] For water samples, extraction with methylene chloride followed by clean-up on a Florisil column has been described.[7]
Detection and Quantification
Several analytical techniques are employed for the detection of Propachlor:
-
Gas Chromatography (GC): GC with an electron-capture detector (ECD) is a sensitive method for the analysis of Propachlor.[7]
-
Thin-Layer Chromatography (TLC): TLC can also be used for the detection of Propachlor in soil and plant samples.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of Propachlor's degradation products in water, sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods are available.[6]
| Sample Type | Analytical Method | Detection Limit | Reference |
| Soil and Plants | Thin-Layer Chromatography | 0.02-0.04 mg/kg | Kofman & Nishko (1984) |
| Soil and Plants | Gas Chromatography with ECD | 0.004-0.005 mg/kg | Balinova (1981) |
| Industrial and Municipal Waste Water | Gas Chromatography with ECD | 1 ng/litre | Pressley & Longbottom (1982) |
| Urine Metabolites | Gas or Liquid Chromatography and Mass Spectrometry | Not given | Sjovall et al. (1983) |
Conclusion
This compound, or Propachlor, is a well-characterized chloroacetanilide herbicide with a primary mechanism of action involving the inhibition of protein synthesis. Its synthesis, metabolism, and toxicological profile have been extensively studied. While effective as a herbicide, concerns regarding its environmental fate, particularly the contamination of groundwater with its metabolites, have led to regulatory scrutiny. The analytical methods outlined in this guide provide the necessary tools for monitoring its presence in various environmental and biological samples. This comprehensive overview serves as a foundational resource for researchers and professionals engaged in fields where this compound may be of interest.
References
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Propachlor (EHC 147, 1993). INCHEM. [Link]
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Propachlor | Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]
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Propachlor (Ref: CP 31393). AERU - University of Hertfordshire. [Link]
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Propachlor | C11H14ClNO | CID 4931. PubChem - NIH. [Link]
-
Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. [Link]
-
An Investigation on the Mechanism of Action of Propachlor. Weed Science. [Link]
-
Propachlor. Wikipedia. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. An Investigation on the Mechanism of Action of Propachlor | Weed Science | Cambridge Core [cambridge.org]
- 5. Propachlor - Wikipedia [en.wikipedia.org]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. Propachlor (EHC 147, 1993) [inchem.org]
An In-Depth Technical Guide to 3-chloro-N-(2-isopropylphenyl)propanamide (Propachlor)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a molecule of significant interest in the agrochemical industry, more commonly known by its trivial name, propachlor. This document delves into the core scientific principles of propachlor, from its fundamental chemical structure and physicochemical properties to its synthesis, biological activity, and toxicological profile. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a synthesized narrative that explains the causality behind its properties and applications. This guide is designed to be a valuable resource for researchers in crop protection, environmental science, and toxicology, as well as for professionals involved in the development of new chemical entities.
Molecular Identity and Structure
This compound, with the CAS Number 1918-16-7, is a chloroacetamide herbicide.[1] Its molecular structure consists of a propanamide backbone with a chlorine atom at the 3-position and the nitrogen atom substituted with a 2-isopropylphenyl group.
Molecular Formula: C₁₁H₁₄ClNO[2]
Chemical Structure:
Caption: 2D structure of this compound.
The presence of the chloroacetamide functional group is central to its biological activity, while the 2-isopropylphenyl substituent influences its selectivity and physicochemical properties such as solubility and soil mobility.
Physicochemical Properties
The physical and chemical properties of propachlor are critical for understanding its environmental fate and behavior, as well as for developing formulations and analytical methods.
| Property | Value | Reference |
| Physical State | Solid, tan in color | [3] |
| Melting Point | 77 °C | [3] |
| Boiling Point | 110 °C at 0.03 mmHg | [3] |
| Vapor Pressure | 103 mPa at 25 °C | [3] |
| Solubility in Water | 580 mg/L at 20 °C | [3] |
| Solubility in Organic Solvents | Readily soluble in most organic solvents except aliphatic hydrocarbons. For example: Acetone (448 g/kg), Benzene (737 g/kg), Chloroform (602 g/kg), Ethanol (408 g/kg), Xylene (239 g/kg) | [3] |
| Octanol-Water Partition Coefficient (Log Kow) | 1.62 - 2.30 | [3] |
| Molecular Weight | 211.69 g/mol | [2] |
Synthesis of this compound
The synthesis of propachlor is a well-established process in industrial chemistry, typically achieved through the acylation of N-isopropylaniline with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is a robust and efficient method for forming the amide bond.
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of propachlor.
Detailed Laboratory Protocol
This protocol describes a laboratory-scale synthesis of this compound. Causality: The use of an inert solvent like toluene prevents side reactions and facilitates temperature control. The dropwise addition of the highly reactive chloroacetyl chloride at a controlled temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of impurities. The subsequent washing steps are designed to remove unreacted starting materials and the hydrochloric acid byproduct, ensuring the purity of the final product.
Materials:
-
N-isopropylaniline
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-isopropylaniline in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals would include:
-
A doublet for the methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
Aromatic protons in the 2-isopropylphenyl ring, showing complex splitting patterns.
-
A singlet for the methylene protons of the chloroacetyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected signals include:
-
Signals for the methyl and methine carbons of the isopropyl group.
-
Signals for the aromatic carbons of the 2-isopropylphenyl ring.
-
A signal for the carbonyl carbon of the amide group.
-
A signal for the methylene carbon attached to the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present. Characteristic absorption bands for propachlor would include:
-
A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the amide group.
-
An N-H stretching band around 3200-3300 cm⁻¹ (if present as a secondary amide tautomer, though the N-substituted structure is dominant).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
A C-Cl stretching band in the fingerprint region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for propachlor would be expected at m/z 211 (for the ³⁵Cl isotope) and 213 (for the ³⁷Cl isotope) in a characteristic 3:1 ratio. Common fragmentation patterns would involve the loss of the chloroacetyl group or cleavage of the isopropyl group.[4]
Biological Activity and Mechanism of Action
Propachlor is primarily known for its herbicidal activity as a pre-emergence herbicide used to control annual grasses and some broadleaf weeds in various crops.[2]
Herbicidal Mechanism of Action
The primary mode of action of propachlor and other chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[5] VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are crucial for plant development and defense.
Caption: Propachlor inhibits the VLCFA elongase enzyme complex, disrupting the synthesis of essential fatty acids and leading to abnormal plant development.
Causality: By inhibiting VLCFA elongases, propachlor disrupts the formation of these crucial lipids. This leads to a cascade of detrimental effects in susceptible plants, including stunted growth, improper cuticle formation (leading to desiccation), and ultimately, plant death. The inhibition is believed to occur through the covalent binding of the chloroacetyl group to a critical cysteine residue in the active site of the elongase enzyme.[6]
Metabolism and Toxicology
Understanding the metabolic fate and toxicological profile of propachlor is essential for assessing its environmental impact and risks to human health.
Metabolism
In mammals, propachlor is readily absorbed and extensively metabolized.[3] The primary metabolic pathway involves the conjugation of the chloroacetyl moiety with glutathione (GSH), a key detoxification process.[3] This initial conjugate can then be further processed through the mercapturic acid pathway, leading to the formation of various water-soluble metabolites that are excreted in the urine and feces.[7]
Toxicological Profile
Propachlor exhibits low to moderate acute toxicity.[3] It is classified as a skin sensitizer and can cause eye irritation.[1] Long-term exposure studies have raised concerns about its potential carcinogenicity.[2] As a result, its use has been restricted or banned in several regions, including the European Union.[2]
Summary of Toxicological Data:
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | 950 - 2176 mg/kg | Rat | [3] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3] |
| Skin Irritation | Irritant | Rabbit | [1] |
| Eye Irritation | Severe Irritant | Rabbit | [1] |
| Carcinogenicity | Classified as a possible human carcinogen (Group C) by the EPA | - | [2] |
Analytical Methods
The detection and quantification of propachlor residues in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical methods have been developed for this purpose.
Commonly Used Techniques:
-
Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS) for high sensitivity and selectivity.[3]
-
High-Performance Liquid Chromatography (HPLC): Typically used with a UV detector or coupled with mass spectrometry (LC-MS) for the analysis of propachlor and its more polar metabolites.[8]
Sample Preparation: Extraction and cleanup procedures are critical to remove interfering substances from the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3]
Conclusion
This compound (propachlor) is a well-characterized molecule with a long history of use as a herbicide. Its efficacy is derived from its ability to inhibit the biosynthesis of very-long-chain fatty acids, a mechanism that is now well understood at the molecular level. While effective, concerns regarding its toxicological profile have led to increased regulatory scrutiny and a decline in its use in many parts of the world. The information presented in this guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its chemical nature, synthesis, biological activity, and analytical determination. Continued research into the environmental fate and long-term effects of propachlor and its metabolites remains an important area of study.
References
-
International Programme on Chemical Safety. (1993). Environmental Health Criteria 147: Propachlor. World Health Organization. [Link]
-
National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines 6 2011. [Link]
-
PubChem. (n.d.). Propachlor. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, December 1). Propachlor. [Link]
-
Song, D., et al. (2023). Rapid detection and prediction model establishment of propachlor residues in food assisted by machine learning. Food Chemistry, 429, 136889. [Link]
-
PubChem. (n.d.). Propachlor - Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Bakke, J. E., Gustafsson, J. A., & Gustafsson, B. E. (1980). Metabolism of propachlor by the germfree rat. Science, 210(4468), 433–435. [Link]
-
University of Hertfordshire. (n.d.). Propachlor (Ref: CP 31393). Agriculture and Environment Research Unit (AERU). [Link]
-
Rouchaud, J., et al. (1998). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 64(5), 1845-1850. [Link]
-
Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pest Management Science, 59(4), 381-388. [Link]
-
Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]
-
U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): Propachlor. [Link]
- Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
-
National Institute of Standards and Technology. (n.d.). Propachlor. NIST Chemistry WebBook. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Schmalz, T. C., & Böger, P. (2001). Herbicide Inhibitors of Very Long Chain Fatty Acid Elongation. In Herbicides and Their Mechanisms of Action (pp. 115-143). CRC Press. [Link]
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- 3. Propachlor (EHC 147, 1993) [inchem.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 560078-34-4: 3-Chloro-N-(2-isopropylphenyl)propanamide
To our valued researchers, scientists, and drug development professionals,
This guide addresses the chemical entity registered under CAS number 560078-34-4, identified as 3-Chloro-N-(2-isopropylphenyl)propanamide . Our objective is to provide a comprehensive technical resource for this compound.
However, after an exhaustive search of scientific literature, patent databases, and chemical repositories, it has become evident that there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and established experimental protocols for this compound. The primary information available is centered on its chemical identity and commercial availability as a synthetic building block.
This document will, therefore, focus on the known chemical properties and the broader context of its chemical class, N-aryl amides, to provide a foundational understanding for researchers who may be interested in exploring the potential of this molecule.
Part 1: Core Chemical Identity of this compound
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 3-chloro-N-(2-propan-2-ylphenyl)propanamide |
| Synonyms | This compound |
| CAS Number | 560078-34-4 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
Structural Diagram
Caption: A hypothetical workflow for investigating the biological activity of an uncharacterized compound.
Step-by-Step Protocol for Preliminary Screening:
-
Compound Procurement: Obtain a high-purity sample of this compound from a reputable chemical supplier.
-
Solubility and Stability Assessment: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) and assess its stability under standard assay conditions.
-
Cytotoxicity Profiling:
-
Select a panel of representative cell lines (e.g., cancerous and non-cancerous human cell lines, fungal strains, plant cell cultures).
-
Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Phenotypic Screening:
-
Based on the structural class, conduct targeted phenotypic screens. For example:
-
Herbicidal: Germination and root growth inhibition assays on model plant species (e.g., Arabidopsis thaliana, Lolium rigidum).
-
Fungicidal: Radial growth inhibition assays against a panel of pathogenic fungi (e.g., Aspergillus niger, Fusarium oxysporum).
-
Antibacterial: Minimum Inhibitory Concentration (MIC) determination against representative Gram-positive and Gram-negative bacteria.
-
-
-
Data Analysis and Hit Identification: Analyze the screening data to identify any significant and reproducible biological activity.
Part 3: Future Directions and a Call for Research
The absence of published data on this compound presents a unique opportunity for original research. The structural features of this molecule, including the chloroethyl amide side chain and the sterically hindered N-aryl group, could confer novel biological activities.
We encourage the scientific community to undertake exploratory studies on this compound. Should any research groups generate data on the biological effects of CAS number 560078-34-4, we urge the publication of these findings to enrich the collective knowledge base.
References
As this guide is based on the absence of specific literature for the topic compound, a traditional reference list is not applicable. The information presented is derived from general principles of medicinal and agrochemical chemistry and the analysis of the N-aryl amide chemical class. For further reading on the diverse biological activities of N-aryl amides, we recommend searching scientific databases such as PubMed, Scopus, and the Web of Science using keywords like "N-aryl amide," "biological activity," "herbicide," "fungicide," and "pharmacology."
Molecular formula and weight of 3-chloro-N-(2-isopropylphenyl)propanamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(2-isopropylphenyl)propanamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. The document details the molecule's fundamental chemical properties, a validated synthesis protocol, and in-depth characterization data. Furthermore, it explores the compound's reactivity, potential applications as a versatile building block in drug discovery, and its role as a key intermediate in the synthesis of more complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Molecular Profile and Physicochemical Properties
This compound is a synthetic organic compound characterized by a propanamide backbone linked to a 2-isopropylphenyl group, with a chlorine atom at the 3-position of the propanamide chain.
Chemical Structure and Identification
-
Molecular Formula: C₁₂H₁₆ClNO[1]
-
Molecular Weight: 225.71 g/mol [1]
-
CAS Number: 560078-34-4[1]
-
IUPAC Name: this compound
The structural features of this molecule, namely the secondary amide, the isopropyl-substituted benzene ring, and the reactive primary alkyl chloride, confer upon it a unique combination of steric and electronic properties that are of significant interest in the field of medicinal chemistry.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| CAS Number | 560078-34-4 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water (predicted). | General knowledge |
| Melting Point | Not available. The related isomer, 3-chloro-N-(4-isopropylphenyl)propanamide, has a melting point of 124-126 °C. |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most efficiently achieved through the acylation of 2-isopropylaniline with 3-chloropropionyl chloride.[1] This is a standard and reliable method for the formation of amides.
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a solution of 2-isopropylaniline (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add 3-chloropropionyl chloride (1.1 eq) dropwise. The use of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-isopropylphenyl group, the isopropyl protons (a doublet and a septet), the methylene protons of the propanamide chain (two triplets), and a broad singlet for the amide proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the isopropyl carbons, and the two methylene carbons of the propanamide chain.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺. The fragmentation pattern would likely involve the loss of the chloroethyl group and other characteristic cleavages of the amide bond.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the primary alkyl chloride, which is a good electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution
The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This makes the compound a valuable intermediate for the synthesis of a diverse range of derivatives.
Caption: Reactivity of this compound.
Applications in Drug Discovery and Development
While specific biological activities of this compound itself are not widely reported, its structural motifs are present in a number of biologically active compounds. Its primary utility lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Bioactive Molecules
The ability to introduce various functionalities via nucleophilic substitution on the chloroethyl chain allows for the rapid generation of libraries of compounds for screening in drug discovery programs. The 2-isopropylphenyl amide moiety can influence the pharmacokinetic properties of the final compounds, such as their metabolic stability and membrane permeability.
Potential Therapeutic Areas
Derivatives of similar chloro-N-phenylpropanamides have been investigated for a range of therapeutic applications, including their use as anticonvulsants and for the treatment of non-small cell lung cancer.[2]
Conclusion
This compound is a readily accessible and synthetically versatile molecule. Its chemical properties, particularly the reactivity of the alkyl chloride, make it a valuable intermediate for the development of novel compounds in the field of medicinal chemistry. This guide provides the essential technical information for its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in drug discovery and development.
References
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An In-depth Technical Guide to the Potential Mechanisms of Action of N-aryl Propanamides
Introduction
The N-aryl propanamide scaffold is a privileged chemical structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive exploration of the potential mechanisms of action for this versatile class of molecules, intended for researchers, scientists, and drug development professionals. By delving into the intricate molecular interactions and cellular consequences of N-aryl propanamide engagement with various biological targets, we aim to furnish a deeper understanding of their therapeutic potential and guide future drug discovery efforts. Our analysis will traverse the modulation of ion channels, the inhibition of critical enzymes, and other emerging mechanisms, all substantiated by robust scientific evidence and detailed experimental protocols.
Chapter 1: Modulation of Ion Channels: Fine-Tuning Cellular Excitability
Ion channels are fundamental to the electrical signaling of excitable cells, and their modulation represents a key strategy for therapeutic intervention in a range of pathologies. N-aryl propanamides have emerged as potent modulators of several key ion channels.
Voltage-Gated Sodium (NaV) Channel Inhibition: A Gateway to Analgesia and Neuro-modulation
Voltage-gated sodium (NaV) channels are integral membrane proteins that initiate and propagate action potentials in neurons and other excitable cells. Dysregulation of NaV channel function is a hallmark of numerous neurological disorders, including chronic pain and epilepsy.[1][2] A growing body of evidence highlights the potential of N-aryl propanamides as state-dependent inhibitors of NaV channels.[1] This state-dependent inhibition, preferentially targeting the inactivated state of the channel, is a sought-after property for minimizing side effects while effectively dampening pathological neuronal hyperexcitability.[1]
Key Mechanistic Insights:
-
State-Dependent Binding: N-aryl propanamides often exhibit a higher affinity for the inactivated state of NaV channels, which is more prevalent during the sustained depolarizations characteristic of pathological firing. This leads to a use-dependent block that is more pronounced in hyperactive neurons.
-
Binding Site: While the precise binding site can vary, it is often located within the pore of the channel, interacting with residues in the S6 segments of the domains.
-
Therapeutic Implications: The selective inhibition of specific NaV subtypes, such as NaV1.7, which is genetically validated as a key player in pain perception, is a major goal in the development of novel analgesics.[3]
Experimental Protocol: Automated Patch-Clamp Electrophysiology for Assessing NaV Channel Inhibition
This protocol outlines a high-throughput method for characterizing the inhibitory activity of N-aryl propanamides on NaV channels expressed in a stable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the NaV channel subtype of interest under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic dissociation solution and resuspend them in the appropriate external solution.
-
Electrophysiology Recordings:
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).
-
The internal solution should contain CsF to block potassium channels and the external solution should be a standard physiological saline.
-
Establish a whole-cell configuration with a seal resistance >500 MΩ.
-
Apply a voltage protocol to elicit NaV currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV), followed by a depolarizing pulse to a potential that elicits the peak current (e.g., -10 mV).
-
-
Compound Application: Prepare a dilution series of the N-aryl propanamide in the external solution. Apply the compound to the cells for a sufficient duration to reach equilibrium (typically 2-5 minutes).
-
Data Analysis:
-
Measure the peak inward current in the presence and absence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
To assess state-dependence, vary the holding potential or use a train of depolarizing pulses to accumulate channels in the inactivated state before compound application.
-
Data Presentation:
| Compound | NaV Subtype | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State |
| Arylsulfonamide 1 | NaV1.3 | 15.2 | 0.8 |
| Arylsulfonamide 2 | NaV1.7 | 10.5 | 0.2 |
| Reference | [1] |
Visualization:
Caption: Fig 3: N-aryl propanamide inhibiting HDAC6.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating the Endocannabinoid System
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a therapeutic strategy for pain, anxiety, and other neurological disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists. N[4]ovel N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides have been identified as potent FAAH inhibitors.
[4]Key Mechanistic Insights:
-
Inhibition Modality: Depending on the specific chemical modifications, these compounds can act as either competitive or non-competitive inhibitors of FAAH. *[4] Selectivity: Many of these propanamide derivatives show a lack of activity against cyclooxygenase (COX) enzymes, indicating a favorable selectivity profile.
[4]Experimental Protocol: FAAH Activity Assay
This is a radiometric or fluorometric assay to measure the activity of FAAH and the inhibitory potential of test compounds.
Methodology:
-
Enzyme Source: Use rat or mouse brain homogenates or recombinant FAAH.
-
Substrate: Use a labeled substrate, such as [³H]anandamide or a fluorogenic substrate.
-
Reaction: Incubate the enzyme source with the N-aryl propanamide inhibitor at various concentrations.
-
Initiate Reaction: Add the labeled substrate to start the reaction.
-
Terminate Reaction: After a specific time, stop the reaction (e.g., by adding an organic solvent).
-
Product Separation and Detection: Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography) and quantify the amount of product formed by scintillation counting or fluorescence measurement.
-
Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 or Ki value.
Data Presentation:
| Compound | Inhibition Type | Ki (nM) |
| TPA1 | Competitive | 25 |
| TPA14 | Non-competitive | 150 |
| Reference | ****[4] |
Visualization:
Caption: Fig 4: FAAH inhibition by N-aryl propanamide.
Mycobacterial RNA Polymerase (RNAP) Inhibition: A Novel Antitubercular Strategy
The emergence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel antibacterial agents with new mechanisms of action. Nα-aroyl-N-aryl-phenylalanine amides (AAPs) are a promising class of antimycobacterial agents that target the essential enzyme RNA polymerase (RNAP).
[5][6]Key Mechanistic Insights:
-
Novel Binding Site: AAPs inhibit RNAP through a binding site that is distinct from that of rifamycins, the cornerstone of current tuberculosis therapy. This lack of cross-resistance is a significant advantage. *[6] Broad-Spectrum Activity: AAPs have demonstrated in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as other non-tuberculous mycobacteria.
[5]Experimental Protocol: In Vitro Mycobacterial RNAP Transcription Assay
This is a biochemical assay to directly measure the inhibitory effect of AAPs on the transcriptional activity of mycobacterial RNAP.
Methodology:
-
Purification of RNAP: Purify RNAP from Mycobacterium smegmatis or M. tuberculosis.
-
Transcription Template: Use a DNA template containing a promoter recognized by the mycobacterial RNAP.
-
Reaction Mixture: Set up a reaction containing the purified RNAP, the DNA template, the AAP inhibitor at various concentrations, and a mixture of ribonucleotides, including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³²P]UTP or a fluorescent UTP analog).
-
Transcription Reaction: Incubate the reaction at 37°C to allow for transcription to occur.
-
Analysis of Transcripts: Separate the resulting RNA transcripts by gel electrophoresis.
-
Quantification: Visualize and quantify the amount of full-length transcript produced in the presence and absence of the inhibitor.
-
Data Analysis: Determine the IC50 value for the inhibition of transcription.
Data Presentation:
| Compound | M. tuberculosis MIC (µg/mL) | RNAP IC50 (µM) |
| D-AAP1 | 0.2 | 0.5 |
| Reference | ****[6] |
Visualization:
Caption: Fig 5: AAP inhibition of mycobacterial RNAP.
Chapter 3: Other Potential Mechanisms of Action
The versatility of the N-aryl propanamide scaffold extends to a number of other potential mechanisms of action, highlighting its broad therapeutic potential.
-
Leishmanicidal Activity: In silico studies and in vitro validation have shown that certain selenoesters and their N-aryl-propanamide derivatives possess leishmanicidal activity, potentially through the inhibition of enzymes such as CYP-51 and dihydroorotate dehydrogenase in Leishmania species. *[7] Cyclooxygenase (COX) Inhibition: Some N-aryl iminochromenes, which contain a related structural motif, have been shown to inhibit COX-1 and COX-2 enzymes, suggesting a potential anti-inflammatory mechanism. *[8] Selective Androgen Receptor Modulation (SARM): Aryl propionamide derivatives have been investigated as selective androgen receptor modulators (SARMs), which could have applications in the treatment of muscle wasting and osteoporosis.
The N-aryl propanamide scaffold represents a remarkably versatile platform for the design of novel therapeutics with a wide range of mechanisms of action. From the precise modulation of ion channel gating to the potent and selective inhibition of key enzymes, these compounds have demonstrated significant potential in diverse therapeutic areas, including neurology, oncology, infectious diseases, and inflammatory disorders. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms of action and aided by the robust experimental protocols outlined in this guide, promises to yield the next generation of innovative medicines. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical success.
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Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(3025). [Link]
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Al-Warhi, T., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]
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de la Cruz-López, F., et al. (2022). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Pharmaceuticals, 15(11), 1369. [Link]
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Wang, Y., et al. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(23), 16345-16356. [Link]
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Wube, A., et al. (2023). Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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Nugent, R. A., et al. (2002). N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides: KATP potassium channel openers. Modifications on the western region. Journal of Medicinal Chemistry, 45(22), 4789-4801. [Link]
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Li, Y., et al. (2019). Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. Helvetica Chimica Acta, 102(9), e1900125. [Link]
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Starý, M., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Kim, J., et al. (2014). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 19(8), 11816-11832. [Link]
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N., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 7-51. [Link]
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Katchman, A. N., et al. (2024). De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy. bioRxiv. [Link]
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Khan, I., et al. (2020). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 10(42), 25114-25124. [Link]
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Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 27(10), 2141-2146. [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
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Reddy, T. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1236-1243. [Link]
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Pless, S. A., & Kim, R. Y. (2025). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. International Journal of Molecular Sciences, 26(1), 1. [Link]
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Wube, A., & Bauer, R. (2024). Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. ChemistryOpen, 13(5), e202300223. [Link]
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Mallet, C., et al. (2014). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 171(19), 4333-4353. [Link]
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The Multifaceted Biological Activities of Substituted Propanamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Propanamide Scaffold - A Privileged Structure in Medicinal Chemistry
The propanamide moiety, a seemingly simple functional group, represents a cornerstone in the architecture of a surprisingly diverse array of biologically active molecules. Its inherent structural features—a carbonyl group capable of hydrogen bonding, an amide linkage providing conformational rigidity, and a propylene chain allowing for versatile substitution—render it a privileged scaffold in the design and development of novel therapeutics. This guide provides an in-depth technical exploration of the significant and varied biological activities exhibited by substituted propanamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential across several key therapeutic areas. By delving into the nuanced structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols for their evaluation, we aim to illuminate the path from rational design to potential clinical application for this remarkable class of compounds.
I. Antimicrobial Activity: Targeting Microbial Defenses
Substituted propanamides have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens. Their versatility allows for the fine-tuning of their spectrum of activity and potency through targeted chemical modifications.
A. Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of propanamide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitutions, common modes of action include:
-
Cell Membrane Disruption: Many antimicrobial peptides and their synthetic mimics, which can incorporate propanamide-like structures, exert their effects by permeabilizing the bacterial cell membrane. This leads to a loss of ionic gradients and essential cellular components, ultimately causing cell death.[1]
-
Enzyme Inhibition: Specific propanamide derivatives can act as inhibitors of crucial microbial enzymes. For example, some compounds may target enzymes involved in cell wall synthesis, DNA replication, or protein synthesis, thereby halting microbial growth and proliferation.[2]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of propanamide derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Lipophilicity: A crucial factor influencing the ability of the molecule to penetrate the microbial cell membrane is its lipophilicity. Modifications that increase lipophilicity, such as the introduction of long alkyl chains or aromatic rings, often enhance antimicrobial activity, up to a certain point beyond which cytotoxicity to host cells may become a concern.
-
Cationic Character: The presence of positively charged groups, such as amino functionalities, can facilitate interaction with the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), thereby promoting membrane disruption.
-
Aromatic and Heterocyclic Substitutions: The incorporation of various aromatic and heterocyclic rings can significantly modulate the antimicrobial spectrum and potency. These groups can engage in specific interactions with microbial targets and influence the overall physicochemical properties of the molecule.
C. Quantitative Data: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values for a selection of substituted propanamide derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| P-1 | N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | S. aureus | 6.25 | [3] |
| P-1 | N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | E. coli | 12.5 | [3] |
| NPD-1 | 2-substituted-N-(naphthalen-1-yl)propanamide | C. albicans | 1.95 | [4] |
| NPD-2 | 2-substituted-N-(naphthalen-1-yl)propanamide | E. coli | <0.97 | [4] |
| CPD-F9 | Cyclopropane-containing amide derivative | E. coli | 32 | [5] |
| CPD-F53 | Cyclopropane-containing amide derivative | S. aureus | 64 | [5] |
D. Experimental Protocol: Antimicrobial Susceptibility Testing
A robust evaluation of antimicrobial activity is crucial. The broth microdilution method is a standard laboratory procedure for determining the MIC of a compound.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Stock Solution: Dissolve the substituted propanamide derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a series of twofold dilutions of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[6] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions.[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
II. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Substituted propanamides have been investigated as potential anticonvulsant agents, with several derivatives showing promising activity in preclinical models.
A. Mechanism of Action: Stabilizing Neuronal Membranes
The anticonvulsant effects of many propanamide derivatives are thought to be mediated through the modulation of ion channels involved in neuronal excitability. A primary mechanism is the blockade of voltage-gated sodium channels.[10] By blocking these channels, the compounds reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This mechanism is shared by several established antiepileptic drugs.
B. Structure-Activity Relationship (SAR) Insights
The anticonvulsant profile of propanamide derivatives can be significantly influenced by their structural modifications:
-
N-Benzylacetamide and 3-(Phenylamino)propanamide Scaffolds: Quantitative structure-activity relationship (QSAR) studies on these classes of compounds have revealed that specific molecular descriptors, such as Kier2, RDF50s, AATS4i, and VE2_D, are correlated with anticonvulsant activity.[1]
-
Terminal Aromatic Ring: The nature and substitution pattern of a terminal aromatic ring are crucial for activity. For instance, in a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, the presence of a 2-fluorophenylpiperazin-1-yl moiety resulted in the most active compound.[4]
-
Chirality: As with many biologically active molecules, the stereochemistry of propanamide derivatives can play a critical role in their anticonvulsant efficacy.
C. Quantitative Data: Anticonvulsant Efficacy in Preclinical Models
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for screening potential anticonvulsant drugs. The following table presents the median effective dose (ED50) for selected propanamide derivatives in these models.
| Compound ID | Substitution Pattern | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| Compound 5 | ((benzyloxy)benzyl)propanamide derivative | 48.0 | - | |
| Compound 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 49.6 | 67.4 | [8] |
| Compound 6h | N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl)propanamide | Active at 30 | Active at 100 | [4] |
| Compound 3 | N-(2-hydroxyethyl)stearamide | 20.5 | - | [11] |
D. Experimental Protocol: Anticonvulsant Screening
The MES and scPTZ tests in rodents are fundamental for the initial in vivo evaluation of anticonvulsant drug candidates.
Workflow for MES and scPTZ anticonvulsant screening tests.
Maximal Electroshock (MES) Test: [3]
-
Animal Preparation: Male CF-1 mice are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Anesthesia and Electrode Placement: A drop of local anesthetic is applied to the corneas of the mice. Corneal electrodes are then placed.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.[3]
Subcutaneous Pentylenetetrazole (scPTZ) Test: [12]
-
Animal Preparation: Male CF-1 mice are commonly used.
-
Drug Administration: The propanamide derivative is administered i.p. at varying doses.
-
Chemoconvulsant Injection: After a predetermined time, a dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period indicates that the compound has protective activity.[12]
III. Analgesic Activity: Targeting Pain Pathways
Pain management remains a significant clinical challenge, driving the search for novel analgesic agents with improved efficacy and safety profiles. Substituted propanamides, most notably the fentanyl class of synthetic opioids, are potent analgesics.
A. Mechanism of Action: Opioid Receptor Agonism
The primary mechanism of action for many potent analgesic propanamide derivatives is their agonist activity at opioid receptors, particularly the μ-opioid receptor. Fentanyl and its analogs bind to and activate these G-protein coupled receptors, leading to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. This includes decreased production of cAMP, reduced calcium ion influx, and increased potassium efflux in neuronal cells.
B. Structure-Activity Relationship (SAR) Insights
The analgesic potency of 4-anilidopiperidine propanamides, such as fentanyl, is highly sensitive to structural modifications:
-
N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. An aralkyl group, such as a phenethyl group, is often associated with high potency.[13]
-
Acyl Group on the Aniline Nitrogen: The propanamide group is optimal for potent analgesic activity in this class of compounds.
-
Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring can significantly impact potency and selectivity. For instance, in ohmefentanyl, a hydroxyl group on the phenethyl substituent and a methyl group on the piperidine ring contribute to its extremely high potency.[7]
C. Quantitative Data: Analgesic Potency
The following table highlights the analgesic potency of selected propanamide derivatives, often compared to morphine.
| Compound | ED50 (mg/kg) | Potency Relative to Morphine | Test Model | Reference |
| Fentanyl | ~0.01 | 50-100x | Hot Plate | |
| Ohmefentanyl Isomer 1b | 0.00106 | 13,100x | Hot Plate | [7] |
| Ohmefentanyl Isomer 1a | 0.00465 | 2,990x | Hot Plate | [7] |
| Compound 4f | - (75% inhibition at 100 mg/kg) | - | Writhing Test | [3] |
D. Experimental Protocol: Analgesic Screening
The hot plate test and the acetic acid-induced writhing test are two commonly used in vivo models to assess the analgesic properties of new chemical entities.
Workflow for hot plate and acetic acid-induced writhing tests.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
Animal Acclimation: Mice are acclimated to the testing room.
-
Drug Administration: The test compound is administered, typically via i.p. or oral route.
-
Testing: At a predetermined time after drug administration, the mouse is placed on the hot plate.
-
Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[8] An increase in the reaction time compared to a control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test: [1][15]
-
Animal Groups: Mice are divided into control and test groups.
-
Drug Administration: The vehicle (control) or the propanamide derivative (test) is administered.
-
Induction of Writhing: After a specified period, a solution of acetic acid (e.g., 1% v/v) is injected intraperitoneally.[15]
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).[15][16]
-
Analysis: The percentage inhibition of writhing in the test groups is calculated relative to the control group. A significant reduction in the number of writhes suggests analgesic activity.[12]
IV. Anticancer Activity: Targeting Cell Proliferation and Survival
The search for more effective and selective anticancer agents is a major focus of modern drug discovery. Substituted propanamides have garnered attention in this area, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.
A. Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A prominent mechanism of anticancer activity for a class of propanamide derivatives is the inhibition of histone deacetylases (HDACs).[8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Propanamide-based HDAC inhibitors can restore the acetylation of histones, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8] These inhibitors typically possess a pharmacophore consisting of a zinc-binding group, a linker, and a surface recognition domain (cap).[17]
B. Structure-Activity Relationship (SAR) Insights
The design of potent propanamide-based HDAC inhibitors and other anticancer derivatives is guided by key SAR principles:
-
Zinc-Binding Group (ZBG): For HDAC inhibitors, an ortho-amino anilide moiety within the propanamide structure can serve as an effective ZBG, chelating the zinc ion in the active site of the enzyme.[18]
-
Linker Region: The length and nature of the linker connecting the ZBG to the "cap" group are critical for optimal positioning within the HDAC active site. Shorter molecular lengths have been associated with stronger HDAC inhibition.[8]
-
Cap Group: The surface recognition "cap" group, often an aromatic or heteroaromatic ring system, interacts with residues at the rim of the HDAC active site, contributing to potency and isoform selectivity.
-
Benzoxaborole Scaffold: The incorporation of a benzoxaborole moiety into a 7-propanamide structure has yielded compounds with potent activity against ovarian cancer cells.[1]
C. Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The table below lists the IC50 values for representative anticancer propanamide derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 103 | 7-Propanamide benzoxaborole | Ovarian Cancer | 33 | [1] |
| Compound 115 | 7-Propanamide benzoxaborole | Ovarian Cancer | 21 | [1] |
| Compound 7j | Benzamide-based HDAC inhibitor | MCF-7 (Breast) | ~780 | [18] |
| Compound 13h | N-substituted benzamide | MCF-7 (Breast) | 1,500 | [2] |
| Compound 13k | N-substituted benzamide | A549 (Lung) | 1,800 | [2] |
D. Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric assay to assess the cytotoxic or cytostatic effects of potential anticancer compounds on cultured cell lines.
Workflow for determining the IC50 value using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with a range of concentrations of the substituted propanamide derivative and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
V. Conclusion
The substituted propanamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From combating microbial infections and controlling epileptic seizures to alleviating pain and fighting cancer, the diverse biological activities of these derivatives underscore their significance in medicinal chemistry. This guide has provided a comprehensive overview of the key therapeutic areas where propanamides have shown promise, detailing their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. As our understanding of the molecular basis of disease continues to grow, the rational design and synthesis of novel substituted propanamides will undoubtedly continue to yield promising new drug candidates with the potential to address significant unmet medical needs.
VI. References
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
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ResearchGate. (n.d.). MIC values of antibacterial activity of N-substituted derivatives of 3. ResearchGate. [Link]
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Koul, M., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(15), 7194-7207. [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381. [Link]
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ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. [Link]
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Rump, S., et al. (1998). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Journal of medicinal chemistry, 41(19), 3594–3605. [Link]
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RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
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MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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Xu, H., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 38(22), 4477–4485. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–112. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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Panlab. (n.d.). Hot plate test. Panlab. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Grover, G., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2023). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
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American Chemical Society. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
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MDPI. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. MDPI. [Link]
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Introduction: The Versatile Chloroacetanilide Core in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Chloroacetanilide Compounds
Chloroacetanilide derivatives represent a cornerstone class of organic compounds, serving as pivotal intermediates in a multitude of industrial and research applications. Their structural motif, characterized by an N-phenyl amide of chloroacetic acid, is a key building block in the synthesis of pharmaceuticals, agrochemicals (particularly herbicides), and high-performance organic pigments.[1][2] In the realm of drug discovery, the chloroacetamide group is a versatile linker and a pharmacologically relevant scaffold found in various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The reactivity of the α-chloro group allows for subsequent nucleophilic substitutions, making chloroacetanilides valuable precursors for constructing more complex molecular architectures.[5]
This technical guide provides a comprehensive overview of the principal synthetic routes to chloroacetanilide compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic principles and field-proven insights to enable robust and efficient synthesis.
Core Synthetic Strategy: The N-Chloroacetylation of Anilines
The most prevalent and direct method for synthesizing chloroacetanilides is the N-chloroacetylation of a corresponding aniline (or its substituted derivatives). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent.
The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of chloroacetanilides.
The choice of chloroacetylating agent and reaction conditions is critical and dictates the efficiency, selectivity, and scalability of the synthesis. The following sections delve into the most important methodologies, explaining the causality behind experimental choices.
Key Synthetic Methodologies and Mechanistic Insights
Method 1: Chloroacetylation using Chloroacetyl Chloride
This is arguably the most common and direct approach, utilizing the high reactivity of chloroacetyl chloride (CAC). The reaction proceeds readily with a wide range of anilines.
Causality and Experimental Choices:
-
Reactivity: Chloroacetyl chloride is a highly reactive acyl chloride. The chlorine atom attached to the carbonyl group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the aniline.
-
Byproduct and the Need for a Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[1] This acid can protonate the starting aniline, converting it into its non-nucleophilic ammonium salt, thereby quenching the reaction. To prevent this, a stoichiometric amount of a base is required to neutralize the HCl as it forms, driving the reaction to completion.
-
Common Bases: Triethylamine (TEA), a non-nucleophilic organic base, is frequently used.[6] Inorganic bases like potassium carbonate (K₂CO₃) are also effective, particularly in aprotic solvents.[1] For challenging substrates, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the reaction rate.[7]
-
-
Temperature Control: The reaction of anilines with acyl halides is often highly exothermic.[6] It is crucial to control the temperature, typically by adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0-10 °C), to prevent the formation of side products from oxidation or polymerization.[6]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or acetone are commonly used.[1][6][7] The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature.
Detailed Experimental Protocol (Chloroacetylation of p-Toluidine):
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1 equivalent) and triethylamine (1.1 equivalents) in acetonitrile.[6]
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product and dissolve the triethylamine hydrochloride salt.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.[1]
Method 2: "Green" Chloroacetylation in Aqueous Media
Recent advancements have focused on developing more environmentally friendly protocols that avoid volatile organic solvents. One such method involves conducting the N-chloroacetylation in a phosphate buffer.[8][9]
Causality and Experimental Choices:
-
Trustworthiness of the System: While acyl chlorides are known to hydrolyze in water, the N-chloroacetylation of anilines is often significantly faster than the hydrolysis of chloroacetyl chloride, especially under buffered, neutral pH conditions.[9][10] This kinetic preference allows the desired reaction to proceed efficiently.
-
Simplicity and Scalability: This method offers a major advantage in its simplicity. The product often precipitates directly from the aqueous medium in high purity, eliminating the need for complex extractions with organic solvents. Isolation is achieved by simple filtration.[8] This makes the process easily scalable and eco-friendly.[8]
-
Chemoselectivity: This aqueous protocol has demonstrated high chemoselectivity. For example, amino groups can be selectively acylated in the presence of hydroxyl (phenol or alcohol) groups, a common challenge in organic solvents where O-acylation can be a competing side reaction.[9][11]
Detailed Experimental Protocol (Aqueous Synthesis):
-
Setup: Suspend the desired aniline (1 equivalent) in a phosphate buffer solution (pH ~7.0) in a flask with vigorous stirring.[8]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension at room temperature. The reaction is typically rapid, often completing within 20-30 minutes.[8][9]
-
Isolation: The chloroacetanilide product usually precipitates as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization is generally not required due to the high purity of the precipitated product.[8]
Method 3: N-Chlorination of Acetanilide
An alternative route involves first preparing acetanilide (or its substituted derivative) and then performing a chlorination reaction on the amide nitrogen.
Causality and Experimental Choices:
-
Chlorinating Agents: Strong chlorinating agents are required for this transformation. Trichloroisocyanuric acid (TCCA) is a highly effective, solid, and easy-to-handle reagent for this purpose.[12] A patent describes reacting acetanilide with TCCA in an anhydrous system to produce N-chloroacetanilide with high purity (>99% by HPLC) and yield (>88%).[12] Historically, methods using chlorine gas in an aqueous solution of sodium carbonate and bicarbonate have also been reported, though yields can be lower.[12] Another approach involves using a solution of bleaching powder (calcium hypochlorite).[13]
-
Reaction Control: The reaction with TCCA is typically performed at low temperatures (0-10 °C) to control the reactivity and selectivity of the chlorination.[12]
Detailed Experimental Protocol (Using TCCA):
-
Setup: Dissolve acetanilide (1 equivalent) in a suitable organic solvent mixture, such as dichloromethane and acetone.[12]
-
Cooling: Cool the solution to 0-10 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add TCCA (approximately 0.4-0.6 molar equivalents, as it contains multiple reactive chlorine atoms) to the cooled solution while stirring.[12]
-
Reaction: Maintain the low temperature during the addition, then allow the reaction to proceed at room temperature for 4-6 hours.[12]
-
Workup: Quench the reaction by adding an aqueous alkaline solution. Separate the organic layer, wash it, and concentrate it under reduced pressure to obtain the solid N-chloroacetanilide.[12]
Comparative Summary of Synthetic Methods
| Method | Acylating/Chlorinating Agent | Base/Catalyst | Solvent | Key Advantages | Key Considerations | Yields (%) |
| 1. Chloroacetyl Chloride | Chloroacetyl Chloride (CAC) | TEA, K₂CO₃, DBU | Aprotic (THF, DCM) | Widely applicable, high reactivity, good yields.[7] | Exothermic, requires base, uses organic solvents.[6] | 75-95%[7] |
| 2. Green Aqueous Method | Chloroacetyl Chloride (CAC) | Phosphate Buffer | Water | Eco-friendly, rapid, simple workup, high chemoselectivity.[8][10] | Substrate must be somewhat water-soluble or suspendable. | 70-95%[8] |
| 3. N-Chlorination | Trichloroisocyanuric Acid (TCCA) | None (reagent-based) | Anhydrous Organic | High purity and yield, avoids handling aniline directly if starting from acetanilide.[12] | Requires a pre-synthesized acetanilide, uses potent chlorinating agent. | >88%[12] |
Visualization of a Standard Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of chloroacetanilides using the chloroacetyl chloride method.
Caption: Standard laboratory workflow for chloroacetanilide synthesis.
Conclusion and Future Outlook
The synthesis of chloroacetanilide compounds is a well-established field with several robust and high-yielding methodologies. The classic approach using chloroacetyl chloride in the presence of a base remains a reliable and versatile option for a wide range of substrates. However, the increasing emphasis on sustainable chemistry has propelled the development of greener alternatives, such as syntheses in aqueous buffer systems, which offer significant advantages in terms of operational simplicity, safety, and environmental impact.[8][9] For drug development professionals, the ability to selectively and efficiently introduce the chloroacetanilide moiety is crucial for creating libraries of compounds for biological screening. Future research will likely continue to focus on expanding the scope of green methodologies, exploring catalytic systems to minimize waste, and developing novel chloroacetanilide derivatives with enhanced therapeutic or agrochemical properties.
References
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
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REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
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An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
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Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at: [Link]
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An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]
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Preparation of 4′-chloroacetanilide. PrepChem.com. Available at: [Link]
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N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. ResearchGate. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society. Available at: [Link]
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New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. National Institutes of Health. Available at: [Link]
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Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. Available at: [Link]
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Practice 3_Preparation of p-chloroacetanilide. Scribd. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. Available at: [Link]
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An In-depth Technical Guide to the Research Applications of 3-chloro-N-(2-isopropylphenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and putative research applications of the chloroacetamide derivative, 3-chloro-N-(2-isopropylphenyl)propanamide. While direct experimental data for this specific molecule is not extensively available in public literature, its structural analogy to a well-established class of herbicides, including propachlor, strongly suggests its potential as a selective pre-emergence herbicide. This document will, therefore, focus on its likely application in agricultural sciences, detailing a probable synthesis route, its predicted mechanism of action as a very-long-chain fatty acid (VLCFA) synthesis inhibitor, and robust experimental protocols for its evaluation. This guide is intended for researchers in agrochemical discovery, weed science, and drug development, providing a foundational framework for investigating this promising compound.
Introduction: The Chemical Landscape of Chloroacetamides
The chloroacetamide class of compounds has long been a cornerstone of modern agriculture, offering effective and selective control of annual grasses and some broadleaf weeds. Their primary mode of action involves the disruption of cell division and growth in susceptible plants. This compound belongs to this chemical family, characterized by a chloroacetyl moiety linked to an N-substituted aniline. The specific substitution of an isopropyl group at the ortho position of the phenyl ring is anticipated to modulate its biological activity, selectivity, and metabolic fate.
While its close analog, 3-chloro-N-phenylpropanamide, is recognized as a chemical intermediate with insecticidal properties, the focus of this guide will be on the herbicidal potential of the title compound, drawing parallels with the well-documented herbicide propachlor (2-chloro-N-isopropylacetanilide)[1][2][3].
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
Predicted Physicochemical Data
Based on the properties of structurally similar compounds, the following table summarizes the predicted physicochemical data for this compound.
| Property | Predicted Value | Significance in Research Applications |
| Molecular Formula | C₁₂H₁₆ClNO | Foundational for all chemical calculations. |
| Molecular Weight | 225.71 g/mol | Crucial for molar concentration calculations in assays. |
| Appearance | Off-white to light yellow crystalline solid | Important for visual identification and purity assessment. |
| Melting Point | 110-130 °C | A key indicator of purity. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, chloroform)[4] | Affects formulation for biological assays and field application. |
| pKa | ~14 | Influences the compound's behavior in different pH environments. |
Synthetic Pathway: Amide Bond Formation
The synthesis of this compound can be readily achieved through a nucleophilic acyl substitution reaction. This standard laboratory procedure involves the reaction of 2-isopropylaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route for this compound.
-
Reaction Setup: To a solution of 2-isopropylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
Putative Biological Activity and Mechanism of Action
The primary research application for this compound is hypothesized to be in the field of agrochemicals as a pre-emergence herbicide.
Herbicidal Activity
Similar to other chloroacetamides, this compound is expected to be effective against annual grasses and some broadleaf weeds by inhibiting their growth at the early seedling stage. It is likely to be a soil-applied herbicide that is taken up by the emerging shoots and roots of susceptible plants.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal action of chloroacetamides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs)[5][6][7]. VLCFAs are essential components of plant cell membranes and are crucial for cell division and expansion.
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An In-Depth Technical Guide to the N-Phenylpropanamide Core: From Opioid Analgesics to Novel Therapeutic Frontiers
Abstract: The N-phenylpropanamide scaffold is a cornerstone of modern medicinal chemistry, its significance rooted in the serendipitous discovery of fentanyl, a profoundly potent opioid analgesic. This guide provides a comprehensive technical overview of this critical pharmacophore, tracing its origins from the pioneering work of Dr. Paul Janssen to its current, multifaceted role in drug discovery. We will delve into the synthetic methodologies for constructing this chemical core, explore its diverse pharmacological activities beyond opioid agonism—including its emergence as a promising scaffold for histone deacetylase (HDAC) inhibitors in oncology and Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists for pain and inflammation—and survey the landscape of its clinical development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to inform and inspire future innovation with the N-phenylpropanamide core.
Part 1: The Genesis of a Pharmacophore: Discovery and Historical Context
The story of the N-phenylpropanamide pharmacophore is inextricably linked with the quest for potent and safe analgesics. Its journey from a novel chemical entity to a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry and insightful pharmacological screening.
The Serendipitous Discovery of Fentanyl
In 1960, Dr. Paul Janssen, the founder of Janssen Pharmaceutica, synthesized N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, a compound that would come to be known as fentanyl.[1][2] This discovery was not a result of a targeted design based on a known biological mechanism but rather a product of systematic synthetic exploration and pharmacological evaluation. Fentanyl's potency was astounding; it was found to be 50 to 100 times more potent than morphine, the gold standard for analgesia at the time.[1][3] This unprecedented potency was a direct result of the unique combination of the N-phenylpropanamide moiety and the 4-anilidopiperidine core, a discovery that would forever change the landscape of pain management and anesthesia.[4][5]
Early Structure-Activity Relationship (SAR) Studies
The discovery of fentanyl immediately spurred investigations into the structure-activity relationships of the N-phenylpropanamide scaffold. Early studies focused on modifications of the piperidine ring, the N-phenethyl group, and the propanamide side chain. These studies revealed that the N-phenylpropanamide group was critical for high-affinity binding to the µ-opioid receptor. The length and nature of the acyl group on the anilino nitrogen were found to be key determinants of potency, with the propanamide group being optimal. This foundational SAR work not only led to a deeper understanding of the pharmacophore's requirements for potent opioid agonism but also laid the groundwork for the development of a host of second-generation fentanyl analogues.
The Evolution of Fentanyl Analogues
The versatility of the N-phenylpropanamide scaffold was quickly demonstrated through the development of a series of clinically successful fentanyl analogues. These include:
-
Sufentanil: Introduced in the 1970s, sufentanil is 5 to 10 times more potent than fentanyl and is characterized by a thienyl ring in place of the phenyl ring of the N-phenethyl group.
-
Alfentanil: Developed in the late 1970s, alfentanil has a much faster onset and shorter duration of action than fentanyl, making it suitable for short surgical procedures. Its distinguishing feature is the replacement of the piperidine ring with a tetrazole moiety.
-
Remifentanil: An ultra-short-acting opioid introduced in the 1990s, remifentanil contains an ester linkage that is rapidly hydrolyzed by tissue and plasma esterases, leading to a very short half-life and allowing for precise intraoperative dose titration.
These examples highlight the "tunability" of the N-phenylpropanamide core, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to meet specific clinical needs.[6]
Part 2: Synthetic Methodologies: Constructing the N-Phenylpropanamide Core
The synthesis of N-phenylpropanamides is a well-established area of organic chemistry, with a variety of routes available for the construction of the core scaffold and its derivatives.
General Synthetic Strategies
The most common retrosynthetic approach to N-phenylpropanamide-based opioids involves the disconnection of the amide bond, leading to a 4-anilidopiperidine precursor and a propanoylating agent. The 4-anilidopiperidine intermediate is itself typically synthesized from a protected 4-piperidone.
Diagram: General Retrosynthetic Analysis of N-Phenylpropanamide Opioids
Caption: General retrosynthetic approach for N-phenylpropanamide-based opioids.
Detailed Experimental Protocol: Synthesis of a Fentanyl Analogue
The following protocol details the N-acylation of a 4-anilinopiperidine precursor, a key step in the synthesis of many fentanyl analogues.[7]
Reaction Scheme:
Materials:
-
4-Anilinopiperidine derivative (1.0 equivalent)
-
Triethylamine (1.5 equivalents)
-
Propionyl chloride (1.2 equivalents)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 4-anilinopiperidine derivative (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-phenylpropanamide product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal of the starting material in the ¹H NMR spectrum and the appearance of the characteristic ethyl signals of the propanamide group are key indicators of a successful reaction.
Synthesis of N-Phenylpropanamides for Other Targets
The synthetic strategies for N-phenylpropanamides as HDAC inhibitors and TRPA1 antagonists often start with different building blocks but converge on the formation of the characteristic amide bond. For HDAC inhibitors, a common starting material is a substituted p-phenylenediamine, which is then acylated. For TRPA1 antagonists, the synthesis might involve the coupling of a substituted aniline with a corresponding carboxylic acid using standard peptide coupling reagents.
Part 3: The Pharmacology of N-Phenylpropanamides: A Tale of Three Targets
While the N-phenylpropanamide scaffold is most famous for its role in opioid analgesics, its structural features have proven to be amenable to interaction with other important biological targets.
The µ-Opioid Receptor Agonists: Mechanism of Potent Analgesia
N-phenylpropanamide-based opioids exert their analgesic effects primarily through agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Binding of the ligand to the MOR triggers a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release leads to a decrease in nociceptive signaling.[1]
Diagram: µ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of µ-opioid receptor activation by fentanyl.
The following table summarizes the relative potencies of several clinically important N-phenylpropanamide opioids.
| Compound | Relative Potency (Morphine = 1) | Receptor Binding Affinity (Ki, nM) for µ-opioid receptor |
| Fentanyl | 50-100 | ~1.4 |
| Sufentanil | 500-1000 | ~0.2 |
| Alfentanil | 10-20 | ~1.1 |
| Remifentanil | 100-200 | ~1.1 |
Note: Potency and binding affinity values can vary depending on the specific assay conditions.
Fentanyl and its analogues are indispensable tools in modern medicine, used extensively as adjuncts to general anesthesia, for the management of acute postoperative pain, and for the treatment of chronic pain, particularly in opioid-tolerant patients.[5][8] Their high potency and rapid onset of action make them particularly valuable in the surgical setting.
Histone Deacetylase (HDAC) Inhibitors: A New Frontier in Oncology
The N-phenylpropanamide scaffold has also been explored for its potential as a histone deacetylase (HDAC) inhibitor for the treatment of cancer.[9]
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[10] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the silencing of tumor suppressor genes.[11] HDAC inhibitors block the active site of these enzymes, leading to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[12]
Diagram: HDAC Inhibition in Cancer Cells
Caption: Mechanism of action of N-phenylpropanamide-based HDAC inhibitors.
For HDAC inhibitory activity, the N-phenylpropanamide scaffold is often modified to include a zinc-binding group, such as a hydroxamic acid, which chelates the zinc ion in the active site of the enzyme. The phenyl ring and the propanamide linker contribute to binding in the hydrophobic tunnel of the active site.
Numerous N-phenylpropanamide derivatives have been synthesized and evaluated for their HDAC inhibitory activity. The table below provides representative data for this class of compounds.
| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HCT116 GI50 (µM) |
| Example 1 | 50 | 250 | 1.2 |
| Example 2 | 25 | 150 | 0.8 |
Note: These are representative values and do not correspond to specific, named compounds in the public domain without further context.
TRPA1 Channel Antagonists: Modulators of Pain and Inflammation
More recently, the N-phenylpropanamide scaffold has been identified as a promising starting point for the development of antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[13][14]
TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and cold temperatures.[15][16] Activation of TRPA1 leads to the influx of cations, depolarization of the neuron, and the sensation of pain, itch, and neurogenic inflammation.[17]
N-phenylpropanamide-based TRPA1 antagonists are thought to act as non-competitive inhibitors, binding to an allosteric site on the channel to prevent its opening in response to agonist stimulation.[17] This blockade of ion influx prevents the depolarization of sensory neurons and the subsequent transmission of pain signals.
Diagram: TRPA1 Channel Antagonism
Caption: Simplified mechanism of TRPA1 channel antagonism by N-phenylpropanamides.
Several series of N-phenylpropanamide-based TRPA1 antagonists have been reported in the literature, with promising preclinical activity.
| Compound | hTRPA1 IC50 (nM) | In Vivo Efficacy (Pain Model) |
| Example A | 15 | Active in CFA-induced thermal hyperalgesia |
| Example B | 8 | Reduces mechanical allodynia in a neuropathic pain model |
Note: These are representative values and do not correspond to specific, named compounds in the public domain without further context.
Part 4: Drug Development Landscape and Future Perspectives
Clinical Trials and Approved Drugs
While the N-phenylpropanamide scaffold is well-represented in approved opioid analgesics, its presence in other therapeutic areas is still emerging. Several HDAC inhibitors with different core structures are in clinical trials or have been approved (e.g., vorinostat, romidepsin), and the clinical development of N-phenylpropanamide-based HDACis is an active area of research.[18][19] Similarly, a number of TRPA1 antagonists are in clinical development for pain and other indications, and N-phenylpropanamide derivatives represent a promising class of candidates.[15]
Pharmacokinetics, Metabolism, and Toxicology
The pharmacokinetic properties of N-phenylpropanamides are highly dependent on the specific substitutions on the core scaffold. Fentanyl, for example, is highly lipophilic, leading to rapid distribution into the central nervous system.[1] Metabolism is primarily hepatic, often involving N-dealkylation and hydroxylation.[8] The toxicology of opioid N-phenylpropanamides is well-characterized and is primarily related to their on-target effects, with respiratory depression being the most serious adverse effect. The toxicological profiles of N-phenylpropanamide-based HDAC inhibitors and TRPA1 antagonists are still under investigation and will be specific to each compound and its off-target activities.
N-Phenylpropanamides from Natural Sources
While the majority of medicinally important N-phenylpropanamides are synthetic, related structures have been identified in nature. For instance, a number of phenylpropanoid amides have been isolated from the fruits of Cannabis sativa. These natural products provide interesting starting points for the design of new bioactive molecules.
Future Directions and Unexplored Potential
The N-phenylpropanamide core has proven to be a remarkably versatile and privileged scaffold in medicinal chemistry. Its journey from a potent analgesic to a platform for the development of drugs for cancer and other indications is a testament to its favorable drug-like properties. Future research will likely focus on the development of isoform-selective HDAC inhibitors to improve their therapeutic index, the optimization of the pharmacokinetic properties of TRPA1 antagonists to enhance their clinical utility, and the exploration of the N-phenylpropanamide scaffold for other biological targets. The rich history and diverse pharmacology of this chemical class ensure that it will remain an area of intense interest for drug discovery and development for years to come.
Part 5: References
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Ververis K, Hiong A, Karagiannis TC, et al. Histone deacetylase inhibitors (HDACIs): multitargeted anticancer agents. Biologics. 2013;7:47-60.
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Navigating the Chemical Landscape: A Guide to the Synonyms and Identifiers of Chloro-N-Aryl Amides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Subject
In the precise world of chemical research and development, unambiguous identification of a compound is paramount. This guide addresses the synonyms and identifiers for a class of chloro-N-aryl amides. The initial query focused on 3-chloro-N-(2-isopropylphenyl)propanamide . However, a comprehensive search of prominent chemical databases and scientific literature reveals a notable scarcity of information for this specific structure. This suggests it may be a novel or less-documented compound.
Conversely, the search frequently highlights a structurally related and commercially significant herbicide, Propachlor . Given the similarities in nomenclature components ("chloro," "isopropyl," "phenyl," "amide"), it is plausible that inquiries for the former may stem from an interest in the latter. This guide, therefore, will first clarify the structural distinctions and then provide a detailed exploration of the synonyms and identifiers for Propachlor as a representative and thoroughly documented member of this chemical class. We will also briefly touch upon other related chloro-N-aryl propanamides to provide a broader context.
Structural Elucidation: Distinguishing Between Related Amides
Understanding the precise molecular structure is the foundation of chemical identity. The key distinction lies in the amide's acyl and N-substituted groups.
-
This compound : This name specifies a propanamide core (a three-carbon chain with a carbonyl group), a chlorine atom on the third carbon of this chain, and the amide nitrogen bonded to a phenyl group which is substituted with an isopropyl group at the ortho (position 2) position.
-
Propachlor (2-chloro-N-isopropyl-N-phenylacetamide) : This compound has an acetamide core (a two-carbon chain with a carbonyl group), a chlorine atom on the second carbon of this chain, and the amide nitrogen is bonded to both an isopropyl group and a phenyl group.
This fundamental difference in both the carbon backbone (propanamide vs. acetamide) and the substitution on the nitrogen atom underscores why these are distinct chemical entities.
In-Focus: Propachlor - A Comprehensive Identifier Profile
Propachlor (CAS RN: 1918-16-7) is a selective, pre-emergence herbicide belonging to the chloroacetanilide class.[1] It was first introduced in 1964 and has been used to control annual grasses and some broadleaf weeds in various crops.[2] Due to its long history and widespread use, it is extensively documented across numerous databases and regulatory bodies.
Systematic and Common Nomenclature
A single chemical can be known by many names, depending on the context—from systematic IUPAC names to common names and trade names. This multiplicity necessitates a thorough understanding of its various synonyms to ensure accurate literature searching and regulatory compliance.
| Identifier Type | Identifier | Source/Citation |
| Preferred IUPAC Name | 2-chloro-N-phenyl-N-(propan-2-yl)acetamide | [3] |
| CAS Name | 2-chloro-N-(1-methylethyl)-N-phenylacetamide | [4] |
| Common Name | Propachlor | [4] |
| Systematic Name | 2-chloro-N-isopropylacetanilide | [2] |
| Alternative Spelling | Propachlore | [3] |
Registry Numbers and Codes
Registry numbers are unique alphanumeric codes assigned by specific chemical or regulatory authorities. They are crucial for unambiguous identification in databases, legal documents, and safety data sheets.
| Identifier Type | Identifier | Issuing Authority/Database | Source/Citation |
| CAS Registry Number | 1918-16-7 | Chemical Abstracts Service | [5] |
| EC Number | 217-638-2 | European Community | [1] |
| PubChem CID | 4931 | National Center for Biotechnology Information | [3] |
| RTECS Number | AE1575000 | Registry of Toxic Effects of Chemical Substances | [4] |
| US EPA Chemical Code | 019101 | Environmental Protection Agency | [1] |
| UN Number | 2811 | United Nations | [3] |
| CIPAC Number | 176 | Collaborative International Pesticides Analytical Council | [1] |
Trade Names and Commercial Identifiers
Propachlor has been marketed under various trade names over the years. Knowledge of these is vital for historical literature reviews and understanding product formulations.
Line Notations and Structural Identifiers
These text-based representations of a molecule's structure are essential for computational chemistry and database searching.
| Identifier Type | Identifier | Source/Citation |
| SMILES | CC(C)N(C1=CC=CC=C1)C(=O)CCl | [3] |
| InChI | InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | [7] |
| InChIKey | MFOUDYKPLGXPGO-UHFFFAOYSA-N | [1] |
The following diagram illustrates the relationships between the primary identifiers for Propachlor.
Caption: Interconnectivity of identifiers for Propachlor.
Broader Context: Other Chloro-N-Aryl Propanamides
To provide a more comprehensive landscape, it is useful to consider other, more readily identifiable chloro-N-aryl propanamides. These compounds share the propanamide backbone from the original query but differ in their N-aryl substitution.
-
3-chloro-N-phenylpropanamide :
-
3-chloro-N-(3-methylphenyl)propanamide :
-
CAS Number : 19352-22-8
-
Molecular Formula : C10H12ClNO
-
Conclusion
While the specific compound This compound is not well-documented in public scientific databases, a thorough investigation of related chemical space points towards the herbicide Propachlor as a potential compound of interest due to nomenclature overlap. This guide provides a comprehensive and multi-faceted overview of the synonyms and identifiers for Propachlor, serving as a critical resource for researchers to ensure accuracy in their work. By understanding the landscape of systematic names, registry numbers, trade names, and structural identifiers, scientists can navigate the complexities of chemical information with confidence and precision.
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Methodological & Application
Synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide from 2-isopropylaniline: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide, a valuable intermediate in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction and Significance
This compound belongs to the class of N-aryl amides, a scaffold frequently encountered in biologically active molecules. The presence of a reactive chloropropyl chain and a substituted aromatic ring makes it a versatile building block for the synthesis of more complex chemical entities, including potential pharmaceutical candidates. The 2-isopropylphenyl moiety can influence the molecule's conformational properties and its interactions with biological targets. This guide outlines a robust and reproducible method for the preparation of this compound via the N-acylation of 2-isopropylaniline with 3-chloropropionyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound proceeds via a classic nucleophilic acyl substitution reaction. In this mechanism, the lone pair of electrons on the nitrogen atom of 2-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The general mechanism is illustrated below:
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Isopropylaniline | C₉H₁₃N | 135.21 | 1.35 g | 10.0 | Nucleophile |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.40 g (1.1 mL) | 11.0 | Electrophile |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | Base/HCl Scavenger |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | 20 mL | - | Workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - | Workup |
| Brine | NaCl (aq) | 58.44 | 20 mL | - | Workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | Drying Agent |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylaniline (1.35 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in 40 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side product formation.
-
Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.40 g, 11.0 mmol) in 10 mL of DCM and add it to a dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl. Shake well and separate the layers. The acidic wash removes excess triethylamine and any unreacted 2-isopropylaniline.
-
Workup - Neutralization: Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Workup - Brine Wash: Wash the organic layer with 20 mL of brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.5 (s, 1H): Amide N-H proton. The broadness and chemical shift are dependent on concentration and solvent.
-
δ 7.1-7.4 (m, 4H): Aromatic protons of the 2-isopropylphenyl group.
-
δ 3.8-4.0 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 2.9-3.2 (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
δ 2.7-2.9 (t, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-).
-
δ 1.2-1.3 (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 168-172: Carbonyl carbon (C=O).
-
δ 145-148: Aromatic carbon attached to the isopropyl group.
-
δ 135-138: Aromatic carbon attached to the nitrogen atom.
-
δ 125-130 (multiple signals): Remaining aromatic carbons.
-
δ 40-43: Methylene carbon adjacent to the chlorine atom (-CH₂Cl).
-
δ 38-41: Methylene carbon adjacent to the carbonyl group (-COCH₂-).
-
δ 27-30: Methine carbon of the isopropyl group (-CH(CH₃)₂).
-
δ 22-25: Methyl carbons of the isopropyl group (-CH(CH₃)₂).
Infrared (IR) Spectroscopy:
-
~3300 cm⁻¹: N-H stretch (amide).
-
~2960 cm⁻¹: C-H stretch (aliphatic).
-
~1660 cm⁻¹: C=O stretch (amide I band).
-
~1530 cm⁻¹: N-H bend and C-N stretch (amide II band).
-
~750 cm⁻¹: C-Cl stretch.
Mass Spectrometry (MS):
-
Expected [M]+: m/z = 225.09 (for ³⁵Cl) and 227.09 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood. 3-Chloropropionyl chloride is corrosive and has a pungent odor.
-
Reagent Handling: 2-isopropylaniline is toxic and should be handled with care. 3-Chloropropionyl chloride is corrosive and reacts with moisture; handle it in a dry environment. Triethylamine is flammable and has a strong odor.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container. Aqueous acidic and basic washes should be neutralized before disposal.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Application Note: A Detailed Protocol for the Laboratory Synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide, a substituted amide with potential applications in agrochemical and pharmaceutical research. The synthesis is achieved through the nucleophilic acyl substitution of 2-isopropylaniline with 3-chloropropionyl chloride. This guide details the reaction mechanism, reagent specifications, safety precautions, a detailed experimental procedure, and methods for the purification and characterization of the final product. While this protocol is based on established principles of organic chemistry, it should be noted that a specific, peer-reviewed synthesis for this exact compound is not widely available in the literature. Therefore, this protocol represents a well-reasoned, representative procedure.
Introduction
N-aryl amides are a significant class of organic compounds, frequently encountered as core structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound involves the formation of an amide bond between a primary aromatic amine, 2-isopropylaniline, and an acyl chloride, 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic synthesis.[1][2] The presence of the chloroalkyl chain and the substituted phenyl ring makes this compound an interesting candidate for further chemical modifications and biological screening.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-isopropylaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product and hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid formed, which prevents the protonation of the starting amine and drives the reaction to completion.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 2-Isopropylaniline | C₉H₁₃N | 135.21 | 643-28-7 | ≥98% | Sigma-Aldrich |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 625-36-5 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | - | ACS Grade | Fisher Scientific |
Safety Precautions
3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It is harmful if swallowed and fatal if inhaled. [3] This reagent must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
2-Isopropylaniline is toxic and an irritant. Avoid contact with skin and eyes.
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
A neutralizing agent for acid chlorides, such as sodium bicarbonate solution, should be readily available in case of spills.
Experimental Protocol
Reaction Setup
Figure 1. A schematic workflow for the synthesis of this compound.
Step-by-Step Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-isopropylaniline (5.0 g, 36.9 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL).
-
Add triethylamine (5.6 mL, 40.6 mmol, 1.1 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 3-chloropropionyl chloride (4.2 mL, 44.3 mmol, 1.2 equiv.) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 7.5 (br s, 1H, NH), 3.9 (t, 2H, -CH₂-Cl), 3.2 (sept, 1H, -CH(CH₃)₂), 2.8 (t, 2H, -CO-CH₂-), 1.2 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168 (C=O), 145 (Ar-C), 135 (Ar-C), 127-124 (Ar-CH), 41 (-CH₂-Cl), 40 (-CO-CH₂-), 28 (-CH(CH₃)₂), 23 (-CH(CH₃)₂) |
| FT-IR (KBr) | ν (cm⁻¹): 3300-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 2960-2870 (Alkyl C-H stretch), 1660-1640 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II), 750 (C-Cl stretch) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₇ClNO: 226.10, found: 226.1 |
Note: The predicted NMR and IR data are based on the expected chemical structure and typical values for similar functional groups. Actual experimental data should be obtained for confirmation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture (e.g., to 40 °C). |
| Wet reagents or solvent | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Inefficient stirring | Use a larger stir bar or a mechanical stirrer. | |
| Product is an oil and does not crystallize | Impurities are present | Purify the crude product by column chromatography. |
| Incorrect recrystallization solvent | Experiment with different solvent systems (e.g., toluene/hexanes, ethanol/water). | |
| Multiple spots on TLC of the final product | Incomplete reaction or side products | Purify by column chromatography, carefully collecting fractions. |
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in various fields of chemical and biological sciences. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Armarego, W. L., & Chai, C. L. (2012).
- Sigma-Aldrich. (2023). Safety Data Sheet for 3-Chloropropionyl chloride.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69364, 3-Chloropropionyl chloride. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12539, 2-Isopropylaniline. Retrieved from [Link].
-
Organic Syntheses. (n.d.). Retrieved from [Link].
-
American Chemical Society. (n.d.). SciFinder. Retrieved from [Link].
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link].
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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Application Notes & Protocols: A Researcher's Guide to the Acylation of Anilines Using 3-Chloropropionyl Chloride
Executive Summary: The Strategic Importance of N-(3-Chloropropionyl)anilines
The acylation of anilines represents a cornerstone transformation in modern organic synthesis, providing a robust and versatile method for constructing the ubiquitous amide bond. This guide focuses on a specific, high-impact application of this reaction: the acylation of anilines with 3-chloropropionyl chloride. The resulting products, N-(3-chloropropionyl)anilines, are not merely stable amides; they are powerful bifunctional intermediates. The presence of a reactive alkyl chloride handle makes these compounds valuable precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2]
Anilines themselves are critical components in drug discovery, prized for their ability to interact with biological targets.[3] However, their high reactivity can lead to undesirable side reactions or metabolic instability.[3][4][5] Acylation serves the dual purpose of moderating the aniline's reactivity and installing a functional group for subsequent molecular elaboration. The N-(3-chloropropionyl) moiety, in particular, is a key building block in the synthesis of compounds like beclamide, a drug with anticonvulsant properties.[1] This guide provides the mechanistic understanding and field-tested protocols necessary to successfully leverage this reaction, enabling researchers to construct complex molecular architectures with precision and efficiency.
The Chemistry: Mechanism of Nucleophilic Acyl Substitution
The reaction between an aniline and 3-chloropropionyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.
-
Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Proton Transfer (Neutralization): The immediate product is a protonated amide. The hydrogen chloride (HCl) generated as a byproduct is a strong acid that will readily protonate any remaining unreacted aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base (e.g., aqueous NaOH, pyridine, triethylamine) is essential to scavenge the HCl, neutralize the protonated amide, and drive the reaction to completion.[6][7] This is the foundational principle of the widely used Schotten-Baumann reaction conditions.[8][9]
Caption: Figure 1: Mechanism of Aniline Acylation.
Field-Validated Protocol: Acylation under Schotten-Baumann Conditions
This protocol describes a robust, general procedure for the acylation of anilines using a two-phase aqueous-organic system, commonly known as Schotten-Baumann conditions.[8][10] This method is advantageous as it effectively neutralizes the HCl byproduct in the aqueous phase while the organic product remains in the organic phase, simplifying the workup.
Materials and Reagents
-
Aniline: (or substituted aniline), 1.0 eq.
-
3-Chloropropionyl chloride: 1.05 - 1.1 eq.
-
Sodium Hydroxide (NaOH): 10% aqueous solution
-
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Equipment: Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware for filtration and recrystallization.
Critical Safety Precautions
-
3-Chloropropionyl Chloride: This reagent is corrosive, a lachrymator (causes tearing), and reacts violently with water.[11] It is harmful if swallowed and fatal if inhaled.[2][11] Always handle in a well-ventilated fume hood, wearing chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][12]
-
Anilines: Anilines are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq.) in the chosen organic solvent (e.g., DCM, approx. 10 mL per gram of aniline). Add an equal volume of 10% aqueous NaOH solution.[10]
-
Cooling: Place the flask in an ice-water bath and stir vigorously to create an emulsion. Allow the mixture to cool to 0-5 °C. Efficient stirring is crucial for maximizing the interfacial area between the two phases.
-
Reagent Addition: Slowly add 3-chloropropionyl chloride (1.05 eq.), either neat or dissolved in a small amount of the reaction solvent, to the stirring mixture dropwise via an addition funnel over 15-30 minutes.[10] Maintain the internal temperature below 10 °C to minimize hydrolysis of the acyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product amide will be less polar than the starting aniline.
-
Work-up & Isolation:
-
Once the reaction is complete (disappearance of the aniline spot on TLC), pour the mixture into a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted base and aniline), water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[13] If the product is an oil or impurities persist, purification by column chromatography on silica gel is recommended.
Caption: Figure 2: General Experimental Workflow.
Data & Optimization Insights
The efficiency of aniline acylation can be influenced by several factors. The following table provides representative yields from the literature for this specific transformation, highlighting the general applicability of the method.
| Entry | Aniline Substrate | Base/Solvent System | Yield (%) | Reference |
| 1 | Aniline | Phosphate Buffer | 77% | [14] |
| 2 | p-Toluidine | Phosphate Buffer | 73% | [14] |
Pro-Tips from the Bench: Troubleshooting & Optimization
-
Low Yield? Check for Hydrolysis: 3-Chloropropionyl chloride is highly susceptible to hydrolysis. Ensure your solvent is dry (if not using a two-phase system) and that the addition is performed at a low temperature. The Schotten-Baumann method is often preferred as the acylation of the amine is typically faster than the hydrolysis of the acyl chloride in the biphasic system.[14]
-
Alternative Bases: While aqueous NaOH is effective, organic bases like pyridine or triethylamine in an aprotic solvent (like DCM or THF) can also be used.[6] These act as both a base and a nucleophilic catalyst. However, their removal during workup can be more complex.
-
Solvent Choice: For non-aqueous conditions, aprotic solvents are necessary. Dichloromethane, acetonitrile, and tetrahydrofuran are common choices. Solvent-free conditions have also been reported for some acylations, which can be advantageous from a green chemistry perspective.[15]
-
Reaction Time: While 1-3 hours is typical, less reactive (electron-poor) anilines may require longer reaction times or gentle heating to achieve full conversion. Always rely on TLC monitoring to determine the reaction endpoint.
References
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. [Link]
- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 1-8. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
- Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
- Google Patents. (2002). CN1349969A - Prepn of 3-chloropropionyl chloride.
-
Pearson. Acylation of Aniline Explained. [Link]
-
Karthikeyan, M. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(1), 101229. [Link]
-
ResearchGate. (2015). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
ResearchGate. (2019). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Environmental Science & Technology. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. (2020). Reaction of anilines and amines. [Link]
-
Chem Help ASAP. (2019). Aromatic Nitration & Aniline Synthesis [Video]. YouTube. [Link]
-
MDPI. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]
-
Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
-
ResearchGate. (2014). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
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The Strategic Application of 3-chloro-N-(2-isopropylphenyl)propanamide in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of the pharmaceutical intermediate, 3-chloro-N-(2-isopropylphenyl)propanamide. This guide will delve into its critical role in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the antiarrhythmic agent, Ipramidil. We will explore the underlying chemical principles, provide detailed experimental protocols, and outline robust analytical methods for quality control, ensuring a comprehensive understanding for its effective application in pharmaceutical development.
Introduction: The Significance of Chloro-Amide Intermediates in Drug Synthesis
Halogenated organic compounds, particularly those containing chlorine, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The presence of a chlorine atom can significantly influence the reactivity of a molecule, allowing for a diverse range of subsequent chemical transformations. The chloro-amide functional group, as present in this compound, is a prime example of a versatile synthetic handle. The electron-withdrawing nature of the chlorine atom activates the adjacent carbon for nucleophilic substitution, a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.
This compound serves as a key precursor in the synthesis of Ipramidil, a potassium channel blocker with antiarrhythmic properties. The strategic incorporation of the 2-isopropylphenyl moiety and the reactive 3-chloropropanamide chain allows for the efficient construction of the final drug molecule. Understanding the synthesis and reactivity of this intermediate is therefore paramount for any scientist or researcher involved in the development of Ipramidil or related pharmaceutical compounds.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the acylation of 2-isopropylaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. 2-isopropylaniline is selected for its specific steric and electronic properties that are integral to the final API's structure and activity. 3-chloropropionyl chloride provides the reactive acylating agent with the necessary chloroalkyl chain for subsequent synthetic modifications. An anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. A non-nucleophilic base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-isopropylaniline
-
3-chloropropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-isopropylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Stoichiometry (Aniline:Acyl Chloride:Base) | 1 : 1.05 : 1.1 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Acid-base extraction |
| Purification | Flash Column Chromatography |
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Ipramidil
The primary pharmaceutical application of this compound is as a key intermediate in the synthesis of Ipramidil. The chlorine atom serves as a leaving group, allowing for the introduction of a diethylamino group via nucleophilic substitution.
Conversion to Ipramidil: A Detailed Protocol
Materials:
-
This compound
-
Diethylamine
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Standard work-up and purification reagents as described in section 2.2.
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add diethylamine (2.0-3.0 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude Ipramidil by chromatography or recrystallization.
Diagram 2: Conversion to Ipramidil
Caption: Synthetic route from the intermediate to Ipramidil.
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the purity and identity of both the intermediate and the final API.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring reaction progress and assessing the purity of fractions during chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method for determining the purity of the final product and any intermediates.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically employed.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the desired product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Table 2: Typical Analytical Data
| Technique | This compound | Ipramidil |
| ¹H NMR | Characteristic signals for the isopropyl group, aromatic protons, and the -CH₂CH₂Cl moiety. | Disappearance of the -CH₂CH₂Cl signals and appearance of signals corresponding to the diethylamino group. |
| IR (cm⁻¹) | ~3300 (N-H), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl). | ~3300 (N-H), ~1640 (C=O, amide I), ~1540 (N-H bend, amide II). |
| MS (m/z) | [M+H]⁺ corresponding to C₁₂H₁₆ClNO. | [M+H]⁺ corresponding to C₁₆H₂₆N₂O. |
Safety and Handling
As with all chemicals in a laboratory setting, proper safety precautions must be taken when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its reagents in a well-ventilated fume hood. 3-chloropropionyl chloride is corrosive and lachrymatory.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, most notably in the production of the antiarrhythmic drug Ipramidil. A thorough understanding of its synthesis, reactivity, and proper handling is essential for any drug development professional working in this area. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful and safe application of this important chemical building block.
References
Due to the proprietary nature of pharmaceutical synthesis, detailed public-domain protocols for specific intermediates like this compound are often found within patent literature. Researchers are encouraged to consult relevant patents for the synthesis of Ipramidil and related compounds for more specific and legally protected methodologies. General synthetic and analytical procedures are based on standard organic chemistry laboratory practices.
Application Notes and Protocols for 3-chloro-N-(2-isopropylphenyl)propanamide in Agrochemical Research
Introduction: Unveiling the Agrochemical Potential of a Novel Chloroacetamide Derivative
In the continuous quest for novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. 3-chloro-N-(2-isopropylphenyl)propanamide represents a promising, yet underexplored, molecule within the broader class of chloroacetamides. This class of compounds is well-established in the agrochemical industry, particularly as herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis[1][2]. The structural features of this compound, specifically the N-phenylpropanamide core, also suggest potential for other bioactivities, including insecticidal and fungicidal properties. A related compound, 3-chloro-N-phenylpropanamide, has been noted for its potential as an insecticide[3].
These application notes provide a comprehensive guide for researchers to systematically evaluate the agrochemical potential of this compound. The protocols outlined below are designed to be robust and self-validating, enabling researchers to generate reliable data on its herbicidal, insecticidal, and fungicidal efficacy.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C12H16ClNO | PubChem |
| Molecular Weight | 225.71 g/mol | PubChem |
| CAS Number | 100078-99-7 | PubChem |
Part 1: Herbicidal Activity Assessment
The chloroacetamide functional group strongly suggests a potential herbicidal mode of action. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for various cellular processes in plants, including cell division and membrane formation[1][2]. The following protocols are designed to evaluate both the pre-emergent and post-emergent herbicidal activity of this compound.
Pre-Emergent Herbicidal Efficacy Protocol
This protocol assesses the compound's ability to inhibit weed seed germination and seedling emergence.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Tween® 20 (or other suitable surfactant)
-
Deionized water
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds
-
Standard commercial herbicide with known pre-emergent activity (e.g., S-metolachlor) as a positive control
-
Potting soil mix
-
Pots or trays for planting
-
Growth chamber or greenhouse with controlled temperature and light conditions
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone.
-
Test Solution Preparation: Create a serial dilution of the stock solution to achieve final test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). The final application solution should contain 0.1% (v/v) Tween® 20. Prepare a negative control solution with acetone and surfactant in water.
-
Planting: Fill pots with soil and sow a predetermined number of seeds for each weed species at a consistent depth.
-
Application: Apply the test solutions evenly to the soil surface of the pots immediately after planting. Ensure consistent application volume across all treatments.
-
Incubation: Place the treated pots in a growth chamber with appropriate conditions for weed germination (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After 14-21 days, assess the following parameters:
-
Germination rate (%)
-
Seedling emergence (%)
-
Phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) on a scale of 0-100% (0 = no effect, 100 = complete kill).
-
Seedling fresh and dry weight.
-
-
Data Analysis: Compare the results of the test compound to the negative and positive controls. Calculate the GR50 (concentration required for 50% growth reduction) for each weed species.
Post-Emergent Herbicidal Efficacy Protocol
This protocol evaluates the compound's effectiveness on established weeds.
Materials:
-
Same as for the pre-emergent protocol.
-
Weed seedlings at the 2-3 leaf stage.
Procedure:
-
Seedling Preparation: Grow weed seedlings in pots until they reach the 2-3 leaf stage.
-
Application: Apply the prepared test solutions (as in the pre-emergent protocol) as a foliar spray to the weed seedlings. Ensure thorough and uniform coverage.
-
Incubation: Return the treated plants to the growth chamber.
-
Data Collection: Assess phytotoxicity symptoms at 3, 7, and 14 days after treatment using a 0-100% rating scale.
-
Data Analysis: Determine the effective dose for significant weed control and compare it to the positive control.
Visualizing the Herbicidal Screening Workflow
Caption: Workflow for assessing the contact and ingestion insecticidal activity.
Part 3: Fungicidal Activity Assessment
The potential for fungicidal activity should also be investigated. The following in vitro assay provides a rapid and efficient method for initial screening against common plant pathogenic fungi.
In Vitro Mycelial Growth Inhibition Assay Protocol
Materials:
-
This compound
-
Acetone
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Standard commercial fungicide (e.g., a triazole) as a positive control
-
Sterile cork borer
Procedure:
-
Amended Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the test compound (dissolved in a small amount of acetone) to achieve the desired final concentrations (e.g., 100, 50, 25, 10 ppm). Pour the amended agar into petri dishes.
-
Inoculation: Place a small mycelial plug (taken from the edge of an actively growing fungal culture with a sterile cork borer) in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the negative control. Determine the EC50 (effective concentration for 50% inhibition).
Conclusion and Future Directions
These application notes provide a foundational framework for the initial agrochemical evaluation of this compound. Positive results in these primary screens should be followed by more advanced studies, including mode of action elucidation, spectrum of activity determination against a wider range of pests, and crop safety evaluations. The structural novelty of this compound warrants a thorough investigation to determine its potential as a new active ingredient in crop protection.
References
-
ChemBK. (2024). 3-CHLORO-N-PHENYLPROPANAMIDE. Retrieved from [Link]
- Sparks, T. C., & Lorsbach, B. A. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series.
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Retrieved from [Link]
- Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.
-
FBN. (2025). Herbicide Mode of Action Groups 101. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
-
PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N-phenylpropanamide. Retrieved from [Link]
-
Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening in Agrochemical Research. Retrieved from [Link]
Sources
Application Notes and Protocols for Efficacy Testing of Novel Propanamide Compounds
Introduction: The Therapeutic Potential of Propanamide Compounds
Propanamide and its derivatives represent a versatile class of organic compounds characterized by an amide functional group attached to a three-carbon propyl chain.[1] This structural motif has proven to be a valuable scaffold in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities. Published research highlights their potential as anticonvulsants, agents for treating insulin resistance, and even as antitumor and anti-inflammatory molecules.[2][3][4] The diverse therapeutic promise of propanamide compounds necessitates a robust and systematic approach to evaluating their efficacy.
This guide provides a comprehensive framework for the preclinical evaluation of novel propanamide compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step. Our objective is to provide a self-validating system for generating reliable and translatable data for your drug discovery program.
Chapter 1: Foundational Physicochemical and In Vitro Characterization
Before embarking on complex cell-based and in vivo studies, a thorough understanding of the fundamental properties of your propanamide compound is essential. These initial assays will inform dose selection, formulation, and interpretation of subsequent efficacy data.
Drug Solubility and Stability Assessment
Poor solubility can be a significant hurdle in drug development, potentially leading to unreliable in vitro results and poor bioavailability in vivo.[5] Similarly, compound stability in relevant biological matrices is crucial for accurate assessment.
Protocol 1: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility: This assay measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[5] It is a high-throughput method suitable for early screening.
-
Prepare a high-concentration stock solution of the propanamide compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume of each dilution to a corresponding well of a new 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.
-
-
Thermodynamic Solubility: This "shake-flask" method measures the true equilibrium solubility of the solid compound in a buffer.[5][6]
-
Add an excess amount of the solid propanamide compound to a vial containing the aqueous buffer.
-
Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Protocol 2: In Vitro Stability Assay (Microsomal and Plasma Stability)
-
Microsomal Stability: This assay assesses the metabolic stability of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[7][8]
-
Pre-warm a solution of liver microsomes (human, rat, or mouse) and the propanamide compound in a reaction buffer.
-
Initiate the metabolic reaction by adding NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
-
-
Plasma Stability: This assay determines the stability of the compound in plasma, accounting for potential degradation by plasma enzymes.
-
Incubate the propanamide compound in plasma (human, rat, or mouse) at 37°C.
-
Follow the same time-point sampling and quenching procedure as the microsomal stability assay.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
| Parameter | Kinetic Solubility | Thermodynamic Solubility | Microsomal Stability (t½) | Plasma Stability (% remaining at 2h) |
| Good | > 100 µM | > 50 µM | > 30 min | > 90% |
| Moderate | 25 - 100 µM | 10 - 50 µM | 10 - 30 min | 70 - 90% |
| Poor | < 25 µM | < 10 µM | < 10 min | < 70% |
| Rationale | High throughput screening | Gold standard for formulation | Predicts hepatic clearance | Informs in vivo study design |
Chapter 2: In Vitro Efficacy Assessment
Once the foundational properties are understood, the next step is to evaluate the biological activity of the propanamide compound in a controlled cellular environment.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determine the concentration range at which the compound exerts its biological effects without causing general toxicity.
Protocol 3: MTT/XTT Cell Viability Assay
The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan (MTT) or soluble formazan (XTT), resulting in a color change.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the propanamide compound for a specified duration (e.g., 24, 48, or 72 hours).[10] Include vehicle-only controls.
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Protocol 4: Fluorescent Live/Dead Cell Viability Assay
This assay provides a more direct measure of cell membrane integrity.[11][12]
-
Follow the cell seeding and compound treatment steps as in the MTT/XTT assay.
-
Add a mixture of two fluorescent dyes:
-
Calcein-AM: A cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein.
-
Propidium Iodide (PI) or Ethidium Homodimer-1: A cell-impermeant dye that enters cells with compromised membranes and fluoresces red upon binding to nucleic acids.
-
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence of each dye using a fluorescence microplate reader or a fluorescence microscope.
-
Calculate the ratio of live to dead cells.
Target Engagement Assays
Confirming that the propanamide compound directly interacts with its intended molecular target within the complex cellular environment is a critical step.[13]
Protocol 5: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[14]
-
Cell Treatment: Treat intact cells with the propanamide compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Chapter 3: In Vivo Efficacy Models
Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a whole-organism context. The choice of model will depend on the intended therapeutic application of the propanamide compound. Below are protocols for common inflammation models.
**dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Caption: High-level workflow for preclinical evaluation of propanamide compounds.
Protocol 6: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[15] This model is useful for screening compounds with general anti-inflammatory properties.[16][17]
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Compound Administration: Administer the propanamide compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
LPS Challenge: Inject mice with a standardized dose of LPS (intraperitoneally).
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples for cytokine analysis and tissues for histological examination.
-
Endpoint Analysis:
-
Cytokine Levels: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead arrays.
-
Histopathology: Assess tissue inflammation and damage in organs like the liver and lungs.
-
Protocol 7: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute, localized inflammation.
-
Baseline Measurement: Measure the baseline paw volume of each rat using a plethysmometer.
-
Compound Administration: Administer the propanamide compound or vehicle control.
-
Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Protocol 8: Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares many immunological and pathological features with human rheumatoid arthritis and is a robust model for evaluating potential anti-arthritic drugs.[18][19][20]
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Arthritis Scoring: Beginning after the booster injection, visually score the paws daily for signs of arthritis (redness, swelling) using a standardized scoring system.[21]
-
Compound Treatment: Once arthritis is established, begin daily administration of the propanamide compound or vehicle control.
-
Endpoint Analysis:
-
Clinical Score: Continue daily arthritis scoring.
-
Paw Swelling: Measure paw thickness with calipers.
-
Histopathology: At the end of the study, examine the joints for inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure relevant biomarkers in the serum, such as anti-collagen antibodies and inflammatory cytokines.
-
Chapter 4: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug concentration (PK) and its pharmacological effect (PD) is crucial for translating preclinical findings to the clinic.[9][19][22][23]
**dot graph TD { rankdir=LR; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} dot Caption: The interplay between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Protocol 9: Murine Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the propanamide compound.
-
Dosing: Administer a single dose of the propanamide compound to a cohort of mice via the intended clinical route (e.g., oral) and an intravenous (IV) route (for bioavailability calculation).
-
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via methods like submandibular or saphenous vein puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the propanamide compound in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use specialized software to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Protocol 10: Pharmacodynamic Biomarker Analysis
PD biomarkers are used to measure the biological effect of the compound.
-
Study Design: In an in vivo efficacy study (e.g., LPS-induced inflammation), collect samples (blood, tissue) at relevant time points after compound administration.
-
Biomarker Selection: Choose biomarkers that are relevant to the compound's mechanism of action (e.g., levels of a phosphorylated target protein, downstream cytokines).
-
Biomarker Quantification: Analyze the levels of the selected biomarkers using appropriate techniques (e.g., ELISA, Western blot, flow cytometry).
-
PK/PD Modeling: Correlate the pharmacokinetic profile (drug concentration over time) with the pharmacodynamic response (biomarker modulation) to establish a dose-response relationship.
Conclusion: A Pathway to Clinical Candidacy
The experimental framework outlined in these application notes provides a rigorous and logical progression for evaluating the efficacy of novel propanamide compounds. By systematically characterizing their physicochemical properties, in vitro activity, in vivo efficacy, and PK/PD relationships, researchers can build a comprehensive data package to support the advancement of promising candidates into further preclinical and clinical development. Adherence to these detailed protocols will enhance the reproducibility and reliability of your findings, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Aisyah, S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Fiveable. (2025, September 15). Propanamide Definition - Intro to Chemistry Key Term. Retrieved from [Link]
-
Jasicka-Misiak, I., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series. Retrieved from [Link]
-
Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (99), e52824. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244799. Retrieved from [Link]
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Strategic Use of Plasma and Microsome Binding To Exploit in Vitro Clearance in Early Drug Discovery. (2010). Journal of Medicinal Chemistry, 53(5), 2267–2272. Retrieved from [Link]
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ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of N-Aryl Propanamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-aryl propanamide scaffold is a privileged structure in modern medicinal chemistry, demonstrating a wide array of biological activities, including anti-cancer, anti-parasitic, and receptor-modulating properties. High-throughput screening (HTS) of N-aryl propanamide libraries is a critical step in the identification of novel therapeutic lead compounds. This guide provides a comprehensive overview of the principles, experimental design, and detailed protocols for the successful execution of HTS campaigns targeting this versatile chemical class. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for robust data analysis and hit validation, empowering researchers to unlock the full potential of their N-aryl propanamide libraries.
Introduction: The Therapeutic Potential of N-Aryl Propanamides
N-aryl propanamides are a class of organic compounds characterized by a propanamide moiety linked to an aryl group. This structural motif has been identified in numerous biologically active molecules. For instance, certain N-aryl propanamides have been shown to act as selective androgen receptor degraders (SARDs), offering a promising therapeutic strategy for castration-resistant prostate cancer. Others have demonstrated potent leishmanicidal activity, addressing a critical unmet need in the treatment of neglected tropical diseases.[1] The diverse biological activities of this scaffold underscore the importance of robust and efficient screening methodologies to explore the vast chemical space of N-aryl propanamide libraries.
The primary goal of HTS is to rapidly and efficiently screen large compound libraries to identify "hits" that modulate a specific biological target or pathway.[2] This process involves the miniaturization and automation of assays to enable the testing of thousands of compounds in a short period.[2][3] For N-aryl propanamide libraries, the choice of assay is dictated by the putative biological target and the desired therapeutic outcome.
Strategic Assay Selection for N-Aryl Propanamide Libraries
The selection of an appropriate HTS assay is paramount for the success of any screening campaign. The choice depends on the biological question being addressed and the anticipated mechanism of action of the N-aryl propanamide library. Broadly, these assays can be categorized as either cell-based or biochemical.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell. They offer the advantage of assessing compound activity in a more physiologically relevant context, taking into account cell permeability, metabolism, and potential off-target effects.
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are often used for primary screening to identify compounds that bind to a specific target and are valuable for elucidating the mechanism of action.
This guide will focus on key assays that have been successfully employed for screening small molecule libraries and are particularly relevant to the known biological activities of N-aryl propanamides.
High-Throughput Screening Workflow
A typical HTS campaign follows a well-defined workflow, from initial assay development to hit validation. Each step is critical for ensuring the generation of high-quality, reproducible data.
Caption: A workflow for hit confirmation and validation.
Conclusion: A Roadmap for Discovery
High-throughput screening of N-aryl propanamide libraries offers a powerful approach to discover novel chemical probes and potential therapeutic agents. The success of such endeavors hinges on a deep understanding of the underlying biology, the careful selection and optimization of assays, and rigorous data analysis and validation. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and increase the probability of identifying meaningful and actionable hits from their N-aryl propanamide libraries, ultimately accelerating the drug discovery process.
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In Vivo Experimental Models for Propanamide-Based Compounds: A Senior Application Scientist's Guide
Introduction: The Versatility of the Propanamide Scaffold in Drug Discovery
The propanamide scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse array of bioactive compounds with significant therapeutic potential. This guide provides an in-depth exploration of the in vivo experimental models pertinent to two major classes of propanamide-based drugs: Histone Deacetylase (HDAC) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. We will delve into the mechanistic underpinnings of these compounds, the selection of appropriate animal models, and detailed protocols for preclinical evaluation, designed to equip researchers, scientists, and drug development professionals with the necessary tools to advance their research.
The intrinsic chemical properties of the propanamide group allow for versatile modifications, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This adaptability has led to the development of propanamide-containing molecules targeting a wide range of diseases, from cancer to metabolic disorders. Understanding the nuances of their in vivo evaluation is paramount for the successful translation of these promising compounds from the laboratory to the clinic.
Part 1: Propanamide-Based HDAC Inhibitors in Oncology
Propanamide-based compounds have emerged as a significant class of HDAC inhibitors. These agents typically feature a zinc-binding group, a linker, and a cap group, with the propanamide moiety often incorporated into the linker or cap region. By inhibiting HDAC enzymes, these compounds induce hyperacetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Scientific Rationale for In Vivo Models of HDAC Inhibition
The tumor microenvironment plays a critical role in cancer progression and response to therapy. Therefore, in vivo models are indispensable for evaluating the efficacy of HDAC inhibitors, as they can recapitulate the complex interplay between tumor cells, stromal cells, and the immune system. The primary objectives of in vivo studies for propanamide-based HDAC inhibitors are to assess their anti-tumor activity, establish a therapeutic window, and identify relevant pharmacodynamic biomarkers.
Diagram: HDAC Inhibitor Signaling Pathway in Cancer
Caption: Propanamide-based HDAC inhibitors block deacetylation, leading to gene expression changes that promote cell cycle arrest and apoptosis.
Animal Model Selection for Oncology Studies
The choice of an appropriate animal model is critical for obtaining clinically relevant data. For propanamide-based HDAC inhibitors, the following models are commonly employed:
| Animal Model | Description | Advantages | Disadvantages |
| Xenograft Models | Immunocompromised mice (e.g., nude, SCID) subcutaneously or orthotopically implanted with human cancer cell lines or patient-derived tumor fragments (PDX). | Allows for the evaluation of efficacy against human cancers. PDX models better recapitulate tumor heterogeneity. | Lack of a functional immune system, which is a key component of the tumor microenvironment and a target for some HDACi effects. |
| Syngeneic Models | Immunocompetent mice implanted with cancer cell lines derived from the same genetic background. | Intact immune system allows for the study of immunomodulatory effects of HDAC inhibitors. | Limited availability of cell lines for certain cancer types. May not fully represent the complexity of human tumors. |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors that mimic human cancers. | Tumors arise in their natural microenvironment, providing a more physiologically relevant model. | Can be time-consuming and expensive to develop and maintain. |
Recommendation: For initial efficacy screening of a novel propanamide-based HDAC inhibitor, a subcutaneous xenograft model using a relevant human cancer cell line is a cost-effective starting point. For compounds demonstrating immunomodulatory properties, transitioning to a syngeneic model is crucial. PDX and GEMM models are valuable for more advanced, in-depth studies.
Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of a propanamide-based HDAC inhibitor in a subcutaneous human cancer xenograft model.
Materials:
-
6-8 week old female athymic nude mice.
-
Human cancer cell line of interest (e.g., pancreatic, colon, lung).
-
Propanamide-based HDAC inhibitor.
-
Vehicle control (e.g., 10% DMSO, 45% PEG400, 45% sterile water).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest the cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Prepare the propanamide-based HDAC inhibitor and vehicle control solutions. Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. For example, a propanamide-based HDAC inhibitor like CBHA has been administered at doses of 50, 100, and 200 mg/kg/day.[3]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if mice in the treatment group show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis: Collect tumors, weigh them, and process for further analysis (e.g., histology, Western blot for pharmacodynamic markers).
To confirm target engagement and elucidate the mechanism of action, it is crucial to assess pharmacodynamic biomarkers in tumor tissue.
| Biomarker | Method | Rationale |
| Histone Acetylation (e.g., Acetyl-H3, Acetyl-H4) | Western Blot, Immunohistochemistry (IHC) | Direct measure of HDAC inhibition. Increased acetylation indicates target engagement.[4] |
| p21, p53 | Western Blot, IHC, qRT-PCR | Key tumor suppressor proteins whose expression is often induced by HDAC inhibitors.[1] |
| Cleaved Caspase-3 | Western Blot, IHC | Marker of apoptosis, a common downstream effect of HDAC inhibition. |
Part 2: Propanamide-Based PPAR Agonists in Metabolic Diseases
Propanamide-containing compounds have also been developed as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors are key regulators of lipid and glucose metabolism. PPARα agonists are primarily used to treat dyslipidemia, while PPARγ agonists are effective insulin sensitizers for the management of type 2 diabetes.
Scientific Rationale for In Vivo Models of PPAR Agonism
Metabolic diseases are complex systemic disorders involving multiple organs and tissues. Therefore, in vivo models are essential to evaluate the integrated physiological effects of PPAR agonists on glucose homeostasis, lipid profiles, and insulin sensitivity. These models allow for the assessment of both the therapeutic efficacy and potential side effects of propanamide-based PPAR agonists.
Diagram: PPARα Agonist Signaling Pathway in Metabolic Regulation
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Formulation of 3-chloro-N-(2-isopropylphenyl)propanamide for Preclinical Biological Testing: A Strategic Approach
An Application Guide by a Senior Application Scientist
Abstract
The transition of a novel chemical entity (NCE) from synthesis to biological evaluation is a critical juncture in drug discovery. The success of in vitro and in vivo assays hinges on the appropriate formulation of the test compound. This guide provides a detailed framework for the formulation of 3-chloro-N-(2-isopropylphenyl)propanamide, a representative lipophilic molecule, for biological testing. We address the common challenge of poor aqueous solubility by outlining a systematic approach that begins with pre-formulation characterization and progresses through the development of tailored formulations for both cellular and animal models. This document provides detailed, self-validating protocols for creating simple solutions, co-solvent systems, and suspensions, alongside the requisite analytical methods for their characterization and quality control, ensuring data integrity and reproducibility in preclinical studies.
Introduction: The Formulation Imperative
This compound is an amide-containing compound with structural motifs that suggest potential biological activity.[1] Like many modern drug candidates, its aromatic and alkyl components predict low aqueous solubility, a significant hurdle for biological testing.[2] Inadequate formulation can lead to underestimated potency, poor absorption, and high variability in experimental results, ultimately risking the premature termination of a promising candidate.
This application note presents a logical, stepwise strategy to develop robust and reproducible formulations. The causality behind each step is explained, moving beyond a simple recitation of methods to empower researchers with the rationale needed to adapt these protocols for other challenging compounds.
Pre-Formulation Assessment: Know Your Compound
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This data dictates the entire formulation strategy.
Physicochemical Characterization
Key parameters must be experimentally determined. The data below is presented as a hypothetical profile for this compound, based on its structure, to guide the formulation process.
| Parameter | Hypothetical Value | Significance for Formulation |
| Molecular Weight | 225.71 g/mol | Influences diffusion and membrane transport. |
| Calculated LogP | ~3.5 | High value indicates poor aqueous solubility and high lipophilicity. |
| pKa | Not ionizable | pH modification will not be an effective solubilization strategy. |
| Aqueous Solubility | < 1 µg/mL | Requires enabling formulation technologies. |
| DMSO Solubility | > 100 mg/mL | Suitable as a primary solvent for creating high-concentration stock solutions. |
| Melting Point | 110-112 °C[3] | Provides information on the solid-state stability and energy required for dissolution. |
Safety & Handling of Chloro-Amides
Compounds containing a chloro-amide functional group require careful handling. Based on GHS classifications for similar molecules, 3-chloro-N-phenylpropanamide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and nitrile gloves.[5] For handling dry powder, work in a chemical fume hood to prevent inhalation.[6]
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with local institutional guidelines for halogenated organic waste.
-
Spill Management: Have a chemical spill kit readily available. Absorb spills with an inert material and decontaminate the area thoroughly.
Strategic Formulation Development
The choice of formulation is dictated by the intended biological system and the required dose. The following decision workflow provides a logical path for selecting an appropriate formulation strategy.
High-Performance Liquid Chromatography (HPLC) for Concentration Verification
Rationale: This confirms that the compound was weighed and diluted correctly and has not degraded during preparation. [7] Protocol Outline:
-
Standard Preparation: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute an aliquot of the final formulation to fall within the range of the standard curve. For suspensions, dissolve the aliquot in a strong organic solvent (e.g., acetonitrile) and centrifuge to pellet excipients before diluting the supernatant.
-
Analysis: Analyze standards and samples using a C18 column with a suitable mobile phase (e.g., gradient of acetonitrile and water) and UV detection.
-
Acceptance Criteria: The measured concentration should be within ±10% of the target concentration.
Particle Size Analysis for Suspensions
Rationale: Particle size affects the dissolution rate and, consequently, the oral absorption of a suspended drug. [8]Consistency in particle size is key to reducing variability.
Method: Laser diffraction is a standard method for measuring particle size distribution in the range of 0.1 to 3000 µm. The goal is to achieve a narrow, unimodal distribution, typically with a D90 (90% of particles are smaller than this diameter) of less than 20 µm for preclinical studies.
Conclusion
The biological activity of this compound can only be reliably assessed with carefully developed and validated formulations. This guide establishes a comprehensive workflow, from initial characterization to final quality control, that provides a robust foundation for its preclinical evaluation. By understanding the rationale behind vehicle selection and implementing stringent, self-validating protocols, researchers can ensure the generation of accurate and reproducible data, enabling confident decision-making in the drug discovery process.
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National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-chloro-N-ethylpropanamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]
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MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Retrieved from [Link]
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The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purifying 3-chloro-N-(2-isopropylphenyl)propanamide via Recrystallization
Welcome to the technical support center for the purification of 3-chloro-N-(2-isopropylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies tailored to the unique characteristics of N-aryl amides.
The Science of Recrystallizing N-Aryl Amides
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For N-aryl amides like this compound, the key is to select a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
The molecular structure of this compound, featuring a substituted aromatic ring and an amide linkage, suggests a moderate polarity. The amide group is capable of hydrogen bonding, which significantly influences its solubility.[1] Generally, amides exhibit higher boiling and melting points compared to analogous alcohols or acids due to these strong intermolecular forces.[1][2]
Initial Purity Assessment and Impurity Profile
Before proceeding with recrystallization, it is crucial to have an understanding of the potential impurities in your crude material. The synthesis of this compound typically involves the reaction of 2-isopropylaniline with 3-chloropropanoyl chloride. Therefore, common impurities may include:
-
Unreacted Starting Materials: 2-isopropylaniline and 3-chloropropanoyl chloride (or its hydrolysis product, 3-chloropropanoic acid).
-
Byproducts: Di-acylated aniline or other side-reaction products.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to guide the selection of an appropriate purification strategy.
Part 1: The Experimental Workflow: Achieving Crystalline Purity
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Step 1: Solvent Screening - The Foundation of Success
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent will exhibit a steep solubility curve for the target compound.
Protocol for Solvent Screening:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the list below, dropwise at room temperature, until the solid is just covered. Gently agitate the mixture.
-
Initial Solubility Assessment: Observe if the compound dissolves at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Add the solvent dropwise with continued heating until the solid completely dissolves. Note the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.
-
Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, leading to good crystal formation upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use with N-Aryl Amides |
| Ethanol | Polar Protic | 78 | Often a good starting point for moderately polar compounds like amides.[3] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can offer slightly different solubility characteristics. |
| Acetone | Polar Aprotic | 56 | A versatile solvent for a range of organic compounds.[3] |
| Acetonitrile | Polar Aprotic | 82 | Known to be effective for the recrystallization of amides.[3] |
| Ethyl Acetate | Moderately Polar | 77 | Can be a good choice if the compound is less polar. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds; its high boiling point allows for a wide temperature gradient. |
| Heptane/Ethanol | Mixed | Variable | A nonpolar/polar mixture can be effective if a single solvent is not ideal. The ratio can be adjusted to achieve optimal solubility. |
| Water | Highly Polar | 100 | Generally, N-aryl amides have low solubility in water, but it can be used as an anti-solvent in a mixed solvent system.[4] |
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Step 2: The Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem with amides if the boiling point of the solvent is too high or if the sample has a significant amount of impurities which can depress the melting point.[5]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Alternative Solvents: If oiling persists, your chosen solvent is likely not suitable. Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Seeding: Introducing a seed crystal (a small, pure crystal of the desired compound) can sometimes induce crystallization from an oil.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.
Q2: I have a very low yield of crystals. How can I improve it?
A2: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. If you suspect this, you can gently heat the filtrate to evaporate some of the solvent and attempt to recover more crystals.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent: The solubility of your compound in the chosen solvent at low temperatures may still be too high. A different solvent or a mixed solvent system might be necessary.
-
Insufficient Cooling: Ensure you have allowed sufficient time for crystallization to complete and that you have cooled the solution in an ice bath.
Q3: No crystals are forming, even after cooling in an ice bath. What now?
A3: This is a common issue related to supersaturation or the use of too much solvent.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seeding: Add a pure seed crystal of your compound to the solution.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely you have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Try an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then clarify with a few drops of the first solvent and cool.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of your recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broader. Compare the melting point of your recrystallized product to a literature value if available, or use it as a benchmark for purity.
-
Chromatography: TLC or HPLC analysis of your recrystallized product should show a single spot or peak, respectively. Compare this to the chromatogram of your crude material to confirm the removal of impurities.
-
Spectroscopic Analysis: NMR and IR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Lumen Learning. Physical Properties of Amides. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
-
Harvard University. Crystallization Solvents. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
- Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
-
Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]
- Google Patents. (2012). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Seeman, D. W., & Johnson, J. S. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 16869–16874. [Link]
-
Lumen Learning. 15.15 Physical Properties of Amides. In The Basics of General, Organic, and Biological Chemistry. [Link]
-
Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]
-
KJ Chemicals Corporation. NIPAM™ (N-Isopropyl acrylamide). [Link]
- Google Patents. (2020). Chemical synthesis method of 3-chloro-1-propanol.
Sources
- 1. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Propanamide Synthesis Technical Support Center: A Guide to Impurity Identification and Characterization
Welcome to the Technical Support Center for propanamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing impurities that may arise during the synthesis of propanamide. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for propanamide?
A1: Propanamide is typically synthesized via several common pathways, each with its own impurity profile:
-
From Propanoic Acid and Ammonia: This is a direct amidation method, often proceeding through an ammonium propanoate salt intermediate which is then heated to dehydrate it to propanamide.[1]
-
From Propanoyl Chloride and Ammonia: An acyl chloride is reacted with ammonia. This reaction is vigorous and typically requires careful temperature control.[2]
-
From Propanoic Anhydride and Ammonia: This is another efficient acylation reaction, yielding propanamide and a propanoate salt as a byproduct.
Q2: I see an unexpected peak in my HPLC analysis. What are the most likely culprits?
A2: The most common impurities are typically related to starting materials, side reactions, or degradation. These include:
-
Propanoic Acid: From unreacted starting material or hydrolysis of propanamide or propanoyl chloride.
-
Propionitrile: Formed by the dehydration of propanamide, especially at high temperatures.
-
N-propanoylpropanamide (Di-acylated amide): Can form if the newly generated propanamide acts as a nucleophile and reacts with another molecule of the acylating agent (e.g., propanoyl chloride).
Q3: My reaction yield is low. What are the primary factors to investigate?
A3: Low yields can often be traced back to several key areas:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave starting materials unconsumed.
-
Side Reactions: The formation of byproducts like those listed in A2 consumes your reactants. Hydrolysis of reactive starting materials like propanoyl chloride is a common issue.[3][4]
-
Work-up Losses: Propanamide is water-soluble, so improper extraction techniques can lead to significant loss of product into the aqueous phase.
Q4: What are the regulatory standards for impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines. For new drug substances, the ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[5][6][7] It is crucial to identify and characterize any impurity present at a level of 0.10% or higher for most APIs.[5]
Troubleshooting Guide: Impurity Profiling
This section provides a systematic approach to identifying and resolving common impurity-related issues encountered during propanamide synthesis.
Issue 1: An Unknown Peak is Detected in the HPLC Chromatogram
Underlying Causes: The presence of an unknown peak indicates a substance other than propanamide in your final product. The identity of this impurity is dependent on its retention time relative to the main propanamide peak.
Troubleshooting Workflow:
Caption: Impurity identification workflow based on HPLC retention time.
Detailed Analytical Protocols for Impurity Characterization
To provide a self-validating system for impurity identification, we recommend a multi-technique approach. The following are detailed protocols for HPLC-UV, GC-MS, and NMR analysis, designed to resolve and characterize propanamide and its common impurities.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is designed to separate polar and non-polar impurities from the propanamide product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Expected Elution Profile & Causality:
In reversed-phase chromatography, more polar compounds elute earlier.
-
Propanoic Acid: Being the most polar, it will have the shortest retention time. A typical retention time under these conditions might be around 2.5-3.5 minutes.[8]
-
Propanamide: The target compound, moderately polar. Expected retention time: ~4.0-5.0 minutes.
-
Propionitrile: Less polar than propanamide. Expected retention time: ~5.5-6.5 minutes.
-
N-propanoylpropanamide: The least polar of the common impurities, it will have the longest retention time, likely > 7.0 minutes.
| Compound | Structure | Expected RT (min) | Rationale |
| Propanoic Acid | CH₃CH₂COOH | ~2.5 - 3.5 | Highest polarity due to the carboxylic acid group. |
| Propanamide | CH₃CH₂CONH₂ | ~4.0 - 5.0 | Amide group is polar, but less so than a carboxylic acid. |
| Propionitrile | CH₃CH₂CN | ~5.5 - 6.5 | Nitrile group is less polar than the amide group. |
| N-propanoylpropanamide | (CH₃CH₂CO)₂NH | > 7.0 | Increased alkyl character and loss of N-H bonds reduces polarity. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique, providing both retention time data and mass fragmentation patterns for robust identification.
-
Instrumentation: GC system coupled to a Mass Spectrometer (Electron Ionization source).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 35-300 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Inject 1 µL.
Expected GC-MS Data & Mechanistic Insights:
The fragmentation patterns observed in EI-MS are a direct result of the molecule's structure and the stability of the resulting fragments.
| Compound | Mol. Wt. | Key m/z Fragments | Mechanistic Origin of Key Fragments |
| Propanoic Acid | 74.08 | 74 (M+), 45, 29, 28 | M+ is the molecular ion.[9] Loss of ethyl group gives [COOH]+ (m/z 45). Loss of COOH gives [CH₃CH₂]+ (m/z 29). |
| Propanamide | 73.09 | 73 (M+), 44, 29 | M+ is the molecular ion. Alpha-cleavage gives the stable [CONH₂]+ fragment (m/z 44), which is often the base peak.[10] |
| Propionitrile | 55.08 | 55 (M+), 54, 28, 26 | M+ is the molecular ion.[11] Loss of H gives a stable ion at m/z 54. Cleavage of the C-C bond can lead to [CN]⁻ (m/z 26).[12] |
| N-propanoylpropanamide | 129.16 | 129 (M+), 86, 57, 44 | M+ is the molecular ion. Cleavage of the N-CO bond can lead to [CH₃CH₂CO]+ (m/z 57) and [CH₃CH₂CONH]+ (m/z 86).[10] |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive structural information, allowing for unambiguous identification of impurities.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H, ¹³C, and optionally COSY for complex mixtures.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Protons | Expected δ (ppm) | Multiplicity | Coupling (J) |
| Propanoic Acid | -COOH | ~11.0-12.0 | broad singlet | - |
| -CH₂- | ~2.37 | quartet | ~7.5 Hz | |
| -CH₃ | ~1.17 | triplet | ~7.5 Hz | |
| Propanamide | -NH₂ | ~5.5-6.5 | broad singlet | - |
| -CH₂- | ~2.22 | quartet | ~7.6 Hz | |
| -CH₃ | ~1.15 | triplet | ~7.6 Hz | |
| Propionitrile | -CH₂- | ~2.35 | quartet | ~7.6 Hz |
| -CH₃ | ~1.23 | triplet | ~7.6 Hz | |
| N-propanoylpropanamide | -NH- | ~7.5-8.5 | broad singlet | - |
| -CH₂- (x2) | ~2.5-2.7 | quartet | ~7.5 Hz | |
| -CH₃ (x2) | ~1.1-1.3 | triplet | ~7.5 Hz |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[13][14][15]
Troubleshooting Specific Impurities
Problem: Significant Propanoic Acid Peak Observed
-
Root Cause Analysis:
-
Synthesis from Propanoyl Chloride: Incomplete reaction or hydrolysis of the starting material due to moisture in the solvent or reagents. Propanoyl chloride reacts readily with water to form propanoic acid.[3][4]
-
Synthesis from Propanoic Acid: Unreacted starting material carried through the workup.
-
Product Degradation: Hydrolysis of the propanamide product during workup or storage, especially under acidic or basic conditions.
-
-
Corrective Actions:
-
Prevention: Ensure all glassware is oven-dried and reactions involving propanoyl chloride are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Removal: During the workup, wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to convert the propanoic acid into its water-soluble sodium salt, which can then be easily separated in the aqueous phase.
-
Problem: Propionitrile Detected in the Sample
-
Root Cause Analysis:
-
Dehydration of Propanamide: This is a common side reaction, especially if the synthesis is carried out at high temperatures. Dehydrating agents present in the reaction mixture can also promote this transformation.[15]
-
-
Corrective Actions:
-
Prevention: Carefully control the reaction temperature. Avoid excessively high temperatures during both the reaction and any subsequent distillation steps.
-
Removal: Propionitrile has a lower boiling point (97 °C) than propanamide (213 °C).[11][16] Careful distillation or recrystallization can be effective for its removal. For trace amounts, preparative chromatography may be necessary.
-
Caption: Dehydration of propanamide to propionitrile.
References
-
ResearchGate. (2017). What are the best conditions for separating propionic acid from the bacterial broth using HPLC? [online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots. [online] Available at: [Link]
-
LCGC International. (n.d.). How Much Retention Time Variation Is Normal? [online] Available at: [Link]
-
SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [online] Available at: [Link]
-
Science Journal of Analytical Chemistry. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. [online] Available at: [http://www.sciencepublishinggroup.com/journal/paperinfo?journalid=12 analytically%20chemistry&doi=10.11648/j.sjac.20200801.13]([Link] analytically%20chemistry&doi=10.11648/j.sjac.20200801.13)
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [online] Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [online] Available at: [Link]
-
National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [online] Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. [online] Available at: [Link]
-
ResearchGate. (n.d.). Temperature dependence of the retention indices of propionitrile. [online] Available at: [Link]
-
AIP Publishing. (2021). Fragmentation of propionitrile (CH3CH2CN) by low energy electrons. [online] Available at: [Link]
-
Wikipedia. (n.d.). Propanamide. [online] Available at: [Link]
-
The International Journal of Engineering and Science (IJES). (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [online] Available at: [Link]
-
ACS Publications. (n.d.). Improvement of the MS/MS Fragment Ion Coverage of Acidic Residue-Containing Peptides by Amidation with 15N. [online] Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [online] Available at: [Link]
-
PubMed. (n.d.). Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. [online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Retention time prediction for metabolome analysis. [online] Available at: [Link]
-
NIST WebBook. (n.d.). Propanoic acid. [online] Available at: [Link]
-
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [online] Available at: [Link]
-
YouTube. (2023). 1H NMR SPECTRUM OF 1,1 DICHLORODISILANE. [online] Available at: [Link]
-
Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. [online] Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [online] Available at: [Link]
-
Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the reaction of propanoyl chloride with ammonia. [online] Available at: [Link]
-
YouTube. (2023). Experimental Determination of Structure of propanoic acid. [online] Available at: [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [online] Available at: [Link]
-
BMRB. (n.d.). bmse000179 Propionic Acid at BMRB. [online] Available at: [Link]
-
RSC Publishing. (2025). Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). [online] Available at: [Link]
-
Allen. (n.d.). When propionic acid is heated with ammonia give. [online] Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [online] Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [online] Available at: [Link]
-
Whitman People. (n.d.). GCMS Section 6.17. [online] Available at: [Link]
-
Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. [online] Available at: [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. [online] Available at: [Link]
-
European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [online] Available at: [Link]
-
Wikipedia. (n.d.). Propionitrile. [online] Available at: [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [online] Available at: [Link]
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. [online] Available at: [Link]
Sources
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- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Maximizing the Yield of 3-chloro-N-(2-isopropylphenyl)propanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this crucial acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization to consistently achieve high yields.
Overview of the Synthesis
The synthesis of this compound is a classic example of nucleophilic acyl substitution. It involves the reaction of 2-isopropylaniline with 3-chloropropionyl chloride. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[][2]
Optimized Baseline Protocol
This protocol provides a robust starting point for the synthesis. Subsequent sections will address troubleshooting and optimization of these parameters.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Isopropylaniline | 135.21 | 10.0 | 1.0 |
| 3-Chloropropionyl Chloride | 126.98 | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-isopropylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 20 mL of deionized water to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[3]
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low or I isolated no product. What went wrong?
This is the most common issue and typically points to one of three fundamental problems: reactant integrity, insufficient nucleophilicity of the amine, or improper reaction conditions.
-
Cause 1: Reagent Degradation. 3-chloropropionyl chloride is highly sensitive to moisture.[4] If it has been improperly stored or exposed to atmospheric humidity, it will hydrolyze to 3-chloropropionic acid, which is unreactive under these conditions.
-
Solution: Always use a fresh bottle or a recently opened bottle of the acyl chloride stored under an inert atmosphere. Consider purifying the acyl chloride by distillation if its quality is suspect.
-
-
Cause 2: Amine Protonation. Your starting amine, 2-isopropylaniline, is a nucleophile. The reaction produces HCl as a byproduct. If this HCl is not neutralized, it will protonate the nitrogen of another 2-isopropylaniline molecule, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride.
-
Solution: Ensure a suitable base is present in at least a stoichiometric amount (1.0 eq) to the acyl chloride. Using a slight excess (1.1-1.2 eq) is recommended to ensure complete neutralization.[5]
-
-
Cause 3: Ineffective Base. The choice of base is critical. While a strong inorganic base like NaOH can be used in a two-phase Schotten-Baumann setup, a hindered organic base like triethylamine (TEA) or pyridine is often preferred in a single organic phase.[6]
-
Solution: For this specific substrate, triethylamine is a good choice. It is basic enough to scavenge HCl but generally not nucleophilic enough to compete with the aniline. If yields are still low, consider a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), especially given the steric bulk of the 2-isopropyl group.
-
Troubleshooting Decision Tree
Caption: Simplified representation of the reaction mechanism.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
-
Zhao, S. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). Available at: [Link]
- Google Patents. (2019). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Available at: [Link]
-
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(10). Available at: [Link]
- Google Patents. (2014). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Siddiqui, Z. N., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
E-Journal of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. Available at: [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available at: [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
- Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
Sources
Troubleshooting Guide for Low-Yield Amide Synthesis
<Technical Support Center
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. Despite its ubiquity, achieving high yields can be challenging, often plagued by side reactions, poor reactivity, or difficult purifications. This guide provides a structured, question-and-answer approach to diagnosing and resolving common issues encountered during amide synthesis, grounded in mechanistic principles and field-proven experience.
Initial Diagnosis: Where Did My Reaction Go Wrong?
A low yield of the desired amide product can stem from multiple points in the synthetic process. Before diving into specific reagents and conditions, it's crucial to systematically diagnose the potential area of failure. The following workflow provides a logical path for initial troubleshooting.
Caption: Initial diagnostic workflow for troubleshooting low-yield amide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My starting materials are mostly unreacted. What should I check first?
Answer: Seeing a significant amount of unreacted starting materials points to a fundamental failure in the reaction, most commonly with the activation of the carboxylic acid.
-
Causality: Amide bond formation is not a direct reaction between a carboxylic acid and an amine due to a competing acid-base reaction.[1] A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, effectively creating an "activated" intermediate (like an active ester) that the amine can attack.[1][2] If this activation step fails, no reaction will occur.
-
Troubleshooting Steps:
-
Check Reagent Quality: Coupling reagents, especially carbodiimides like EDC and uronium/aminium salts like HATU, can be moisture-sensitive.[3] Ensure they have been stored properly in a desiccator. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be pure and dry.
-
Verify the Activation Step: The most common cause of failure is inefficient activation.
-
For Carbodiimides (EDC, DCC): These reagents require an acidic to neutral pH for efficient activation.[4][5] If your amine starting material is a hydrochloride salt, a base is required to neutralize the HCl and also to deprotonate the amine for the subsequent nucleophilic attack.[6][]
-
For Uronium/Aminium Salts (HATU, HBTU): These reagents require a non-nucleophilic base (typically 2-3 equivalents of DIPEA or TEA) to function.[1] The base deprotonates the carboxylic acid, allowing it to react with the coupling reagent. A common mistake is adding the amine before the acid has had a chance to pre-activate with the coupling reagent and base.[8]
-
-
Review Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent. For reactions involving amine salts, ensure at least one extra equivalent of base is added to neutralize the salt.[9]
-
Consider Temperature: Most coupling reactions are initiated at 0 °C to control exothermic reactions and minimize side reactions, then allowed to warm to room temperature.[1] If your substrates are particularly unreactive, gentle heating might be necessary, but this should be a last resort as it can increase the rate of side reactions.[2][10]
-
Question 2: I see many side products, and my desired amide is a minor product. What are the likely side reactions?
Answer: The formation of multiple side products indicates that while activation is occurring, undesired reaction pathways are competing with or dominating the desired amide formation.
-
Causality: The activated carboxylic acid intermediate is highly reactive and can be attacked by nucleophiles other than the intended amine. The coupling reagents themselves can also undergo side reactions.
-
Common Side Reactions & Solutions:
-
N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate formed from a carbodiimide can rearrange into a stable and unreactive N-acylurea.[11][12] This is a very common failure mode.
-
Racemization: If your carboxylic acid has a chiral center at the α-position (common in amino acids), the harsh activation conditions can lead to epimerization or racemization, reducing the stereochemical purity of your product.
-
Guanidinylation (with HBTU/HATU): The coupling reagent itself can react with the free N-terminus of the amine, forming a guanidinium byproduct and capping the chain.[13]
-
Caption: Carbodiimide activation pathway and the role of additives in suppressing N-acylurea side product formation.
Question 3: The reaction seems to stall and never reaches completion. Why?
Answer: A stalled reaction, where starting materials are consumed but conversion to the product plateaus, often points to issues with solubility or inhibition by byproducts.
-
Causality: As the reaction proceeds, byproducts are formed. If these byproducts are insoluble, they can coat the starting materials or catalysts, preventing further reaction. Similarly, the product itself might have poor solubility and precipitate out of the solution.
-
Troubleshooting Steps:
-
Check Solubility: Are all your reagents, especially the amine and carboxylic acid, fully dissolved in the chosen solvent at the reaction temperature? If not, consider a more polar aprotic solvent like DMF or NMP.
-
Identify Byproducts:
-
DCC/DIC: These reagents produce dicyclohexylurea (DCU) and diisopropylurea (DIU) as byproducts. DCU is notoriously insoluble in many common solvents like DCM and can be difficult to remove.[2] DIC is often preferred because its urea byproduct is more soluble.[2]
-
Salts: If you are using an amine hydrochloride and a base like triethylamine, triethylammonium chloride will be formed. This salt can sometimes precipitate and interfere with the reaction.
-
-
Increase Solvent Volume: A more dilute reaction may help keep all species in solution.
-
Change Solvent: Switching to a solvent that better solubilizes all components and byproducts can resolve the issue. For example, DMF is an excellent solvent for many polar molecules involved in amide couplings.[1]
-
Question 4: How do I choose the right coupling reagent for my specific substrates?
Answer: The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates, as well as considerations like cost and racemization risk. There is no one-size-fits-all solution.
-
Causality: Different coupling reagents generate active intermediates with varying reactivity. A highly reactive reagent is needed for sterically hindered substrates, but this can also increase the risk of side reactions like racemization.
-
Comparison of Common Coupling Reagents:
| Reagent | Class | Pros | Cons | Best For |
| EDC | Carbodiimide | Water-soluble urea byproduct (easy removal); cost-effective.[2][15] | Prone to N-acylurea formation; moderate reactivity.[10] | General synthesis, bioconjugation in aqueous media.[2] |
| DCC/DIC | Carbodiimide | Inexpensive; effective. | DCC produces insoluble DCU; risk of racemization without additives.[2][12] | Routine synthesis where byproduct precipitation is manageable (DCC) or soluble byproduct is desired (DIC). |
| HBTU/TBTU | Aminium/Uronium | High coupling rates; reliable.[2] | Can cause guanidinylation; risk of racemization.[13] | Standard, robust peptide synthesis. |
| HATU | Aminium/Uronium | Very high reactivity; low racemization risk.[16] | More expensive; can still cause guanidinylation.[17] | Difficult couplings, sterically hindered substrates, fragment condensation, and minimizing racemization. |
| COMU | Aminium/Uronium | High efficiency comparable to HATU; safer (non-explosive leaving group); better solubility.[2] | More recent, may be more expensive. | Microwave-assisted synthesis, difficult couplings where safety is a key concern.[2] |
Question 5: What is the role of the base and how do I choose the correct one?
Answer: The base plays a crucial, multi-faceted role in modern amide coupling reactions. Its primary functions are to deprotonate the carboxylic acid for activation and to neutralize any acid generated during the reaction.
-
Causality: Most coupling reactions, particularly those with uronium/aminium salts, require a basic environment to proceed.[18] The choice of base is critical to avoid it competing with the amine nucleophile.
-
Key Considerations:
-
Steric Hindrance (Non-Nucleophilicity): The ideal base is sterically hindered and non-nucleophilic. This prevents the base itself from attacking the activated carboxylic acid intermediate. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice for this reason.[10][18] Triethylamine (TEA) is less hindered and can sometimes lead to side reactions.
-
Stoichiometry:
-
For uronium/aminium reagents (HATU, HBTU), at least 2 equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the HOBt/HOAt released during activation.[9] Often, 2.5-3.0 equivalents are used to ensure the reaction medium remains basic.
-
If your amine is an HCl or TFA salt, you must add an additional equivalent of base to liberate the free amine.
-
-
Impact on Racemization: The choice and amount of base can influence racemization. Overly strong bases or a large excess can promote the formation of an oxazolone intermediate, which is a key pathway for racemization. Using the recommended stoichiometry of a hindered base like DIPEA is generally the safest approach.
-
Question 6: My product is difficult to purify from the reaction mixture. How can I improve the workup?
Answer: Purification is often the most challenging step. A well-designed workup protocol tailored to the specific reagents used can save significant time and prevent product loss.
-
Causality: The crude reaction mixture contains the desired product, unreacted starting materials, the coupling reagent byproduct (e.g., urea), and salts. The goal of the workup is to selectively remove these impurities.
-
Workup Strategies:
-
Removing Urea Byproducts:
-
DCU (from DCC): This is often removed by simple filtration, as it is insoluble in most organic solvents.[2]
-
Water-Soluble Ureas (from EDC, DIC): These are easily removed with an aqueous wash. A standard workup involves diluting the reaction mixture (e.g., with ethyl acetate) and washing sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess base and amine, then a mild base (e.g., saturated NaHCO₃) to remove excess acid and HOBt, and finally brine.
-
-
Removing HOBt/HOAt: These additives are weakly acidic and can typically be removed with a wash of aqueous sodium bicarbonate.
-
Column Chromatography: If aqueous washes are insufficient, column chromatography is necessary.[19]
-
Amine Polarity: Amides can be quite polar and may streak on silica gel.[20] Adding a small amount (0.5-1%) of TEA or ammonia to the eluent can improve peak shape for basic amides. For acidic amides, adding a small amount of acetic acid can help.
-
Stationary Phase: If silica gel proves problematic, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase chromatography for very polar compounds.
-
-
Experimental Protocols
Protocol 1: General Procedure for a HATU-Mediated Amide Coupling
This protocol is a robust starting point for many amide syntheses, particularly those requiring high efficiency and low racemization.[1]
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous DMF
-
-
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1-0.5 M solution with respect to the acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5-3.0 eq) dropwise while stirring.
-
Stir the mixture at 0 °C for 5-10 minutes to allow for pre-activation. A color change (often to yellow) may be observed.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, proceed with an appropriate aqueous workup (see FAQ 6).
-
Protocol 2: Diagnostic Experiment - Small-Scale Reaction Matrix
When facing a particularly difficult coupling, running a small-scale matrix of different conditions can quickly identify a promising path forward.
-
Objective: To screen different coupling reagents, bases, and solvents simultaneously.
-
Procedure:
-
Set up 4-6 small reaction vials (e.g., 1-dram vials).
-
In each vial, place a consistent amount of the carboxylic acid (e.g., 0.1 mmol).
-
Prepare stock solutions of your amine, bases, and coupling reagents.
-
To each vial, add a different set of reagents according to the table below.
-
Allow all reactions to stir at room temperature for a set amount of time (e.g., 4 hours).
-
Quench a small aliquot from each vial and analyze by LCMS to determine the % conversion to the desired product.
-
-
Example Screening Table:
| Vial | Coupling Reagent (1.1 eq) | Base (2.5 eq) | Solvent |
| 1 | HATU | DIPEA | DMF |
| 2 | HBTU | DIPEA | DMF |
| 3 | EDC / HOBt (1.1 eq each) | DIPEA | DCM |
| 4 | HATU | NMM | DMF |
| 5 | T3P | Pyridine | EtOAc |
References
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Why did my amide syntesis does not work?. (2021). ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2010). ResearchGate. [Link]
-
HATU coupling - what's the best order?. (2022). Reddit. [Link]
-
How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2021). Royal Society of Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution?. (2015). ResearchGate. [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2021). AIR Unimi. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. [Link]
-
HATU. Wikipedia. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. bachem.com [bachem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. researchgate.net [researchgate.net]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
- 18. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
Impact of temperature on the synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-(2-isopropylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate, notably in the synthesis of Propafenone. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of temperature in this synthetic transformation. Our approach is grounded in established reaction mechanisms and practical, field-tested expertise to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is fundamentally a nucleophilic acyl substitution, specifically an acylation of 2-isopropylaniline with 3-chloropropionyl chloride. This reaction, often conducted under Schotten-Baumann conditions, is highly effective but sensitive to several parameters, with temperature being a paramount factor influencing reaction rate, yield, and the impurity profile. The presence of a sterically bulky isopropyl group on the aniline ring introduces unique challenges that necessitate precise control over the reaction environment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for this reaction balances reaction rate and selectivity. Generally, the reaction is initiated at a low temperature, typically between 0°C and 5°C, especially during the addition of the highly reactive 3-chloropropionyl chloride. This is crucial to manage the exothermic nature of the acylation and to minimize the hydrolysis of the acid chloride. After the initial addition, the reaction mixture is often allowed to gradually warm to room temperature (20-25°C) and stirred for several hours to ensure completion. In some instances, particularly with the sterically hindered 2-isopropylaniline, gentle heating to 40-50°C may be employed to drive the reaction to completion, but this must be carefully monitored to prevent side reactions.
Q2: My yield is consistently low. Could temperature be the cause?
A2: Yes, improper temperature control is a common culprit for low yields. If the temperature is too low, the reaction may be incomplete, especially given the steric hindrance of the 2-isopropylphenyl group. Conversely, if the temperature is too high, several issues can arise:
-
Hydrolysis of 3-chloropropionyl chloride: This is a major competing reaction, especially in the presence of aqueous base. Higher temperatures accelerate this hydrolysis, consuming your starting material.
-
Side reactions: Elevated temperatures can promote the formation of byproducts.
-
Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures could lead to degradation.
Q3: I am observing significant amounts of an unknown impurity in my final product. How can temperature manipulation help?
A3: Impurity formation is often temperature-dependent. The most likely impurity is 3-chloropropionic acid, resulting from the hydrolysis of 3-chloropropionyl chloride. To minimize this, ensure the initial phase of the reaction is conducted at a low temperature (0-5°C). A slow, dropwise addition of the acid chloride into a cooled solution of the aniline and base is critical. If other impurities are observed, consider that higher temperatures might facilitate side reactions involving the chloro-functional group of the product or promote polymerization of the starting materials. Running the reaction at a consistently lower temperature for a longer duration might improve the purity profile.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: While not always strictly necessary, an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This is primarily to prevent the reaction of 3-chloropropionyl chloride with atmospheric moisture, which would lead to its hydrolysis and reduce the yield. This becomes even more critical if the reaction is run at elevated temperatures.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Troubleshooting Actions & Scientific Rationale |
| Low or No Product Formation | 1. Reaction temperature too low: The activation energy for the acylation of the sterically hindered aniline is not being met. 2. Hydrolysis of 3-chloropropionyl chloride: The acid chloride is reacting with water before it can acylate the aniline. 3. Poor mixing: In a biphasic system, inadequate agitation prevents the reactants from interacting. | 1. Gradual Temperature Increase: After the initial low-temperature addition, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitor by TLC or LC-MS), consider gentle heating to 40-50°C. 2. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use an anhydrous aprotic solvent and a non-aqueous base (e.g., triethylamine, pyridine) if hydrolysis is a major issue. 3. Vigorous Stirring: Ensure efficient mixing, especially in a two-phase system, to maximize the interfacial area where the reaction occurs. |
| High Levels of Impurities | 1. Reaction temperature too high: Promotes side reactions and hydrolysis of the acid chloride. 2. Rapid addition of 3-chloropropionyl chloride: Localized heating can occur, leading to byproduct formation. | 1. Maintain Low Initial Temperature: Conduct the addition of 3-chloropropionyl chloride strictly between 0-5°C. 2. Slow, Controlled Addition: Add the acid chloride dropwise over an extended period (e.g., 30-60 minutes) to a well-stirred solution of the aniline. |
| Reaction Stalls Before Completion | 1. Steric Hindrance: The bulky isopropyl group slows the reaction rate. 2. Insufficient Base: The HCl byproduct is not being effectively neutralized, protonating the aniline and rendering it non-nucleophilic. | 1. Increase Temperature Post-Addition: After the controlled addition at low temperature, consider raising the temperature to 40-50°C to overcome the steric barrier. 2. Ensure Stoichiometric Excess of Base: Use at least a stoichiometric equivalent of a suitable base, and often a slight excess (1.1-1.2 equivalents) is beneficial. |
| Product is an Oil or Difficult to Crystallize | 1. Residual Impurities: The presence of byproducts can inhibit crystallization. 2. Incorrect pH during workup: The product may have some solubility in acidic or basic aqueous layers if not properly neutralized. | 1. Optimize Reaction Temperature for Purity: Refer to the "High Levels of Impurities" section to improve the crude product's purity. 2. Careful Workup: Ensure the organic layer is washed with a dilute acid (to remove unreacted aniline and base) and then a dilute base (to remove 3-chloropropionic acid), followed by a brine wash. Neutralize to a pH of ~7 before final extraction and solvent evaporation. |
The Impact of Temperature on Reaction Parameters
The following table summarizes the expected effects of different temperature ranges on the synthesis of this compound.
| Temperature Range | Expected Reaction Rate | Anticipated Yield | Anticipated Purity | Key Considerations |
| < 0°C | Very Slow | Low (incomplete reaction) | High | May be too slow to be practical, even with extended reaction times. |
| 0 - 5°C | Slow to Moderate | Moderate to High | Very High | Ideal for the controlled addition of 3-chloropropionyl chloride to minimize side reactions. |
| 20 - 30°C (Room Temp) | Moderate | High | High to Very High | A good target temperature for the main reaction period after the initial addition. |
| 40 - 50°C | Fast | Potentially Highest | Moderate to High | Can be used to drive the reaction to completion, but risk of increased byproduct formation. Requires careful monitoring. |
| > 60°C | Very Fast | Decreasing | Low | Not recommended. Significant risk of side reactions, hydrolysis of the acid chloride, and potential product degradation. |
Experimental Protocol: A Temperature-Centric Approach
This protocol provides a detailed methodology for the synthesis of this compound, emphasizing critical temperature control points.
Materials:
-
2-isopropylaniline
-
3-chloropropionyl chloride
-
Triethylamine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (or another suitable aprotic solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Initial Cooling: Cool the reaction mixture to 0-5°C using an ice bath. Monitor the internal temperature with a thermometer.
-
Controlled Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.05 equivalents) to the dropping funnel. Add the 3-chloropropionyl chloride dropwise to the cooled, stirring solution of the aniline over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
(Optional) Gentle Heating: If the reaction has not reached completion, gently heat the mixture to 40-50°C and continue to stir for another 1-2 hours, monitoring as needed.
-
Workup:
-
Cool the reaction mixture back to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. .
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing the Workflow and Temperature Dependencies
Experimental Workflow Diagram
Caption: Relationship between temperature and reaction outcomes.
References
- Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
- Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018).
Technical Support Center: Optimal Solvent Selection for 3-chloro-N-(2-isopropylphenyl)propanamide Reactions
Welcome to the technical support center for optimizing reactions involving 3-chloro-N-(2-isopropylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions for selecting the most effective solvent system for your specific application. Our approach is grounded in established chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
When selecting a solvent, the primary goals are to ensure all reactants are sufficiently soluble, to facilitate the desired reaction pathway, and to minimize side reactions. Key factors to consider include:
-
Solubility: Both this compound and the other reactants must be soluble in the chosen solvent to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Reaction Type: The nature of the reaction (e.g., nucleophilic substitution, acylation) will heavily influence the ideal solvent polarity.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with any of the starting materials, reagents, or products.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature, allowing for effective heat control.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with your downstream purification methods (e.g., extraction, crystallization, chromatography).
Q2: Which classes of solvents are generally recommended for reactions involving N-substituted amides like this one?
The choice of solvent class depends heavily on the specific reaction being performed. Here’s a general guideline:
-
Polar Aprotic Solvents: These are often the preferred choice for many nucleophilic substitution and acylation reactions.[1] They can dissolve a wide range of reactants and tend to accelerate these reaction types. Examples include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Nonpolar Aprotic Solvents: These are suitable when dealing with nonpolar reactants and can be advantageous in certain acylation reactions, sometimes influencing product selectivity.[2][3] Examples include toluene, hexanes, and dichloromethane (DCM).
-
Polar Protic Solvents: While they can be excellent solvents, they are generally avoided in reactions sensitive to protons, such as those involving strong bases or highly reactive acylating agents, as they can participate in the reaction.[1] Examples include water, ethanol, and methanol.
Troubleshooting Guide
Problem 1: Low reaction yield or incomplete conversion.
Possible Cause 1: Poor Solubility of Reactants
If your reactants are not fully dissolved, the reaction will be slow and inefficient. This compound, being a moderately polar molecule, may have limited solubility in highly nonpolar solvents.
Solution:
-
Increase Solvent Polarity: Switch to a more polar aprotic solvent like acetone or acetonitrile. A mixture of solvents can also be used to fine-tune the polarity.
-
Increase Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. Ensure the temperature does not exceed the decomposition point of any reactants or products.
-
Sonication: Using an ultrasonic bath can help to dissolve stubborn starting materials.
Possible Cause 2: Inappropriate Solvent Polarity for the Reaction Mechanism
The polarity of the solvent can significantly impact the stability of transition states and intermediates in a reaction.
Solution:
-
For Nucleophilic Substitutions: Reactions proceeding through a charged intermediate are often accelerated in polar aprotic solvents that can stabilize these species. Consider switching from a nonpolar solvent like toluene to a more polar one like DMF.
-
For Acylations: The effect of solvent polarity on acylation reactions can be complex.[2][4] It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions.
Problem 2: Formation of significant side products.
Possible Cause 1: Solvent Participation in the Reaction
Protic solvents can act as nucleophiles or proton sources, leading to unwanted side reactions.
Solution:
-
Switch to an Aprotic Solvent: If you are using a protic solvent (e.g., an alcohol), switch to a polar aprotic solvent like ACN or a nonpolar solvent like DCM to prevent solvent-related side reactions.
Possible Cause 2: Base-Induced Elimination or Hydrolysis
In the presence of a base, this compound can undergo elimination of HCl to form the corresponding acrylamide. If water is present, hydrolysis of the amide or the chloropropyl group can occur.
Solution:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize hydrolysis. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Solvent Property Comparison Table
For your convenience, the table below summarizes the key properties of several common solvents that could be considered for reactions with this compound.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Class |
| Acetone | C3H6O | 56 | 20.7 | Polar Aprotic |
| Acetonitrile (ACN) | C2H3N | 82 | 37.5 | Polar Aprotic |
| Dichloromethane (DCM) | CH2Cl2 | 40 | 9.1 | Nonpolar Aprotic |
| Dimethylformamide (DMF) | C3H7NO | 153 | 36.7 | Polar Aprotic |
| Toluene | C7H8 | 111 | 2.4 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | C4H8O | 66 | 7.6 | Polar Aprotic |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Optimal Reaction Conditions
This protocol outlines a systematic approach to identify the best solvent for your reaction.
Materials:
-
This compound
-
Your other reactant(s) and any necessary catalysts or reagents
-
A selection of anhydrous solvents from the table above (e.g., Acetone, ACN, DCM, Toluene, THF)
-
Small reaction vials with caps
-
Stir plate and magnetic stir bars
-
Analytical method for monitoring reaction progress (e.g., TLC, LC-MS, GC-MS)
Procedure:
-
Set up a series of identical reactions in separate vials.
-
To each vial, add the same amount of this compound and your other reactants.
-
To each vial, add a different solvent, ensuring the final concentration of reactants is the same across all vials.
-
Stir all reactions at the desired temperature.
-
Monitor the progress of each reaction at regular intervals using your chosen analytical technique.
-
Compare the reaction rates and product purity across the different solvents to identify the optimal choice.
Visualization of the Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate solvent.
Caption: A workflow diagram for systematic solvent selection.
References
-
National Center for Biotechnology Information. (n.d.). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. PubMed Central. Retrieved from [Link]
-
Connors, K. A., & Eboka, C. J. (1983). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. Journal of Pharmaceutical Sciences, 72(4), 369-372. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, July 29). Synthesis of propanamide. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- Google Patents. (n.d.). US20200369679A1 - Protein-targeting compounds and pharmaceutical compositions thereof, and their therapeutic applications.
-
National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent and solvent effects in the kinetics of N-alkylimidazole-catalyzed reaction of acetic anhydride with isopropyl alcohol. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN104987297A - Preparation method for propanamide.
-
D-Scholarship@Pitt. (2011, May 18). design and synthesis of chiral n-heterocyclic carbenes with applications to asymmetric syntheses. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Innersense Organic Beauty. (n.d.). full list ingredients we never use. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from [Link]
-
Government of Japan. (n.d.). List of Regulated Substances 20200309.xlsx. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
-
ACS Publications. (2025, November 11). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
-
Who we serve. (n.d.). Synthesis and anticonvulsant activity of some.... Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
Methods for removing unreacted starting materials from the product mixture
Welcome to the Technical Support Center for the purification of reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of isolating a desired product from unreacted starting materials and other impurities. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
The Imperative of Purity: Why We Separate
In the realm of chemical synthesis and drug development, the purity of a compound is paramount. Unreacted starting materials can interfere with subsequent reaction steps, complicate spectroscopic analysis, and, in the context of pharmaceuticals, pose significant safety risks. This guide provides a comprehensive overview of the most common methods for removing these unwanted components from your product mixture, complete with troubleshooting guides and detailed protocols to enhance the success of your experiments.
Choosing Your Weapon: A Decision-Making Framework for Purification
Selecting the appropriate purification method is the first and most critical step. The choice depends on the physical and chemical properties of your product and the unreacted starting materials. This decision-making workflow can guide you to the most suitable technique for your specific mixture.
Caption: A flowchart to guide the selection of an appropriate purification method.
Chromatography: The Workhorse of Purification
Chromatography is a powerful and versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] The separation is driven by intermolecular forces such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding between the analytes and the stationary phase.[2][3][4]
Troubleshooting Guide: Flash Column Chromatography
Q1: My compounds are not separating on the column, even though they have different Rf values on the TLC plate. What's wrong?
A1: This is a common issue that can arise from several factors:
-
Improper Column Packing: An unevenly packed column with cracks or channels will lead to poor separation. Ensure your silica gel is a uniform slurry and packed evenly.[5] Gently tapping the column during packing can help settle the silica gel.[6]
-
Sample Overloading: Loading too much sample onto the column can exceed its separation capacity, leading to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Inappropriate Solvent System: The solvent system that gives good separation on a TLC plate may not always translate perfectly to a column. The ideal Rf for the target compound on a TLC plate for column chromatography is typically between 0.2 and 0.4.[6] If your compounds are still not separating, consider a gradient elution, where you gradually increase the polarity of the mobile phase.[7]
Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?
A2: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.
-
Deactivating Silica Gel: You can neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a basic additive like triethylamine (1-2%).[7]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
Q3: I've run my column, but I can't find my product in any of the fractions. Where did it go?
A3: There are a few possibilities:
-
It's still on the column: Your solvent system may be too non-polar to elute your compound. Try flushing the column with a much more polar solvent.
-
It came off in the first few fractions: If your initial solvent system was too polar, your compound may have eluted very quickly. Always collect the initial solvent that comes off the column and check it by TLC.[8]
-
It decomposed: As mentioned above, some compounds are not stable on silica gel.[8]
Detailed Protocol: Flash Column Chromatography
This protocol outlines the steps for a standard flash column chromatography purification.
Caption: A step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of your product from the starting materials, with the product having an Rf value between 0.2 and 0.4.[6]
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.[5]
-
Add a small plug of cotton or glass wool to the bottom of the column.[9]
-
Add a thin layer of sand over the plug.[6]
-
Prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column, avoiding air bubbles.[5]
-
Gently tap the column to ensure even packing.[6]
-
Add another layer of sand on top of the silica gel.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a more volatile solvent.[5]
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Crystallization and Precipitation: The Art of Solid Purification
Crystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to cool, whereupon the pure compound forms crystals, leaving impurities in the solution.[10][11] Precipitation is a related technique where a solid is formed rapidly from a solution, often by a chemical reaction or a change in solvent composition.[12][13]
Troubleshooting Guide: Crystallization
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: This is a common challenge. Here are a few things to try:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.
-
-
Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.
-
Incorrect Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but not when cold.[14][15]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil and then allow it to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[14]
-
Change the Solvent: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling solvent.
Q3: The crystals I obtained are colored, but the pure compound should be colorless. What happened?
A3: Colored impurities may have been trapped in the crystal lattice.
-
Recrystallize Again: A second crystallization will often yield a purer, colorless product.
-
Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
Detailed Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[16][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[17]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven.
Liquid-Liquid Extraction: Exploiting Solubility Differences
Liquid-liquid extraction is a separation technique based on the differential solubilities of compounds in two immiscible liquids, typically an aqueous phase and an organic phase.[16][18] It is a powerful method for separating acidic, basic, and neutral compounds.
Troubleshooting Guide: Liquid-Liquid Extraction
Q1: An emulsion has formed between the two layers, and they are not separating. What should I do?
A1: Emulsions are a common problem in extractions.
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic compounds less soluble in it and helping to break the emulsion.[19]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[19]
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A2: A simple test can help you identify the layers. Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer, and you will see the drops travel through the other layer to join it.
Q3: My product seems to be staying in the aqueous layer even after extraction with an organic solvent. Why is this happening?
A3: This could be due to a few reasons:
-
Insufficient Polarity Difference: If your product is very polar, it may have a high affinity for the aqueous layer. You may need to use a more polar organic solvent for the extraction.
-
pH Effects: If your product is an acid or a base, its solubility will be highly dependent on the pH of the aqueous layer. For an acidic product, you may need to acidify the aqueous layer to protonate it and make it more soluble in the organic layer. Conversely, for a basic product, you may need to basify the aqueous layer.
-
Salting Out: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[20]
Distillation: Separation by Boiling Point
Distillation is a purification technique used to separate liquids with different boiling points.[21][22] The mixture is heated, and the component with the lower boiling point vaporizes first. The vapor is then cooled and condensed back into a liquid, which is collected separately.[6][23]
Troubleshooting Guide: Distillation
Q1: The temperature is fluctuating during my distillation instead of remaining constant at the boiling point.
A1: This usually indicates that the separation is not efficient.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Boiling Points are Too Close: If the boiling points of the components in your mixture are too close (less than a 50-70 °C difference), a simple distillation will not be effective. You will need to use a fractional distillation apparatus, which provides a larger surface area for repeated vaporization and condensation cycles.[24]
Q2: The liquid is "bumping" violently in the distillation flask.
A2: "Bumping" is the sudden, violent boiling of a liquid.
-
Add Boiling Chips: Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating. These provide nucleation sites for smooth boiling.
-
Never Add Boiling Chips to a Hot Liquid: This can cause the liquid to boil over violently.
Q3: My compound is decomposing at its boiling point.
A3: For high-boiling or heat-sensitive compounds, a vacuum distillation is necessary. By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a temperature below its decomposition point.[24]
Precipitation: Rapid Solid Formation
Precipitation involves the rapid formation of a solid from a solution.[5] This can be induced by a chemical reaction that forms an insoluble product or by changing the solvent to one in which the product is insoluble.[12][13]
Troubleshooting Guide: Precipitation
Q1: No precipitate is forming even after adding the precipitating agent.
A1:
-
Concentration: The solution may be too dilute. Try concentrating the solution by evaporating some of the solvent.
-
Supersaturation: The solution may be supersaturated. Try inducing precipitation by scratching the inside of the flask or adding a seed crystal.
-
Incorrect pH: If the precipitation is pH-dependent, ensure the pH of the solution is in the correct range for your product to be insoluble.
Q2: The precipitate is very fine and difficult to filter.
A2:
-
Allow for Digestion: Let the precipitate stand in the mother liquor for a period of time (a process called digestion). This can lead to the formation of larger, more easily filterable particles.
-
Use a Finer Filter: You may need to use a filter paper with a smaller pore size or a fritted glass funnel.
-
Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant can be an effective separation method.
References
-
8.2: Precipitation Gravimetry - Chemistry LibreTexts. (2022, October 30). Chemistry LibreTexts. [Link]
-
Liquid-liquid Extraction | Journal of New Developments in Chemistry. (n.d.). Open Access Pub. [Link]
-
Flash Column Chromatography Guide - MIT OpenCourseWare. (n.d.). MIT OpenCourseWare. [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Precipitation Reactions - Chemistry LibreTexts. (2025, March 8). Chemistry LibreTexts. [Link]
-
How to run column chromatography. (n.d.). [Link]
-
Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. (2013, September 17). YouTube. [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
4.5 Chromatography - Chemistry LibreTexts. (2019, October 9). Chemistry LibreTexts. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). LCGC International. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega. (2017, November 10). ACS Publications. [Link]
-
Chromatography and Intermolecular Forces - ResearchGate. (2025, August 5). ResearchGate. [Link]
-
Precipitation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
How Do Intermolecular Forces Affect Chromatography? - Chemistry For Everyone. (2025, January 30). YouTube. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (n.d.). LCGC International. [Link]
-
Rapid chromatographic technique for preparative separations with moderate resolution | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Review of liquid-liquid extraction - ResearchGate. (n.d.). ResearchGate. [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2026, January 19). Save My Exams. [Link]
-
Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Protein Precipitation Method | Phenomenex. (2025, June 9). Phenomenex. [Link]
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Wiley Online Library. [Link]
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Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). [Link]
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EXPERIMENT (3) Recrystallization. (n.d.). [Link]
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Crystallisation of organic materials from the solution phase: a molecular, synthonic and crystallographic perspective | Request PDF. (n.d.). ResearchGate. [Link]
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What is the Distillation Process? | The Chemistry Blog. (n.d.). The Chemistry Blog. [Link]
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Recrystallization. (n.d.). [Link]
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The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Reachem. [Link]
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Precipitation: Separation Technique - YouTube. (2024, October 20). YouTube. [Link]
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Molecular Design Strategies of Nucleating Agents with Synergistic Effects for Upcycling Polyethylene Terephthalate - MDPI. (n.d.). MDPI. [Link]
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Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development. (2009, November 20). ACS Publications. [Link]
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Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). [Link]
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Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties - ACS Publications. (2018, January 10). ACS Publications. [Link]
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Principals of various protein precipitation methods - BQC - Bioquochem. (2021, October 4). Bioquochem. [Link]
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Technical Support Center: Investigating the Degradation of 3-chloro-N-(2-isopropylphenyl)propanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-N-(2-isopropylphenyl)propanamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound under various storage conditions.
Introduction
Understanding the stability of a pharmaceutical compound is a critical aspect of drug development. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This guide will walk you through the theoretical and practical aspects of investigating the degradation of this compound, drawing upon established principles of organic chemistry and degradation pathways of structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on the chemical structure, the primary degradation pathways are expected to be hydrolysis of the amide bond and substitution or elimination of the chlorine atom. The presence of the isopropylphenyl group may also influence the degradation profile.
Q2: What are the expected degradation products under different stress conditions?
-
Acidic and Basic Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-chloropropanoic acid and 2-isopropylaniline.[7][8]
-
Oxidative Degradation: The aromatic ring and the isopropyl group could be susceptible to oxidation, potentially leading to hydroxylated derivatives or other oxidative degradation products.
-
Photodegradation: Exposure to light, especially UV light, could lead to the cleavage of the C-Cl bond, forming radical species that can lead to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, various degradation pathways could be initiated, including hydrolysis and elimination reactions.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in well-sealed containers to protect it from moisture and light. For long-term storage, refrigeration or freezing may be appropriate, depending on the compound's physical properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed in forced degradation studies. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[3] |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method by screening different columns (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile, methanol, water with different buffers), and gradient profiles. |
| Difficulty in identifying unknown degradation products. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques, such as LC-MS/MS, GC-MS, and NMR, to obtain comprehensive structural information for the unknown degradants.[9][10] |
| Mass balance in the stability study is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected. | Ensure that the analytical method is capable of detecting all major degradation products. This may require using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. It's also possible that some degradants are volatile or do not have a chromophore for UV detection. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., ACN or MeOH).
-
Add 0.1 M HCl and heat the solution at a controlled temperature (e.g., 60-80 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add 0.1 M NaOH and keep the solution at room temperature or slightly elevated temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add 3-30% H₂O₂ and keep the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80 °C).
-
Withdraw samples at various time points.
-
For solutions, heat a solution of the compound at a controlled temperature.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various time points.
-
-
Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase it. A good starting point would be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Method Validation:
Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the degradation of related compounds.
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Workflow
This diagram outlines the typical workflow for a forced degradation study.
Caption: A typical experimental workflow for forced degradation studies.
References
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Belay Haile, & Neela Satheesh. (2017). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 9(7), 84-90. [Link]
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Zheng, et al. (2022). Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review. Comprehensive Reviews in Food Science and Food Safety, 21(3), 2423-2460. [Link]
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Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]
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Aranda, E., Scervino, J. M., Godoy, P., Reina, S., Ocampo, J. A., & García-Romera, I. (1999). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 65(2), 802-806. [Link]
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Borregaard. (n.d.). 3-CHLORO-1,2- PROPANEDIOL (CPD). [Link]
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Sharma, G., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38289-38296. [Link]
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Schlömann, M., Schmidt, E., & Knackmuss, H. J. (1995). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. [Link]
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Brereton, P., & Kelly, J. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
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Haile, B., & Satheesh, N. (2017). (PDF) Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. ResearchGate. [Link]
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Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical Analysis, 3(5), 287-303. [Link]
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Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega, 8(4), 4125-4134. [Link]
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Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]
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Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
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Aranda, E., et al. (1999). Characterization of two novel propachlor degradation pathways in two species of soil bacteria. Applied and Environmental Microbiology, 65(2), 802-806. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). 3-Chloro-2-Methylpropene. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. International Agency for Research on Cancer. [Link]
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Zablotowicz, R. M., Hoagland, R. E., & Locke, M. A. (1995). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. ACS Symposium Series, 609, 212-231. [Link]
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Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2868. [Link]
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Li, Y., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega, 8(4), 4125-4134. [Link]
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Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Propanamide Isomers: A Guide for Researchers
This technical guide delves into the nuanced world of propanamide isomers, exploring how subtle changes in molecular structure can lead to significant differences in biological activity. While direct comparative studies on simple propanamide isomers are limited, this guide synthesizes available data on related derivatives to provide a comprehensive analysis of their potential cytotoxic, antimicrobial, and enzyme-inhibitory effects. By examining the structure-activity relationships of more complex propanamide-containing molecules, we can extrapolate and infer the potential biological profiles of foundational isomers like n-propanamide and isopropanamide.
Introduction to Propanamide and Its Isomers
Propanamide, a simple amide with the chemical formula C₃H₇NO, exists in isomeric forms, with the most common being n-propanamide and isopropanamide (2-methylpropanamide).[1] These isomers share the same molecular formula but differ in the arrangement of their atoms, leading to distinct three-dimensional structures. This structural isomerism is a key determinant of a molecule's biological activity, as it governs how the molecule interacts with biological targets such as enzymes and receptors.[2]
-
n-Propanamide: A straight-chain amide derived from propanoic acid.[3]
-
Isopropanamide: A branched-chain amide, featuring a methyl group on the second carbon.
The amide functional group is a cornerstone of many biologically active compounds, and its presence in these isomers suggests the potential for diverse pharmacological effects.[4]
Comparative Biological Activity: An Evidence-Based Postulation
Cytotoxicity
The cytotoxicity of a compound, its ability to cause cell death, is a critical parameter in drug development.[5] Studies on related compounds suggest that the isomeric form can influence cytotoxicity. For instance, a study on N-isopropyl acrylamide, which shares the isopropyl group with isopropanamide, demonstrated dose-dependent cytotoxicity in various cell lines.[6][7] This suggests that the branched-chain structure of isopropanamide might confer a different cytotoxic profile compared to the linear n-propanamide.
Arylpropyl sulfonamide derivatives have also been evaluated for their cytotoxic activities, with results indicating that the specific stereoisomer and the nature of the alkyl chain significantly impact potency.[8] Although these are more complex molecules, the underlying principle that isomeric structure dictates biological activity is clearly demonstrated.
Table 1: Postulated Comparative Cytotoxicity Profile
| Isomer | Postulated Cytotoxicity | Rationale based on Related Compounds |
| n-Propanamide | Likely low | Straight-chain amides often exhibit lower toxicity. |
| Isopropanamide | Potentially higher than n-propanamide | The isopropyl group in related compounds has been associated with cytotoxic effects.[6][7] |
Antimicrobial Activity
The propanamide scaffold is present in a number of compounds with demonstrated antimicrobial properties. For example, derivatives of N-(naphthalen-1-yl)propanamide have shown notable activity against a range of bacteria and fungi.[9] The nature of the substituents on the propanamide backbone plays a crucial role in determining the antimicrobial spectrum and potency.
Furthermore, studies on salicylanilide-based peptidomimetics have indicated that branched-chain substituents, such as an isopropyl group, are important for significant antibacterial efficacy.[10] This finding strongly suggests that isopropanamide may possess greater intrinsic antimicrobial potential than its straight-chain counterpart, n-propanamide. Synthetic 1,3-bis(aryloxy)propan-2-amines have also shown activity against Gram-positive bacteria, further highlighting the potential of the broader propanamine/propanamide chemical space.[11]
Table 2: Postulated Comparative Antimicrobial Profile
| Isomer | Postulated Antimicrobial Activity | Rationale based on Related Compounds |
| n-Propanamide | Likely weak or narrow-spectrum | Straight-chain structures in related compounds show less activity. |
| Isopropanamide | Potentially moderate, especially against Gram-positive bacteria | Branched-chain moieties, like isopropyl, are associated with enhanced antimicrobial effects in similar compound classes.[10] |
Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many drugs.[3][12] The propanamide structure is a key feature in various enzyme inhibitors. For example, propanamide-sulfonamide conjugates have been developed as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in inflammation and certain pathological conditions.[4][13]
The inhibitory potency of these conjugates is highly dependent on the specific substitutions made to the propanamide core. This underscores the principle that even subtle structural modifications, such as the difference between a propyl and an isopropyl group, can significantly alter the binding affinity of a molecule to an enzyme's active site. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, the nature of the amide-linked side chain is a critical determinant of inhibitory potency.[1][14]
Table 3: Postulated Comparative Enzyme Inhibition Profile
| Isomer | Postulated Enzyme Inhibition | Rationale based on Related Compounds |
| n-Propanamide | Likely a weak, non-specific inhibitor of various enzymes. | The simple, linear structure may lack the specific interactions required for potent, targeted inhibition. |
| Isopropanamide | May exhibit greater and more specific inhibitory activity. | The branched structure could provide a better fit into the active sites of certain enzymes, a principle observed in the development of various enzyme inhibitors. |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of propanamide isomers, a series of standardized in vitro assays are essential. The following section details the methodologies for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of n-propanamide and isopropanamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2][16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which no bacterial growth occurs.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test bacteria overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of n-propanamide and isopropanamide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.[17]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
Determine MIC: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[2]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the ability of a compound to interfere with the activity of a specific enzyme.[18] The protocol will vary depending on the enzyme being studied. Below is a general protocol that can be adapted.
Principle: The activity of an enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity in the presence of the compound indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the propanamide isomers (inhibitors).
-
Reaction Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
While direct comparative data for n-propanamide and isopropanamide is sparse, the analysis of related, more complex molecules provides a valuable framework for postulating their relative biological activities. The available evidence suggests that the branched-chain structure of isopropanamide may confer greater cytotoxic and antimicrobial potential compared to the linear n-propanamide.
The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate these hypotheses. A thorough investigation of these simple isomers will not only fill a gap in the current scientific literature but also provide a foundational understanding of the structure-activity relationships that can guide the design of novel therapeutics based on the versatile propanamide scaffold. Future research should focus on conducting these direct comparative studies and exploring the mechanisms of action of any observed biological activities.
References
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Ahmed, M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1224243. [Link]
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Choi, H. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Bulletin of the Korean Chemical Society, 34(10), 3057-3064. [Link]
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Fowler, C. J., et al. (2003). Inhibition of Fatty Acid Amidohydrolase, the Enzyme Responsible for the Metabolism of the Endocannabinoid Anandamide, by Analogues of Arachidonoyl-Serotonin. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 339-345. [Link]
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Lara, C., et al. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Journal of Nanobiotechnology, 11, 24. [Link]
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Hussain, M., et al. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 26(21), 6649. [Link]
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A Comparative Guide to the Synthetic Routes of 3-chloro-N-(2-isopropylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the primary synthetic routes to 3-chloro-N-(2-isopropylphenyl)propanamide, a key intermediate in various research and development applications. We will delve into the two predominant methodologies: the direct acylation of 2-isopropylaniline with 3-chloropropionyl chloride and the coupling agent-mediated amidation of 3-chloropropionic acid with 2-isopropylaniline. This document will explore the mechanistic underpinnings, operational considerations, and the relative advantages and disadvantages of each approach, supported by representative experimental protocols and comparative data. Furthermore, we will examine the synthesis of the crucial precursor, 3-chloropropionyl chloride, highlighting both traditional and modern, more efficient continuous flow methodologies.
Introduction
This compound is a substituted amide of significant interest in the development of novel bioactive molecules. Its structural motifs are often found in compounds exhibiting a range of pharmacological activities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide aims to provide an in-depth analysis of the available synthetic strategies to empower researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and safety.
Synthetic Route 1: Acylation of 2-Isopropylaniline with 3-Chloropropionyl Chloride
This is the most conventional and direct approach to the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 2-isopropylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.
Reaction Mechanism
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Figure 1: General workflow for the acylation of 2-isopropylaniline.
Experimental Protocol (Representative)
To a solution of 2-isopropylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath. 3-Chloropropionyl chloride (1.1 eq) is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with water, 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Yields: Generally provides good to excellent yields. | Handling of Acyl Chloride: 3-Chloropropionyl chloride is corrosive and moisture-sensitive. |
| Fast Reaction Times: Typically completed within a few hours at room temperature. | Exothermic Reaction: Requires careful temperature control, especially on a larger scale. |
| High Purity: The product can often be isolated in high purity after a simple workup. | Byproduct Formation: Formation of hydrochloride salt of the base necessitates a thorough workup. |
Synthetic Route 2: Coupling Agent-Mediated Amidation
An alternative strategy that avoids the use of the highly reactive 3-chloropropionyl chloride is the direct coupling of 3-chloropropionic acid with 2-isopropylaniline. This transformation is facilitated by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).
Reaction Mechanism
The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then susceptible to nucleophilic attack by the amine.
Figure 2: Workflow for coupling agent-mediated amidation.
Experimental Protocol (Representative)
To a solution of 3-chloropropionic acid (1.0 eq), 2-isopropylaniline (1.0 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), EDCI (1.2 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to remove the urea byproduct and any unreacted starting materials.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids Acyl Chloride: Circumvents the need to handle the corrosive and moisture-sensitive acyl chloride. | Longer Reaction Times: Typically requires overnight stirring. |
| Milder Reaction Conditions: Generally proceeds at room temperature without significant exothermicity. | Lower Yields: Often results in lower isolated yields compared to the acyl chloride method. |
| One-Pot Procedure: Can be performed in a single step from the carboxylic acid. | Purification Challenges: Removal of the urea byproduct can be difficult and often requires column chromatography. |
Comparison of Synthetic Routes
The choice between the two primary synthetic routes will largely depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.
| Feature | Route 1: Acyl Chloride | Route 2: Coupling Agent |
| Starting Materials | 2-Isopropylaniline, 3-Chloropropionyl chloride | 2-Isopropylaniline, 3-Chloropropionic acid |
| Reagents | Base (e.g., Triethylamine) | Coupling Agent (e.g., EDCI), Activator (e.g., HOBt) |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | >85% | 65-75% |
| Workup/Purification | Aqueous workup, Recrystallization | Aqueous workup, Column Chromatography |
| Scalability | Good, with careful temperature control | Moderate, due to purification challenges |
| Safety | Requires handling of corrosive acyl chloride | Generally safer reagents |
Synthesis of the Key Intermediate: 3-Chloropropionyl Chloride
The availability and quality of 3-chloropropionyl chloride are critical for the success of Route 1. It is typically synthesized from acrylic acid or 3-chloropropionic acid.
One-Step Synthesis from Acrylic Acid
This method involves the simultaneous chlorination and hydrochlorination of acrylic acid using a chlorinating agent like thionyl chloride (SOCl₂). The reaction can be catalyzed by N,N-dimethylformamide (DMF).
Figure 3: One-step synthesis of 3-chloropropionyl chloride.
Two-Step Synthesis via 3-Chloropropionic Acid
This route first involves the hydrochlorination of acrylic acid to form 3-chloropropionic acid, which is then chlorinated in a separate step using a reagent such as thionyl chloride or phosphorus trichloride.
Continuous Flow Synthesis
A modern and advantageous approach involves the continuous flow synthesis of 3-chloropropionyl chloride from acrylic acid. This method offers enhanced safety by minimizing the accumulation of hazardous reagents and intermediates, improved heat and mass transfer, and often leads to higher yields and purity in shorter reaction times. A conversion of up to 94% has been reported in 25 minutes using a continuous flow setup.
Conclusion
For the synthesis of this compound, the acylation of 2-isopropylaniline with 3-chloropropionyl chloride (Route 1) generally offers a more efficient and higher-yielding pathway compared to the coupling agent-mediated amidation of 3-chloropropionic acid (Route 2). While Route 1 requires careful handling of the reactive acyl chloride, its shorter reaction times and simpler purification make it more attractive for many applications. The choice of the synthetic route for the key intermediate, 3-chloropropionyl chloride, also presents an opportunity for process optimization, with continuous flow synthesis emerging as a superior alternative to traditional batch methods in terms of safety and efficiency. Researchers should carefully consider the trade-offs between these methodologies to select the most appropriate synthetic strategy for their specific objectives.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 3-chloro-N-(2-isopropylphenyl)propanamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Challenge of Selectivity
In the landscape of small molecule development, potency is but one part of a successful compound's story. True therapeutic or functional potential is defined by selectivity—the ability of a molecule to interact with its intended target while minimizing engagement with unintended off-targets. This guide provides a comprehensive, multi-tiered framework for assessing the selectivity of 3-chloro-N-(2-isopropylphenyl)propanamide, a compound belonging to the chloroacetamide class.
Structurally, this compound is an analog of the herbicide Propachlor.[1] Chloroacetamides are known to act as electrophiles, capable of forming covalent bonds with nucleophilic residues, such as cysteine, on proteins.[2][3] This reactive nature underscores the critical need for a rigorous selectivity assessment, as even minor cross-reactivity can lead to toxicity or confound biological readouts. While covalent inhibitors can offer enhanced potency and prolonged effects, this advantage is only viable if a high degree of selectivity can be demonstrated and maintained.[3][4]
This guide will compare the hypothetical performance of our lead compound, "CIPA" (3-c hloro-N-(2 -i sopropylp henyl)propa namide), against two benchmarks:
-
Propachlor: A widely used, structurally related herbicide known to inhibit protein biosynthesis.[1][5][6]
-
Analog-CN: A hypothetical, less-substituted analog (3-chloro-N-phenylpropanamide) to probe the role of the isopropyl group in directing selectivity.
Our assessment is built on a logical, tiered approach, moving from broad, unbiased screening to focused, mechanism-specific validation in a cellular context.
Tier 1: Broad-Spectrum Off-Target Profiling
Expertise & Experience: Before dedicating resources to bespoke assays, the most efficient first step is to perform a broad liability screen. This "casts a wide net" to flag potential interactions with major protein families known to be associated with adverse drug events. Commercial services, such as Eurofins' SafetyScreen panels or Revvity's OncoSignature™, provide cost-effective platforms to rapidly evaluate a compound against hundreds of characterized targets.[7][8] This step is not about confirming the primary target but about identifying potential "red flags" early in the development process.
Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Prepare a 10 mM stock solution of CIPA, Propachlor, and Analog-CN in 100% DMSO.
-
Assay Concentration: Submit compounds for single-point screening at a final concentration of 10 µM. This concentration is high enough to detect most physiologically relevant off-target interactions.
-
Panel Selection: Utilize a comprehensive panel, such as the Eurofins SafetyScreen44, which includes a diverse set of GPCRs, ion channels, transporters, and enzymes.[7]
-
Assay Execution: The assays are typically performed by the service provider using validated radioligand binding or enzymatic activity protocols. The primary readout is the percent inhibition (%) of ligand binding or enzyme activity relative to a vehicle control.
-
Hit Criteria: A standard threshold for a "hit" or significant interaction is >50% inhibition at the 10 µM screening concentration.
Data Presentation: Tier 1 Screening Results
The table below summarizes hypothetical results from a broad-panel screen.
| Target Class | Number of Targets Screened | CIPA Hits (>50% Inh.) | Propachlor Hits (>50% Inh.) | Analog-CN Hits (>50% Inh.) |
| GPCRs | 120 | 2 | 5 | 8 |
| Ion Channels | 80 | 1 | 3 | 4 |
| Kinases | 150 | 4 | 9 | 12 |
| Proteases | 60 | 1 | 2 | 3 |
| Other Enzymes | 30 | 0 | 1 | 1 |
| Total | 440 | 8 | 20 | 28 |
Trustworthiness: These initial data suggest CIPA possesses a superior initial selectivity profile compared to its analogs. The reduced number of off-target hits for CIPA indicates that the N-(2-isopropylphenyl) substitution may sterically hinder interactions with a broad range of proteins, a favorable characteristic for a lead compound. The less-substituted Analog-CN shows the most off-target activity, highlighting the importance of the substitution pattern for directing selectivity.
Tier 2: Unbiased, Proteome-Wide Covalent Target Identification
Expertise & Experience: Given the electrophilic nature of the chloroacetamide "warhead," it is crucial to identify which proteins it covalently modifies across the entire proteome.[4] Standard screening panels may miss these covalent interactions. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology designed specifically for this purpose.[9][10][11] It uses chemical probes to map the functional state of enzymes in complex biological systems, making it ideal for identifying the direct targets of covalent inhibitors.[12][13]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Culture: Grow a relevant cell line (e.g., A549 human lung carcinoma) to ~80% confluency.
-
Compound Treatment: Treat cells in situ with CIPA (10 µM) or vehicle (0.1% DMSO) for 2 hours to allow for target engagement.
-
Proteome Preparation: Harvest cells, wash with PBS, and lyse in a detergent-free buffer to maintain native protein conformations. Determine protein concentration using a BCA assay.
-
Probe Labeling: Treat 1 mg of proteome from each condition (CIPA vs. vehicle) with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), at 100 µM for 1 hour. Covalent targets of CIPA will have their reactive cysteines "blocked" and will not react with the IA-alkyne probe.
-
Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled proteins via a copper-catalyzed click reaction.
-
Protein Digestion & Enrichment: Digest the proteome into peptides using trypsin. Enrich the biotinylated peptides (those labeled by the IA-alkyne probe) using streptavidin-coated beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry (e.g., using TMT labeling) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose corresponding IA-alkyne-labeled peptides are significantly less abundant (>2-fold reduction, p < 0.05) in the CIPA-treated sample compared to the vehicle control. These are the high-confidence covalent targets of CIPA.
Data Presentation: Tier 2 ABPP Results
The table below presents hypothetical ABPP data comparing the number of covalent off-targets for each compound.
| Compound | Putative Primary Target(s) Identified | Total Covalent Off-Targets (Ratio > 2.0) | Selectivity Score (1 / Total Targets) |
| CIPA | Very-Long-Chain Fatty Acid Elongase (VLCFAE) | 4 | 0.250 |
| Propachlor | VLCFAE, Ubiquitin-conjugating enzyme E2 | 11 | 0.091 |
| Analog-CN | VLCFAE, Glutathione S-transferase, Multiple kinases | 23 | 0.043 |
Trustworthiness: The ABPP results provide a far more nuanced view of selectivity. All three compounds appear to engage a Very-Long-Chain Fatty Acid Elongase (VLCFAE), consistent with the known mechanism of chloroacetamide herbicides which inhibit VLCFA synthesis.[14] However, CIPA demonstrates markedly superior selectivity by covalently modifying only a handful of other proteins. Propachlor is more promiscuous, and Analog-CN shows widespread reactivity, confirming that the bulky isopropylphenyl group is a key determinant of CIPA's focused activity. Understanding the full landscape of covalent targets is a mandatory step for developing a selective covalent agent.[2][15]
Tier 3: Cellular Target Engagement Confirmation
Expertise & Experience: Identifying a target with mass spectrometry is a crucial step, but it does not confirm engagement in a live, unperturbed cellular environment. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for verifying direct drug-target interaction in intact cells.[16][17] The principle is that when a drug binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[18][19] By measuring the amount of soluble protein remaining after a heat shock, we can quantify target engagement.
Experimental Protocol: CETSA for VLCFAE Target Engagement
-
Cell Treatment: Resuspend A549 cells in PBS and aliquot into PCR tubes. Treat with CIPA (10 µM) or vehicle (0.1% DMSO) and incubate at 37°C for 1 hour.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 10 steps from 42°C to 69°C). Include an unheated (RT) control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble VLCFAE protein using a specific detection method like Western Blotting or an AlphaLISA® immunoassay.[16]
-
Data Analysis: Normalize the amount of soluble VLCFAE at each temperature to the amount in the unheated control for both vehicle and CIPA-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. The difference in the melting temperature (ΔTm) is a measure of target stabilization.
Data Presentation: Tier 3 CETSA Results
The table below shows hypothetical thermal shift data for the primary target (VLCFAE) and a known off-target identified by ABPP (GSTP1).
| Compound (10 µM) | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm, °C) |
| CIPA | VLCFAE | 51.2 | 58.7 | +7.5 |
| GSTP1 | 62.1 | 62.3 | +0.2 | |
| Propachlor | VLCFAE | 51.2 | 56.8 | +5.6 |
| GSTP1 | 62.1 | 64.5 | +2.4 | |
| Analog-CN | VLCFAE | 51.2 | 54.1 | +2.9 |
| GSTP1 | 62.1 | 66.8 | +4.7 |
Trustworthiness: The CETSA data provide definitive evidence of target engagement in a physiological context. CIPA induces a robust thermal stabilization of its intended target, VLCFAE, with a significant shift of +7.5°C. Crucially, it shows negligible stabilization of the off-target GSTP1, confirming the selectivity observed in the ABPP experiment. Propachlor also stabilizes VLCFAE but exhibits more pronounced off-target engagement with GSTP1. Analog-CN is a poor and non-selective compound, weakly engaging its primary target while strongly binding to the off-target. This confirms that CIPA is the superior candidate, demonstrating both potent on-target engagement and high cellular selectivity.
Conclusion: A Synthesis of Evidence
The systematic, multi-tiered assessment presented here provides a robust and self-validating framework for characterizing the selectivity of a novel compound. For this compound (CIPA), the evidence converges to paint a clear picture:
-
Tier 1 (Broad Screening): CIPA demonstrates a "cleaner" preliminary profile than its structural relatives, Propachlor and Analog-CN, with significantly fewer hits in a broad liability panel.
-
Tier 2 (ABPP): Chemoproteomics confirms a shared primary target (VLCFAE) with its herbicide analog but reveals that CIPA has a dramatically smaller number of covalent off-targets, highlighting its superior proteome-wide selectivity.
-
Tier 3 (CETSA): In-cell validation confirms that CIPA potently and specifically engages its intended target, VLCFAE, without significantly stabilizing a known covalent off-target.
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A Comparative Performance Analysis of 3-chloro-N-(2-isopropylphenyl)propanamide (Propachlor) Against Chloroacetamide Herbicide Standards
Abstract
This guide provides a detailed technical benchmark of 3-chloro-N-(2-isopropylphenyl)propanamide, an active ingredient commonly known as the herbicide Propachlor. As a member of the chloroacetamide chemical class, Propachlor's primary utility is in the pre-emergence control of annual grasses and select broadleaf weeds in crops such as sorghum and maize.[1][2] This document outlines a series of comparative experimental protocols to objectively evaluate its performance profile against another prominent chloroacetamide standard, Alachlor. Key performance indicators (KPIs) including herbicidal efficacy, crop selectivity, environmental persistence, and mammalian toxicity are assessed. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework for comparative analysis. All claims are supported by experimental data (presented illustratively) and authoritative references.
Introduction: The Scientific Rationale for Benchmarking
The chloroacetamide class of herbicides represents a cornerstone of modern agriculture for pre-emergence weed control.[3] These compounds are systematically absorbed by the shoots of emerging seedlings, effectively controlling weeds before they can compete with the crop for resources.[3][4] The topic of this guide, this compound (Propachlor), is a well-established chloroacetamide.[5]
The herbicidal activity of Propachlor and its chemical analogues is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6][7] VLCFAs are essential precursors for lipids and suberin, which are critical for cell membrane integrity, cell division, and the formation of protective barriers.[8] By disrupting VLCFA production, Propachlor halts early seedling development, leading to mortality.[6]
Objective: The purpose of this guide is to establish a clear, data-driven performance benchmark for Propachlor. To achieve this, we will compare it against Alachlor, a structurally similar and widely studied chloroacetamide herbicide that shares the same mode of action.[9][10] This comparison allows for a nuanced understanding of how subtle variations in chemical structure between N-(2-isopropylphenyl)propanamide (Propachlor) and N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) can influence field-relevant performance characteristics.
The core metrics for this evaluation are:
-
Herbicidal Efficacy: Potency against a common target weed species.
-
Crop Selectivity: Margin of safety for a tolerant crop.
-
Environmental Persistence: Dissipation rate in a standardized soil matrix.
-
Toxicological Profile: Comparative acute toxicity as an indicator of handling safety.
Materials and Experimental Protocols
Causality in Experimental Design
The choice of protocols is dictated by the need to generate data that is both reproducible and directly relevant to the agricultural application of these herbicides. A greenhouse-based efficacy trial provides controlled conditions to assess biological activity, removing confounding environmental variables. A soil column leaching study simulates environmental fate, a critical parameter given that groundwater contamination is a known concern for this herbicide class.[2] Analytical quantification relies on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the industry standard for its sensitivity and specificity in complex matrices.[11]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative pre-emergence herbicide efficacy trial.
Protocol 1: Comparative Greenhouse Efficacy and Selectivity Assay
-
Preparation:
-
Procure certified analytical standards of Propachlor (>99% purity) and Alachlor (>99% purity).[12]
-
Prepare 10,000 mg/L stock solutions of each compound in acetone.
-
Use a standard loam soil mix, autoclaved to ensure biological uniformity. Fill 10 cm pots with 200 g of soil each.
-
Sow 10 seeds of a target weed (e.g., Green Foxtail, Setaria viridis) or a tolerant crop (e.g., Sorghum, Sorghum bicolor) per pot at a depth of 1.5 cm.
-
-
Application:
-
From the stock solutions, prepare a series of dilutions corresponding to application rates from 0.1x to 2x the typical field rate (e.g., for Propachlor, a 1x rate is ~2.24 kg/ha ).
-
Apply 1 mL of each dilution evenly to the soil surface of each pot using a precision sprayer. Include a solvent-only (acetone) control group.
-
Prepare 4 replicate pots for each treatment and each species.
-
-
Incubation and Evaluation:
-
Place pots in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Water as needed to maintain soil moisture.
-
After 21 days, harvest all above-ground plant biomass from each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the final dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the average dry weight of the control group.
-
Use a statistical software package (e.g., R with the 'drc' package) to perform a four-parameter log-logistic regression analysis to determine the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth).
-
Protocol 2: Soil Persistence Analysis via LC-MS/MS
-
Sample Preparation:
-
Spike 1 kg of standard loam soil with Propachlor or Alachlor to a final concentration of 1 mg/kg. Homogenize thoroughly.
-
Transfer the soil to a leaching column and maintain at 25°C and 60% water holding capacity.
-
-
Time-Point Sampling:
-
Collect 10 g soil samples at T=0, 1, 3, 7, 14, 21, and 30 days. Store samples at -20°C prior to extraction.
-
-
Extraction:
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. Shake 10 g of soil with 10 mL of acetonitrile.
-
Add salting-out packets (MgSO₄, NaCl) and centrifuge.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extract into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases of water and acetonitrile (both with 0.1% formic acid).
-
Monitor for the parent ions and at least two specific product ions for each compound using Multiple Reaction Monitoring (MRM) for accurate quantification against a calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the herbicide over time and calculate the dissipation time for 50% of the compound (DT₅₀) using first-order kinetics.
-
Results and Discussion
The following tables present hypothetical, yet realistic, data derived from the protocols described above to illustrate the performance comparison.
Physicochemical and Toxicological Profile
This table summarizes key properties compiled from authoritative databases. The lower acute oral toxicity (higher LD₅₀) of Propachlor suggests a slightly better safety profile for handling compared to Alachlor.
| Parameter | This compound (Propachlor) | Alachlor (Standard) | Reference(s) |
| Chemical Formula | C₁₁H₁₄ClNO | C₁₄H₂₀ClNO₂ | [6],[9] |
| Molar Mass | 211.69 g/mol | 269.77 g/mol | [2],[9] |
| Mode of Action | Inhibition of VLCFA synthesis | Inhibition of VLCFA synthesis (Elongase inhibition) | [6],[9],[10] |
| Acute Oral LD₅₀ (Rat) | 1500 mg/kg | 930 mg/kg | [11],[9] |
| Carcinogenicity | EPA: Probable Human Carcinogen | EPA: Likely Human Carcinogen | [5],[9] |
Mandatory Visualization: Mechanism of Action
Caption: Inhibition of the VLCFA Elongase complex by chloroacetamide herbicides.
Herbicidal Efficacy and Crop Selectivity
The GR₅₀ values indicate the potency of the herbicide. A lower GR₅₀ value signifies higher efficacy. The Selectivity Index (SI) is calculated as (GR₅₀ Crop / GR₅₀ Weed). A higher SI is desirable, indicating a wider margin of safety for the crop.
| Compound | Target: Green Foxtail (GR₅₀, kg/ha ) | Crop: Sorghum (GR₅₀, kg/ha ) | Selectivity Index (SI) |
| Propachlor | 0.85 | > 5.0 | > 5.9 |
| Alachlor | 0.72 | > 5.0 | > 6.9 |
In this illustrative dataset, Alachlor shows slightly higher potency on the target weed, Green Foxtail, resulting in a more favorable selectivity index. Both compounds demonstrate excellent safety in Sorghum, a crop known for its ability to rapidly metabolize chloroacetamides via glutathione conjugation.[3][13] This metabolic detoxification is the biochemical basis for their selectivity in tolerant crops.
Environmental Persistence in Soil
The DT₅₀ value represents the time it takes for 50% of the compound to dissipate from the soil. A shorter DT₅₀ is generally preferred to reduce the risk of carryover to subsequent crops and environmental accumulation.
| Compound | Soil Dissipation Time (DT₅₀, days) | Reference(s) |
| Propachlor | 15 | [1] (General) |
| Alachlor | 21 | [14] |
Propachlor exhibits a shorter soil half-life compared to Alachlor. This can be attributed to differences in their chemical structure affecting factors like volatility, microbial degradation rates, and binding affinity to soil organic matter.[14] While a shorter half-life is environmentally favorable, it may also translate to a shorter period of residual weed control in the field.
Conclusion
-
Efficacy and Selectivity: Both Propachlor and Alachlor are highly effective pre-emergence herbicides. Alachlor demonstrates slightly greater potency in this model, leading to a superior selectivity index. The high tolerance in sorghum is consistent with their shared mechanism of detoxification.[3]
-
Safety and Environmental Profile: Propachlor presents a slightly more favorable acute toxicological profile (higher LD₅₀).[11] Furthermore, its faster dissipation rate in soil (lower DT₅₀) suggests a lower risk of environmental loading and persistence compared to Alachlor.[14]
Ultimately, the choice between these active ingredients depends on the specific agricultural context. Propachlor may be favored in scenarios where environmental persistence is a primary concern, while Alachlor might be selected for situations requiring maximum potency against particularly competitive grass weeds. This guide provides the foundational protocols and analytical logic for making such evidence-based decisions in a research and development setting.
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National Center for Biotechnology Information. (n.d.). Propachlor. PubChem Compound Database.
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Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E.
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Wikipedia contributors. (n.d.). Propachlor. Wikipedia.
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CymitQuimica. (n.d.). CAS 23349-86-2: 3-Chloro-N,N,2-trimethyl-1-propanamine.
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Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th ed.
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An Inter-laboratory Comparative Guide to the Synthesis and Validation of 3-chloro-N-(2-isopropylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 3-chloro-N-(2-isopropylphenyl)propanamide, a novel compound with potential applications in pharmaceutical and agrochemical research. We present two distinct synthetic methodologies: a classical acyl chloride-based approach and a modern carbodiimide-mediated coupling reaction. This document details a robust inter-laboratory validation protocol designed to objectively assess the reproducibility, yield, and purity of each synthetic route. Furthermore, we provide in-depth protocols for the analytical characterization of the target compound, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic techniques (NMR, IR) for structural elucidation. This guide is intended to serve as a practical resource for researchers aiming to establish a reliable and scalable synthesis of this compound and to ensure the consistency and quality of the final product across different laboratory settings.
Introduction: The Rationale for Robust Synthesis and Validation
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. This compound represents a scaffold of interest, bearing structural similarities to compounds with known biological activities. The reliable and reproducible synthesis of this molecule is paramount for advancing its preclinical and clinical evaluation. An inter-laboratory validation study is a critical step in establishing a standardized and robust synthetic protocol. By comparing methodologies across multiple laboratories, we can identify potential sources of variability, assess the ruggedness of the synthesis, and ultimately select the most efficient and reliable method for large-scale production.
This guide will compare two common and effective methods for amide bond formation.[1] The first is the reaction of an amine with an acyl chloride, a well-established and often high-yielding method.[2][3] The second employs a coupling agent to facilitate the reaction between a carboxylic acid and an amine, offering milder reaction conditions that can be beneficial for sensitive substrates.[4]
Comparative Synthetic Methodologies
Method A: Acyl Chloride-Based Synthesis
This method is analogous to the industrial synthesis of the herbicide Propachlor and relies on the nucleophilic acyl substitution of 3-chloropropionyl chloride with 2-isopropylaniline.[2][5] The high reactivity of the acyl chloride typically ensures a rapid and complete reaction.
-
Reaction Setup: To a stirred solution of 2-isopropylaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of aniline) at 0 °C under a nitrogen atmosphere, add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method B: Carbodiimide-Mediated Coupling
This approach utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for amidation.[1] This method avoids the use of highly reactive and corrosive acyl chlorides.
-
Reaction Setup: To a stirred solution of 3-chloropropanoic acid (1.1 eq), 2-isopropylaniline (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (0.2 eq) in DCM (10 mL/mmol of aniline) at 0 °C, add EDC (1.2 eq) portionwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Inter-laboratory Validation Protocol
The objective of this inter-laboratory study is to compare the performance of Method A and Method B for the synthesis of this compound. The study should involve a minimum of three independent laboratories.
Study Design
Each participating laboratory will receive a standardized kit containing all necessary starting materials from a single-source supplier, along with detailed protocols for both Method A and Method B. Each laboratory will perform each synthesis in triplicate. The following parameters will be evaluated:
-
Yield: The isolated yield of the purified product will be recorded for each run.
-
Purity: The purity of the final product will be determined by a validated HPLC method.[6]
-
Impurity Profile: The impurity profile of the crude and purified product will be analyzed by GC-MS.[7][8]
-
Reproducibility: The intra- and inter-laboratory variability of yield and purity will be assessed.
Analytical Methods for Validation
A validated analytical method is crucial for obtaining reliable data. The following methods should be used by all participating laboratories.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate potential impurities.
-
Detection: Mass spectrometry (electron ionization).
-
Purpose: To identify and semi-quantify any process-related impurities or byproducts.[12][13]
The structure of the synthesized this compound should be confirmed in each laboratory using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[14][15]
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
IR: To identify characteristic functional groups (e.g., N-H stretch, C=O stretch).
Data Analysis and Comparison
The data from the inter-laboratory study should be collected and analyzed statistically to compare the two synthetic methods.
Quantitative Data Summary
| Parameter | Method A (Acyl Chloride) | Method B (Carbodiimide Coupling) |
| Average Yield (%) | 85 ± 5 | 78 ± 7 |
| Average Purity (HPLC, %) | 99.2 ± 0.3 | 98.5 ± 0.6 |
| Reproducibility (RSD %) | < 6% | < 9% |
| Key Impurities (GC-MS) | Unreacted 2-isopropylaniline | Dicyclohexylurea (if DCC is used) |
Note: The data presented in this table is illustrative and represents plausible outcomes of an inter-laboratory study.
Qualitative Comparison
| Factor | Method A (Acyl Chloride) | Method B (Carbodiimide Coupling) |
| Reaction Time | Fast (2-3 hours) | Slower (12-16 hours) |
| Reagent Handling | Requires caution with corrosive and moisture-sensitive acyl chloride. | Milder reagents, but coupling agents can be allergens. |
| Work-up & Purification | Straightforward liquid-liquid extraction and chromatography. | Requires filtration to remove urea byproduct. |
| Cost-Effectiveness | Generally more cost-effective for large-scale synthesis. | Coupling agents can be more expensive. |
Visualizing the Workflow
Synthesis Workflow
Caption: Comparative workflows for the synthesis of this compound.
Inter-laboratory Validation Workflow
Caption: Workflow for the inter-laboratory validation study.
Conclusion and Recommendations
Based on the illustrative data, Method A (Acyl Chloride) appears to be the more robust and higher-yielding method for the synthesis of this compound, providing a product of slightly higher purity. The faster reaction time and potentially lower cost of reagents make it a more attractive option for scale-up. However, the choice of synthetic route will ultimately depend on the specific requirements of the project, including the availability of reagents, the scale of the synthesis, and safety considerations. The inter-laboratory validation protocol outlined in this guide provides a framework for making an evidence-based decision on the most suitable synthetic methodology.
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Results for Halogenated Propanamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Bench-to-Bedside Gap for Halogenated Propanamides
Halogenated propanamides represent a promising class of compounds with diverse biological activities, notably as potent analgesics through the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The journey from a promising hit in an in vitro assay to a viable clinical candidate is fraught with challenges, with a significant hurdle being the translation of preclinical findings to whole-organism efficacy and safety. This guide provides a comprehensive framework for understanding and improving the correlation between in vitro and in vivo results for this chemical class, empowering researchers to make more informed decisions in the drug development pipeline.
The core principle of this guide is to move beyond a simple "it worked in cells, let's try it in mice" approach. Instead, we will delve into the causality behind experimental choices, the importance of self-validating protocols, and the critical need for a deep mechanistic understanding to bridge the translational gap.
The Significance of In Vitro-In Vivo Correlation (IVIVC)
A robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of efficient drug development.[3] It allows for the use of faster, more cost-effective, and ethically less burdensome in vitro assays to predict the in vivo performance of a drug candidate.[4] For halogenated propanamides, a strong IVIVC can:
-
Accelerate lead optimization: By providing a reliable indication of how molecular modifications will impact in vivo efficacy and toxicity.
-
Reduce animal testing: In line with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal use in research.
-
Inform dose selection for clinical trials: By providing a more rational basis for starting dose calculations.
-
Enhance regulatory submissions: By providing a comprehensive data package that supports the clinical relevance of preclinical findings.
However, achieving a strong IVIVC is not a given. Discrepancies often arise due to complex physiological factors present in vivo that are not fully recapitulated in simplified in vitro models. These factors include drug metabolism, protein binding, tissue distribution, and the intricate interplay of various biological systems.
Part 1: Assessing Efficacy - From Channel Blockade to Pain Relief
The primary therapeutic potential of many halogenated propanamides lies in their ability to antagonize the TRPV1 receptor, a key player in pain signaling.[1][5] This section will detail the experimental workflow for assessing efficacy, from the molecular level to the whole-organism response.
In Vitro Efficacy Assessment: Quantifying TRPV1 Antagonism
The initial screening and characterization of halogenated propanamides typically involve cell-based assays to quantify their potency as TRPV1 antagonists.
This assay measures the ability of a compound to inhibit the influx of calcium ions through the TRPV1 channel upon activation by an agonist like capsaicin.
Principle: Cells engineered to overexpress the TRPV1 channel are loaded with a calcium-sensitive fluorescent dye. Upon channel activation, calcium enters the cell, leading to an increase in fluorescence. A TRPV1 antagonist will block this influx, resulting in a reduced fluorescence signal.
Step-by-Step Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the halogenated propanamide test compounds for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and, after establishing a baseline, add a fixed concentration of a TRPV1 agonist (e.g., capsaicin).
-
Data Analysis: The increase in fluorescence intensity is measured over time. The inhibitory effect of the compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is then determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Cell Line Selection: CHO and HEK293 cells are commonly used as they do not endogenously express TRPV1, providing a clean background for heterologous expression.[6]
-
Agonist Choice: Capsaicin is a potent and specific TRPV1 agonist, making it an ideal tool for activating the channel in a controlled manner.
-
Calcium Indicator: Fluo-4 AM is a widely used, bright, and sensitive indicator for intracellular calcium, providing a robust signal-to-noise ratio.
In Vivo Efficacy Assessment: Modeling Pain in Animals
The formalin test is a widely accepted and reliable model of tonic, localized pain that is sensitive to various classes of analgesic drugs.[7]
Principle: The subcutaneous injection of a dilute formalin solution into the hind paw of a mouse elicits a biphasic pain response. The early phase (0-5 minutes) is characterized by acute neurogenic pain resulting from direct activation of nociceptors. The late phase (15-30 minutes) is associated with an inflammatory response.[7] The time the animal spends licking or biting the injected paw is a measure of the pain experienced.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Swiss albino mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer the halogenated propanamide or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5% in saline) into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.
-
Data Analysis: The analgesic effect of the compound is determined by the reduction in the licking/biting time compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal analgesic effect) can be calculated.
Causality Behind Experimental Choices:
-
Biphasic Response: The two distinct phases of the formalin test allow for the differentiation between drugs that act on acute neurogenic pain and those that have anti-inflammatory effects.[7]
-
Behavioral Endpoint: Licking and biting of the affected paw is a clear and quantifiable pain-related behavior in rodents.
-
Species and Strain: Swiss albino mice are commonly used due to their well-characterized response in this model.
Correlating In Vitro Potency with In Vivo Efficacy
A strong correlation between the in vitro IC50 values for TRPV1 antagonism and the in vivo ED50 values in the formalin test would suggest that the analgesic effect of the halogenated propanamides is indeed mediated by their action on the TRPV1 channel.
Data Presentation: A Comparative Analysis
| Compound ID | Halogen Substitution | In Vitro Potency (TRPV1 Antagonism, IC50 in nM) | In Vivo Efficacy (Formalin Test, ED50 in mg/kg) |
| HP-1 | 4-Fluoro | 15 | 10 |
| HP-2 | 4-Chloro | 8 | 5 |
| HP-3 | 4-Bromo | 5 | 3 |
| HP-4 | 3,4-Dichloro | 2 | 1 |
| HP-5 (Control) | None | >1000 | >100 |
Note: The data in this table is representative and compiled for illustrative purposes based on structure-activity relationship trends observed in the literature.[8]
The trend in this representative data suggests that increasing the halogen substitution and lipophilicity can lead to enhanced in vitro potency and, consequently, improved in vivo efficacy. However, it is crucial to consider that factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) can significantly influence this correlation. A highly potent compound in vitro may exhibit poor efficacy in vivo due to rapid metabolism or poor bioavailability.
Part 2: Assessing Safety - From Cellular Health to Systemic Toxicity
Ensuring the safety of a drug candidate is as critical as demonstrating its efficacy. This section outlines the workflow for evaluating the toxicity of halogenated propanamides, from cell-based cytotoxicity assays to acute toxicity studies in animals.
In Vitro Toxicity Assessment: Measuring Cytotoxicity
Initial toxicity screening is performed using in vitro cytotoxicity assays on various cell lines to identify compounds that may cause cell death.
Principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye taken up is proportional to the number of viable cells.
Step-by-Step Methodology (General):
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow to adhere.
-
Compound Treatment: Expose the cells to a range of concentrations of the halogenated propanamide for a defined period (e.g., 24, 48, or 72 hours).
-
Assay-Specific Steps:
-
MTT: Add MTT solution and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
NRU: Incubate with neutral red medium. Then, wash and extract the dye from the cells with a destaining solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) is determined.
Causality Behind Experimental Choices:
-
Complementary Assays: Using assays that measure different cellular endpoints (metabolic activity vs. lysosomal integrity) provides a more comprehensive assessment of cytotoxicity.
-
Cell Line Selection: The choice of cell line should be relevant to the potential target organs of toxicity. HepG2 cells, for example, are a human liver carcinoma cell line often used to screen for potential hepatotoxins.[9]
In Vivo Toxicity Assessment: Acute Systemic Toxicity
Acute toxicity studies in animals are conducted to determine the potential adverse effects of a single high dose of a substance.
Principle: This method is a sequential dosing procedure that allows for the estimation of the LD50 (the dose that is lethal to 50% of the animals) with a reduced number of animals compared to traditional methods.
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of rodents (usually female rats or mice).
-
Dosing: Administer a single oral dose of the halogenated propanamide to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal. If the animal survives, the next dose is increased. If the animal dies, the next dose is decreased.
-
LD50 Estimation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.
Causality Behind Experimental Choices:
-
Ethical Considerations: The up-and-down procedure is a more humane alternative to the classical LD50 test as it uses fewer animals.
-
Route of Administration: The oral route is often chosen for initial toxicity studies as it is a common route for drug administration in humans.
Correlating In Vitro Cytotoxicity with In Vivo Toxicity
The correlation between in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) can be more complex than the efficacy correlation.[10] While a good correlation can sometimes be observed, especially for compounds that cause basal cytotoxicity, discrepancies are common.[10]
Data Presentation: A Comparative Analysis
| Compound ID | Halogen Substitution | In Vitro Cytotoxicity (HepG2, IC50 in µM) | In Vivo Acute Oral Toxicity (Rat, LD50 in mg/kg) |
| HP-1 | 4-Fluoro | 150 | >2000 |
| HP-2 | 4-Chloro | 100 | 1500 |
| HP-3 | 4-Bromo | 75 | 1000 |
| HP-4 | 3,4-Dichloro | 50 | 500 |
| HP-5 (Control) | None | >500 | >2000 |
Note: The data in this table is representative and compiled for illustrative purposes.
Generally, compounds with higher in vitro cytotoxicity tend to have higher acute toxicity in vivo. However, the predictive power of in vitro cytotoxicity assays for in vivo toxicity is often limited because they do not account for complex ADME processes and detoxification mechanisms that occur in a whole organism.[10]
Visualizing the Workflow and Key Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing the efficacy of halogenated propanamides.
TRPV1 Signaling Pathway in Nociception
Caption: Simplified TRPV1 signaling pathway in pain perception.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing the toxicity of halogenated propanamides.
Conclusion: Towards a More Predictive Preclinical Paradigm
The successful development of halogenated propanamides as therapeutic agents hinges on our ability to accurately predict their in vivo behavior based on robust preclinical data. This guide has outlined a systematic approach to correlating in vitro and in vivo results for both efficacy and toxicity.
For efficacy, a strong correlation between in vitro TRPV1 antagonism and in vivo analgesia provides confidence in the mechanism of action and the therapeutic potential of a compound series. For toxicity, while the correlation between in vitro cytotoxicity and in vivo acute toxicity can be less direct, it remains a valuable tool for early-stage hazard identification and compound prioritization.
It is imperative for researchers to move beyond simplistic correlations and embrace a more integrated and mechanistic approach. By carefully selecting assays, understanding their limitations, and considering the complex interplay of pharmacokinetic and pharmacodynamic factors, we can build more predictive preclinical models. This will not only accelerate the discovery of novel and effective medicines but also contribute to the ethical and efficient use of animals in research. The future of drug development lies in our ability to bridge the gap between the petri dish and the patient, and a rigorous approach to IVIVC is a critical step in that direction.
References
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Brito, R., Sheth, S., Mukherjea, D., Rybak, L. P., & Ramkumar, V. (2014). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 7(4), 576-589. [Link]
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Fowler, C. J. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 31-48). Springer, Berlin, Heidelberg. [Link]
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Gavanji, S., Larki, B., & Bakhtari, A. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Turkish Journal of Pharmaceutical Sciences, 20(2), 235-244. [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]
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Kim, M. S., et al. (2020). Discovery of indane propanamides as potent and selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(3), 126838. [Link]
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Lee, J., et al. (2010). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Bioorganic & Medicinal Chemistry Letters, 20(22), 6649-6653. [Link]
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Mogil, J. S. (2009). The formalin murine model of pain. Journal of visualized experiments: JoVE, (28). [Link]
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Tafesse, L., et al. (2014). Structure-activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist 4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517) as a clinical candidate for pain management. Journal of medicinal chemistry, 57(15), 6781-6794. [Link]
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A Comparative Guide to the Properties of N-(2-isopropylphenyl) and N-(4-isopropylphenyl) Propanamides for Researchers
This guide provides a detailed comparison of the structural, spectroscopic, and physicochemical properties of two isomeric N-aryl amides: N-(2-isopropylphenyl)propanamide and N-(4-isopropylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences imparted by the positional isomerism of the isopropyl group on the phenyl ring. The insights provided are grounded in established chemical principles and predictive models, offering a framework for understanding and utilizing these compounds in further research.
Introduction
N-aryl amides are a significant class of organic compounds, frequently appearing as core scaffolds in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the aryl ring can profoundly influence the molecule's conformation, reactivity, and biological activity. This guide focuses on a comparative analysis of the ortho- (2-position) and para- (4-position) isomers of isopropyl-substituted N-phenylpropanamide. The steric bulk of the isopropyl group in the ortho position is anticipated to introduce significant conformational restrictions and electronic effects compared to the less hindered para isomer.
Synthesis and Mechanistic Considerations
The synthesis of N-(2-isopropylphenyl)propanamide and N-(4-isopropylphenyl)propanamide can be reliably achieved through the nucleophilic acyl substitution of propanoyl chloride with the corresponding isopropyl-substituted anilines (2-isopropylaniline and 4-isopropylaniline). This is a well-established and versatile method for amide bond formation.[1]
Experimental Protocol: Synthesis of N-(isopropylphenyl)propanamides
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the respective aniline (2-isopropylaniline or 4-isopropylaniline) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.05 equivalents of propanoyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid to neutralize the excess base. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(isopropylphenyl)propanamide.
The choice of a non-nucleophilic base is critical to prevent it from competing with the aniline in reacting with the acyl chloride. The low-temperature addition of the acyl chloride minimizes potential side reactions. This protocol is designed to be self-validating, with reaction completion easily monitored by TLC.
Structural and Conformational Analysis
The key difference between the two isomers lies in the position of the bulky isopropyl group, which has profound implications for their three-dimensional structure.
-
N-(4-isopropylphenyl)propanamide (Para Isomer): The isopropyl group is positioned away from the amide linkage, resulting in minimal steric hindrance. The molecule can adopt a relatively planar conformation, with free rotation around the N-aryl bond.
-
N-(2-isopropylphenyl)propanamide (Ortho Isomer): The proximity of the isopropyl group to the amide nitrogen introduces significant steric strain.[2] This steric hindrance is expected to force the propanamide side chain out of the plane of the phenyl ring, leading to a twisted conformation. This conformational locking can have a substantial impact on the molecule's interaction with biological targets and its crystal packing.
Caption: Conformational differences due to isomerism.
Comparative Spectroscopic Properties
The structural differences between the ortho and para isomers will be clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to distinguish between these isomers.
¹H NMR Spectroscopy:
-
Aromatic Region: The para isomer is expected to show a symmetrical AA'BB' splitting pattern for the aromatic protons. In contrast, the ortho isomer will exhibit a more complex multiplet pattern for the three adjacent aromatic protons.
-
Amide N-H Proton: The chemical shift of the N-H proton in the ortho isomer may be shifted downfield due to deshielding effects from the nearby isopropyl group and potential intramolecular hydrogen bonding with the isopropyl's C-H bonds.
-
Isopropyl Group Protons: The protons of the isopropyl group in the ortho isomer are likely to be diastereotopic due to the restricted rotation around the N-aryl bond, potentially leading to more complex splitting patterns compared to the simple doublet and septet expected for the para isomer.
¹³C NMR Spectroscopy:
The number of unique carbon signals will be the same for both isomers. However, the chemical shifts will differ, particularly for the carbons of the phenyl ring and the isopropyl group, due to the different electronic and steric environments. The carbonyl carbon signal is expected in the 170-185 ppm range for both isomers.[3]
| Predicted ¹H NMR Chemical Shifts (ppm) | N-(2-isopropylphenyl)propanamide | N-(4-isopropylphenyl)propanamide |
| Aromatic Protons | 7.0 - 7.5 (complex multiplet) | ~7.1 (d) and ~7.4 (d) (AA'BB' system) |
| Amide N-H | 7.5 - 8.5 (broad singlet) | 7.3 - 8.0 (broad singlet) |
| Isopropyl CH | 2.9 - 3.4 (septet or multiplet) | ~2.9 (septet) |
| Isopropyl CH₃ | 1.1 - 1.3 (doublet, potentially two) | ~1.2 (doublet) |
| Propanamide CH₂ | ~2.3 (quartet) | ~2.3 (quartet) |
| Propanamide CH₃ | ~1.2 (triplet) | ~1.2 (triplet) |
| Predicted ¹³C NMR Chemical Shifts (ppm) | N-(2-isopropylphenyl)propanamide | N-(4-isopropylphenyl)propanamide |
| Carbonyl Carbon | ~173 | ~173 |
| Aromatic C-N | ~137 | ~135 |
| Aromatic C-isopropyl | ~145 | ~147 |
| Other Aromatic Carbons | 123 - 128 | 120 - 127 |
| Isopropyl CH | ~28 | ~33 |
| Isopropyl CH₃ | ~23 (potentially two signals) | ~24 |
| Propanamide CH₂ | ~30 | ~30 |
| Propanamide CH₃ | ~10 | ~10 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by characteristic amide absorptions.
-
N-H Stretch: A sharp peak is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amide N-H bond. The position of this peak can be influenced by hydrogen bonding.[4]
-
C=O Stretch (Amide I band): A strong absorption will be observed around 1650-1680 cm⁻¹. The exact position may differ slightly between the two isomers due to electronic effects.[4]
-
N-H Bend (Amide II band): A peak in the region of 1510-1570 cm⁻¹ is also characteristic of secondary amides.
The primary difference in the IR spectra might be observed in the fingerprint region (below 1500 cm⁻¹), where the C-H bending vibrations of the substituted phenyl ring will differ.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak for both isomers. The fragmentation patterns are likely to be similar, with characteristic cleavages of the amide bond.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring would result in a propanamide fragment and an isopropylphenyl radical.
-
McLafferty Rearrangement: Not expected to be a major pathway for these structures.
-
Loss of Propene: Fragmentation of the propanoyl group is also a possibility.
The relative intensities of the fragment ions may differ slightly due to the different stabilities of the radical cations formed from the ortho and para isomers. A common fragmentation for aromatic amides is the formation of a resonance-stabilized benzoyl-type cation.[5]
Caption: Experimental workflow for synthesis and analysis.
Physicochemical Properties: A Predictive Comparison
Based on the structural differences, we can predict variations in the macroscopic properties of the two isomers.
| Property | N-(2-isopropylphenyl)propanamide | N-(4-isopropylphenyl)propanamide | Justification |
| Melting Point | Likely lower | Likely higher | The less symmetric structure of the ortho isomer due to steric hindrance may lead to less efficient crystal packing and weaker intermolecular forces. |
| Solubility | Potentially higher in non-polar solvents | Potentially lower in non-polar solvents | The twisted conformation of the ortho isomer may disrupt intermolecular hydrogen bonding, making it more soluble in less polar solvents. |
| Polarity | Slightly less polar | Slightly more polar | The more compact and symmetric structure of the para isomer might allow for stronger dipole-dipole interactions. |
Conclusion
The positional isomerism of the isopropyl group in N-(isopropylphenyl)propanamides has a significant and predictable impact on their conformational, spectroscopic, and physicochemical properties. The steric hindrance in the ortho-isomer, N-(2-isopropylphenyl)propanamide, is the primary driver of its distinct characteristics, leading to a twisted conformation that influences its NMR spectra and is expected to affect its melting point and solubility. In contrast, the para-isomer, N-(4-isopropylphenyl)propanamide, serves as a less sterically encumbered benchmark.
This comparative guide provides a theoretical framework for researchers to anticipate the properties of these and similar N-aryl amides. The provided synthetic protocol and predictive data tables offer a solid foundation for the practical synthesis, characterization, and application of these molecules in various fields of chemical research.
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ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-chloro-N-(2-isopropylphenyl)propanamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-N-(2-isopropylphenyl)propanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and general best practices for chemical waste management.
Hazard Profile and Immediate Safety Precautions
Presumptive Hazard Classification (based on analogous compounds):
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Due to its chemical structure as a halogenated organic compound, it must be treated as hazardous waste. Halogenated organic compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.
Immediate Actions & Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper characterization and segregation of chemical waste are paramount to prevent dangerous reactions and ensure compliant disposal.
Waste Classification:
This compound is a halogenated organic compound . Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous.[5] Depending on the specific industrial processes it was used in, it could fall under the "F-List" of hazardous wastes from non-specific sources.[6]
Segregation Protocol:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste. This is crucial as disposal methods, particularly incineration, differ for these categories.
-
Isolate from Other Waste Streams: Keep this waste separate from other chemical waste types such as acids, bases, oxidizers, and heavy metals to prevent accidental chemical reactions.[7]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, contaminated solvents).[7]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for preparing this compound for disposal.
Materials Required:
-
Designated hazardous waste container (compatible material, e.g., glass or high-density polyethylene)
-
Hazardous waste labels
-
Waste accumulation log
-
Secondary containment bin
Protocol:
-
Container Selection:
-
Choose a container that is compatible with this compound. The original product container is often the best choice for residual amounts.[8] For waste solutions, a clean, empty container made of appropriate material should be used.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or evaporation.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Place the labeled container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Use a secondary containment bin to capture any potential leaks or spills.
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this chemical down the drain.[8][10] Sewer disposal of halogenated organics is prohibited.
-
Do not dispose of this chemical in regular trash.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a Large Spill (requires EHS assistance):
-
Evacuate: Evacuate the immediate area.
-
Alert: Activate the nearest fire alarm or follow your institution's emergency notification procedure.
-
Contact EHS: Call your institution's emergency EHS number to report the spill. Provide details on the chemical, quantity, and location.
-
Isolate: If safe to do so, close doors to the affected area to isolate the spill.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary: Hazard Information
The following table summarizes the hazard statements for compounds structurally similar to this compound. This information should be used to inform safe handling and disposal procedures.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
References
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National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]
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Chemsrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Personal protective equipment for handling 3-chloro-N-(2-isopropylphenyl)propanamide
Welcome to your essential guide for the safe handling and disposal of 3-chloro-N-(2-isopropylphenyl)propanamide (CAS No. 560078-34-7). As a research chemical, comprehensive toxicological data for this compound is not fully established.[1][2] The fundamental principle when working with such substances is to treat them as potentially hazardous.[3][4] This guide is structured to provide you with a robust framework for minimizing exposure and ensuring a safe laboratory environment, grounded in the principles of chemical hygiene and risk assessment.[5][6]
Hazard Assessment: An Informed Approach
Given the absence of extensive hazard data, we must infer potential risks from the compound's chemical structure. This compound is a halogenated amide.
-
Potential Health Effects : The Safety Data Sheet (SDS) indicates potential hazards, and rinsing is advised in case of contact.[1] Structurally similar chemicals can cause skin, eye, and respiratory system irritation.[7][8] Halogenated compounds can also present additional toxicological concerns. Therefore, it is prudent to assume this compound may be harmful if inhaled, ingested, or absorbed through the skin.[9]
-
Physical Hazards : The SDS does not specify significant physical hazards like flammability or reactivity under standard laboratory conditions.[1] However, thermal decomposition may produce toxic fumes, such as hydrogen chloride and nitrogen oxides.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective risk management involves more than just personal protective equipment (PPE). The hierarchy of controls prioritizes strategies that eliminate or reduce hazards at their source.
Caption: Segregated waste stream for halogenated compounds.
-
Solid Waste : All contaminated solid materials, including gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed container for "Halogenated Liquid Waste." [10]Do not mix with non-halogenated waste streams.
-
Labeling : Ensure all waste containers are accurately labeled with the full chemical name and an approximate concentration.
By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible handling of research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and regulations.
References
- Aaronchem. (2024, November 1). Safety Data Sheet: this compound.
- Fisher Scientific. (2009, September 22).
- Fisher Scientific. (2021, December 25).
- University of California, San Diego. (n.d.). Lab Safety.
- University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. U.S. Department of Labor.
- European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- Occupational Safety and Health Administration. (n.d.).
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 3-Chloro-n-(4-isopropylphenyl)propanamide.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- New Jersey Department of Health. (n.d.). Hazard Summary: Lithium Amide.
- Occupational Safety and Health Administration. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.).
- Fisher Scientific. (2023, September 29).
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use.
- Occupational Safety and Health Administration. (n.d.).
- University of Florida Environmental Health and Safety. (n.d.).
- National Institute of Health. (n.d.).
- National Research Council. (n.d.). California Code of Regulations, Title 8, Section 5191.
- International Labour Organization & World Health Organization. (2021). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE).
- Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
- Honeywell. (n.d.). (±)-3-Chloro-1,2-propanediol Product Stewardship Summary.
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- 7. cochise.edu [cochise.edu]
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- 10. Laboratory Waste – UF | EHS [ehs.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
